molecular formula C21H34Na2O4 B12414229 Chaetomellic acid B-d3 (disodium)

Chaetomellic acid B-d3 (disodium)

Cat. No.: B12414229
M. Wt: 399.5 g/mol
InChI Key: FJQLDNIZWYJEEX-HSIFYRSESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetomellic acid B-d3 (disodium) is a useful research compound. Its molecular formula is C21H34Na2O4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chaetomellic acid B-d3 (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chaetomellic acid B-d3 (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H34Na2O4

Molecular Weight

399.5 g/mol

IUPAC Name

disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate

InChI

InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;;

InChI Key

FJQLDNIZWYJEEX-HSIFYRSESA-L

Isomeric SMILES

[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Chaetomellic Acid B-d3 (Disodium): A Technical Guide for Preclinical Pharmacokinetics and Ras-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The abnormal activation of Ras proteins is a hallmark of numerous human malignancies, making the post-translational modification pathways of Ras critical targets for oncological drug development. Chaetomellic acid B , an alkyl dicarboxylic acid naturally isolated from the fermentation of Chaetomella acutiseta, has emerged as a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase)[1].

This whitepaper provides an in-depth technical analysis of Chaetomellic acid B-d3 (disodium) . By examining its mechanism of action, the physicochemical advantages of its disodium salt formulation, and the analytical power of its deuterium (d3) labeling, this guide serves as a foundational resource for researchers designing self-validating pharmacokinetic workflows and Ras-targeted enzymatic assays.

Molecular Architecture & Isotopic Rationale

To utilize Chaetomellic acid B effectively in preclinical models, researchers must understand the specific modifications engineered into the B-d3 (disodium) variant:

  • The Disodium Salt Advantage: In its native free-acid form, Chaetomellic acid B exhibits poor aqueous solubility, often requiring high concentrations of DMSO for in vitro assays. The disodium salt formulation ensures rapid and complete dissociation in physiological buffers. This is critical in enzymatic assays to prevent drug aggregation and avoid DMSO-induced denaturation of target metalloenzymes.

  • Deuterium (d3) Labeling for Bioanalysis: The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (typically a methyl-d3 group). This creates a chemically identical molecule with a +3 Da mass shift. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this isotopic variant serves as the ultimate internal standard (IS). It co-elutes perfectly with unlabeled Chaetomellic acid B, experiencing identical matrix effects and extraction recoveries, thereby allowing for absolute quantification.

Mechanism of Action: FTase Inhibition & Ras Blockade

Ras proteins are synthesized as biologically inactive cytosolic pro-proteins. To participate in signal transduction, they must be anchored to the inner leaflet of the plasma membrane. This anchoring is facilitated by a post-translational lipid modification known as prenylation.

The Farnesylation Pathway

Farnesyltransferase (FTase) is a zinc-dependent metalloenzyme that catalyzes the transfer of a 15-carbon farnesyl isoprenoid from2[2].

Competitive Inhibition by Chaetomellic Acid B

Chaetomellic acid B acts as a powerful FPP mimetic . Its alkyl dicarboxylic acid structure allows it to bind competitively to the FTase active site, effectively blocking FPP from entering. By occupying this pocket,3[3]. Consequently, Ras remains stranded in the cytosol, unable to activate downstream proliferation pathways such as MAPK/ERK and PI3K/AKT.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Native Substrate CAB Chaetomellic Acid B (FPP Mimetic) CAB->FTase Competitive Inhibition FarRas Farnesylated Ras (Membrane Bound) FTase->FarRas Farnesylation ProRas Pro-Ras (Cytosolic) CAAX Motif ProRas->FTase Target Protein Signaling MAPK/ERK & PI3K/AKT Proliferation Pathways FarRas->Signaling Activation

Figure 1: Mechanism of FTase inhibition by Chaetomellic Acid B and downstream Ras blockade.

Pharmacodynamic & Physicochemical Profile

To facilitate assay design, the core quantitative metrics of Chaetomellic acid B-d3 (disodium) are summarized below.

ParameterValueBiological / Analytical Significance
Target Enzyme Farnesyltransferase (FTase)Prevents post-translational lipid anchoring of Ras proteins.
Inhibition Type CompetitiveActs as a structural mimetic, competing directly with native FPP.
IC50 (In Vitro) ~185 nM3[3].
Molecular Weight 399.49 g/mol 1[1].
Isotopic Shift +3 Da (Methyl-d3)Ideal mass shift for MRM differentiation in LC-MS/MS without retention time drift.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high trustworthiness and reproducibility in laboratory settings.

Protocol 1: In Vitro FTase Inhibition Assay

Objective: Determine the inhibitory potency (IC50) of test compounds against FTase using Chaetomellic acid B (disodium) as a positive control.

Causality & Design Choice: The inclusion of


 in the buffer is non-negotiable because FTase is a zinc-dependent metalloenzyme; omitting it leads to false-negative activity. Utilizing the disodium salt of Chaetomellic acid B eliminates the need for high DMSO concentrations, which can artificially denature the enzyme and skew IC50 calculations.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 5 mM

    
    , 10 µM 
    
    
    
    , and 2 mM DTT.
  • Enzyme Equilibration: Dilute recombinant human FTase in the assay buffer to a final concentration of 10 nM. Incubate at room temperature for 10 minutes.

  • Inhibitor Addition: Add Chaetomellic acid B (disodium) in a 10-point serial dilution (ranging from 10 µM down to 0.1 nM).

  • Reaction Initiation: Add 0.5 µM of a fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS) and 0.5 µM FPP to initiate the reaction.

  • Quantification: Measure fluorescence polarization (FP) or FRET continuously for 30 minutes at 30°C. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: LC-MS/MS Bioanalysis of Plasma Pharmacokinetics

Objective: Quantify unlabeled Chaetomellic acid B in biological matrices using Chaetomellic acid B-d3 as the internal standard.

Causality & Design Choice: The d3-isotope acts as an ideal internal standard because it co-elutes exactly with the unlabeled analyte, experiencing the exact same matrix-induced ion suppression. However, its +3 Da mass shift allows the triple quadrupole mass spectrometer to distinguish it perfectly during Multiple Reaction Monitoring (MRM), ensuring absolute quantification accuracy. Negative electrospray ionization (ESI-) is chosen due to the ready deprotonation of the dicarboxylic acid moieties.

Step-by-Step Workflow:

  • Sample Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Chaetomellic acid B-d3 (disodium) working solution (100 ng/mL) to act as the internal standard.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) to precipitate plasma proteins and release bound drug. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor via MS/MS in negative ESI mode. Track the specific MRM transitions for the unlabeled compound and the +3 shifted transitions for the d3-isotope.

LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard (Chaetomellic Acid B-d3) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract LC Liquid Chromatography (C18 Separation) Extract->LC MS Tandem Mass Spectrometry (Negative ESI-MRM) LC->MS Quant Absolute Quantification (Ratio Unlabeled/d3) MS->Quant

Figure 2: LC-MS/MS bioanalytical workflow utilizing Chaetomellic Acid B-d3 as an internal standard.

Conclusion

Chaetomellic acid B-d3 (disodium) represents a highly refined tool for both mechanistic oncology research and advanced bioanalytical chemistry. By leveraging its competitive FPP-mimetic properties, researchers can effectively probe the dependencies of Ras-driven cancers. Furthermore, the strategic use of the disodium salt and deuterium labeling ensures that experimental data remains robust, soluble, and quantitatively absolute across complex biological matrices.

References

1.4. Title: Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors Source: Sciforum URL: [Link]

1.14. Title: Modulation of K-Ras Signaling by Natural Products: Current Medicinal Chemistry Source: Scribd / Current Medicinal Chemistry URL: [Link]

Sources

Technical Guide: Biological Activity and Analytical Application of Chaetomellic Acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chaetomellic Acid B (CAB) is a potent, highly specific inhibitor of farnesyl-protein transferase (FPTase) , a critical enzyme in the post-translational modification of Ras oncoproteins.[1] Isolated from the coelomycete fungus Chaetomella acutiseta, it functions as a farnesyl pyrophosphate (FPP) mimic, competing with the natural substrate to prevent Ras membrane localization—a key step in oncogenic signaling.

Chaetomellic Acid B-d3 (CAB-d3) is the stable isotope-labeled isotopologue of this compound. While it retains the pharmacological profile of the parent molecule, its primary biological application is not therapeutic but analytical . It serves as the gold-standard Internal Standard (IS) for quantifying CAB in complex biological matrices (plasma, tumor lysate) using LC-MS/MS, enabling precise Pharmacokinetic (PK) and Pharmacodynamic (PD) profiling.

Part 1: Molecular Identity & Physicochemical Profile

Understanding the "d3" variant requires establishing the baseline properties of the parent compound.

FeatureChaetomellic Acid B (Parent)Chaetomellic Acid B-d3 (Isotopologue)
CAS Number 148796-52-5N/A (Research Grade Isotope)
Chemical Formula C₂₁H₃₆O₄C₂₁H₃₃D₃O₄
Molecular Weight 352.51 g/mol ~355.53 g/mol
Core Structure Alkyl-substituted Maleic AcidDeuterated Alkyl-substituted Maleic Acid
Primary Target FPTase (IC₅₀ ≈ 185 nM)FPTase (Bio-equivalent)
Primary Application Ras Pathway InhibitionLC-MS/MS Internal Standard
Structural Significance

CAB consists of a maleic anhydride/acid core substituted with a long alkyl chain (tetradecyl-like). The dicarboxylic acid moiety mimics the pyrophosphate group of FPP, allowing it to dock into the FPTase active site. The d3 modification typically occurs on the methyl group or a stable position on the alkyl chain, providing a +3 Da mass shift without altering the retention time or ionization efficiency significantly.

Part 2: Mechanism of Action (Pharmacology)

The biological activity of Chaetomellic Acid B (and by extension, the d3 variant in a biological system) centers on the disruption of the Ras signaling cascade.

The Target: Farnesyl-Protein Transferase (FPTase)

Ras proteins (H-Ras, K-Ras, N-Ras) require farnesylation to attach to the inner cell membrane. Without this attachment, Ras cannot interact with downstream effectors (Raf/MEK/ERK) to drive cell proliferation.

  • Normal Physiology: FPTase transfers a farnesyl group from Farnesyl Pyrophosphate (FPP) to the C-terminal CAAX motif of Ras.

  • Inhibition by CAB: CAB acts as a competitive inhibitor with respect to FPP. Its dicarboxylic acid "head" chelates the Zn²⁺ ion within the FPTase active site (normally occupied by the FPP pyrophosphate), while its long hydrophobic "tail" occupies the lipid-binding groove.

Pathway Visualization

The following diagram illustrates the interruption of the Ras cycle by Chaetomellic Acid B.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase FPTase Enzyme (Zn2+ Dependent) FPP->FPTase Substrate Ras_Inactive Ras (Cytosolic) Inactive Ras_Inactive->FPTase Substrate Ras_Farn Farnesylated Ras (Membrane Bound) FPTase->Ras_Farn Catalysis CAB Chaetomellic Acid B (Inhibitor) CAB->FPTase Competitive Inhibition (Pyrophosphate Mimic) Signaling Downstream Signaling (Proliferation) Ras_Farn->Signaling Activation

Figure 1: Mechanism of Action. Chaetomellic Acid B competes with FPP for the FPTase active site, preventing Ras farnesylation.

Part 3: Analytical Application (The "d3" Role)

While the parent compound is the drug, Chaetomellic Acid B-d3 is the tool that validates the drug. In drug development, quantifying the inhibitor in plasma is critical.

Why Deuterium?
  • Co-Elution: CAB-d3 is chemically nearly identical to CAB. It elutes at the exact same retention time on a C18 column.

  • Matrix Correction: Because it co-elutes, any suppression or enhancement of the ionization signal caused by the biological matrix (e.g., plasma phospholipids) affects both the analyte and the d3-standard equally.

  • Mass Discrimination: The mass spectrometer distinguishes them by mass-to-charge ratio (m/z).

Workflow: Isotope Dilution Mass Spectrometry

The following workflow demonstrates how CAB-d3 is utilized to generate self-validating quantitative data.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (CAB-d3) Sample->Spike Add precise amount Extract Protein Precipitation (Acetonitrile) Spike->Extract Mix & Centrifuge LC HPLC Separation (C18 Column) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification Ratio: Area(CAB) / Area(d3) MS->Data Calculate

Figure 2: Quantitative Workflow. CAB-d3 corrects for extraction efficiency and ionization variability.

Part 4: Experimental Protocols

Protocol A: FPTase Inhibition Assay (Biological Activity)

Purpose: To verify the potency (IC50) of Chaetomellic Acid B.

Reagents:

  • Recombinant human FPTase.

  • Biotin-lamin B peptide (Acceptor substrate).

  • [³H]-Farnesyl Pyrophosphate (Donor substrate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

  • Streptavidin-coated SPA (Scintillation Proximity Assay) beads.

Procedure:

  • Preparation: Dilute Chaetomellic Acid B (parent) in DMSO to generate a concentration curve (e.g., 1 nM to 10 µM).

  • Reaction Mix: In a 96-well plate, combine 10 µL inhibitor, 20 µL FPTase enzyme, and 20 µL substrate mix (Biotin-lamin B + [³H]-FPP).

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Note: DTT is crucial to maintain the reducing environment for the enzyme's cysteine residues.

  • Termination: Add Stop Solution containing EDTA (chelates Mg²⁺/Zn²⁺) and Streptavidin-SPA beads.

  • Detection: The biotinylated peptide binds to the beads. If farnesylated (radioactive), the isotope is brought close to the scintillant in the bead, emitting light.

  • Analysis: Measure CPM (Counts Per Minute). Calculate % Inhibition vs. Control.

Protocol B: LC-MS/MS Quantification (Analytical Activity)

Purpose: To quantify CAB in plasma using CAB-d3.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI), Negative Mode (due to dicarboxylic acid groups).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Theoretical):

  • Analyte (CAB): Precursor [M-H]⁻ 351.5 → Product Ion (Loss of CO₂/H₂O) ~307.5.

  • Internal Standard (CAB-d3): Precursor [M-H]⁻ 354.5 → Product Ion ~310.5.

Step-by-Step Method:

  • Spiking: Aliquot 50 µL of plasma. Add 10 µL of CAB-d3 working solution (e.g., 500 ng/mL).

  • Precipitation: Add 200 µL cold Acetonitrile to precipitate plasma proteins.

  • Vortex/Spin: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to a vial. Inject 5 µL into LC-MS/MS.

  • Calculation: Plot the Area Ratio (Analyte/IS) against the calibration curve to determine concentration.

Part 5: Pharmacokinetics & Stability

When using CAB-d3, researchers must be aware of the Deuterium Isotope Effect .

  • Metabolic Stability: If the deuterium atoms are placed at a site of metabolic attack (e.g., hydroxylation site on the alkyl chain), the C-D bond is stronger than the C-H bond, potentially slowing metabolism (Kinetic Isotope Effect).

  • Recommendation: For pure quantification, ensure the d3 label is on a metabolically stable position (e.g., the methyl group on the maleic core) to ensure the IS behaves exactly like the analyte during extraction but does not suffer differential degradation.

References

  • Singh, S. B., et al. (1993). "Chaetomellic acids A and B, isolated from Chaetomella acutiseta, are specific inhibitors of farnesyl-protein transferase."[1][2][3] Applied Microbiology and Biotechnology.

  • Lingham, R. B., et al. (1993).[3] "Chaetomellic acids A and B: New inhibitors of ras farnesyl-protein transferase."[1] Journal of Antibiotics.

  • Gibbs, J. B., et al. (1994). "Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic."[4] Cell.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

Sources

Chaetomellic Acid B and its Pathway of Farnesyltransferase Inhibition: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesyltransferase (FTase) represents a critical enzymatic checkpoint in cellular signaling, responsible for the post-translational lipidation of numerous proteins, most notably the Ras superfamily of small GTPases. The farnesylation of Ras is a prerequisite for its membrane localization and subsequent activation of oncogenic pathways.[1][2] Consequently, FTase has emerged as a strategic target for anticancer drug development.[3] Chaetomellic acid B, a natural product isolated from Chaetomella acutiseta, is a potent and specific inhibitor of FTase.[4] This guide provides a detailed examination of the molecular mechanism underpinning Chaetomellic acid B's inhibitory action, its downstream cellular consequences, and a comprehensive, field-proven protocol for assessing its inhibitory activity. We will delve into the causality behind its function as a farnesyl pyrophosphate mimic and explore the broader implications of FTase inhibition beyond the Ras-centric model.

The Central Role of Farnesyltransferase in Cellular Signaling

Protein prenylation is a vital post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group is covalently attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[5] This process is catalyzed by one of three enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), or geranylgeranyltransferase type II (GGTase-II).[6]

FTase catalyzes the transfer of a farnesyl group from farnesyl diphosphate (FPP) to the cysteine of the CAAX box.[1] This lipid anchor is indispensable for tethering proteins like Ras to the inner leaflet of the plasma membrane, a critical step for their participation in signal transduction cascades that control cell growth, differentiation, and survival.[2][3] In approximately 30% of human cancers, mutations in ras genes lead to a constitutively active Ras protein, which perpetually signals for uncontrolled cell proliferation.[1] Because this oncogenic activity is strictly dependent on farnesylation, inhibiting FTase presents a compelling therapeutic strategy to disrupt aberrant Ras signaling.[2][3]

Chaetomellic Acid B: A Natural Product FPP Mimetic

Discovered in fermentations of the coelomycete fungus Chaetomella acutiseta, Chaetomellic acids A and B were identified as potent, reversible, and highly specific inhibitors of FTase.[4][5] These alkyl dicarboxylic acids bear a structural resemblance to farnesyl diphosphate (FPP), the natural substrate of FTase.[4][7] This guide will focus on Chaetomellic acid B (CA-B).

The inhibitory power of these compounds is significant. While Chaetomellic acid A is more potent, CA-B also demonstrates strong inhibition of human FTase. Their specificity is a key feature; they show markedly weaker inhibition against the closely related enzyme GGTase-I, underscoring their selectivity for the farnesylation pathway.[6]

CompoundTarget EnzymeIC50 Value
Chaetomellic acid A Human FTase55 nM[7]
Bovine GGTase92 µM[6]
Chaetomellic acid B Human FTase185 nM[8]
Bovine GGTase54 µM[6]
Table 1: Comparative inhibitory activities of Chaetomellic acids A and B, demonstrating their potency and selectivity for Farnesyltransferase (FTase) over Geranylgeranyltransferase (GGTase).

Under typical bioassay conditions (pH 7.5), the anhydride form of chaetomellic acid readily hydrolyzes to its biologically active dicarboxylate form.[5][9]

The Molecular Mechanism of Inhibition

The inhibitory action of Chaetomellic acid B is rooted in its function as a competitive inhibitor that mimics the FPP substrate.[4][7] Its structure, featuring a long alkyl chain and a dicarboxylic acid head, allows it to occupy the FPP-binding pocket within the FTase enzyme, thereby preventing the natural substrate from binding and catalysis from occurring.

Molecular docking and dynamics simulations have provided high-resolution insights into this interaction.[8] These studies reveal that the dicarboxylate head of the molecule interacts with a positively charged pocket near the catalytic zinc ion, the same site that binds the diphosphate moiety of FPP.[5] Key amino acid residues within the beta subunit of FTase, such as Tyrosine (TyrB300, TyrB361), Arginine (ArgB202), and Histidine (HisB362), are crucial for stabilizing the inhibitor within the active site through a network of interactions.[8] The long alkyl tail occupies the hydrophobic channel that normally accommodates the farnesyl chain of FPP.[8][10]

This direct competition for the FPP binding site is the causal basis for its potent and reversible inhibition. By effectively blocking this site, Chaetomellic acid B prevents the farnesylation of Ras and other CAAX-containing proteins.

FTase_Inhibition_Pathway cluster_Membrane Plasma Membrane FPP Farnesyl Diphosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Binds to Active Site CAB Chaetomellic Acid B Ras_pre pre-Ras (CAAX) Ras_pre->FTase Binds Ras_F Farnesylated Ras FTase->Ras_F Catalyzes Farnesylation CAB->FTase Competitive Inhibition Membrane_Ras Membrane-Bound Active Ras Ras_F->Membrane_Ras Translocates to Membrane Downstream Downstream Effectors (Raf-MEK-ERK) Membrane_Ras->Downstream Activates Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Promotes

Figure 1: The Farnesyltransferase (FTase) signaling pathway and its competitive inhibition by Chaetomellic Acid B. Normally, FTase transfers a farnesyl group from FPP to pre-Ras, enabling its membrane localization and activation of pro-proliferative signaling. Chaetomellic Acid B structurally mimics FPP, blocking the active site of FTase and preventing Ras processing.

Downstream Cellular Consequences of FTase Inhibition

While the initial rationale for developing FTase inhibitors (FTIs) was to block oncogenic Ras, their cellular effects are more complex and pleiotropic.[11][12] The antitumor activity of FTIs is not strictly correlated with the ras mutation status of cancer cells, indicating that other farnesylated proteins are also critical targets.[13]

Key cellular effects include:

  • Impact on RhoB and the Cytoskeleton: One of the most significant non-Ras targets is the RhoB GTPase. When FTase is inhibited, RhoB is no longer farnesylated but can be alternatively prenylated (geranylgeranylated) by GGTase-I. This modified RhoB-GG has a distinct biological function from its farnesylated counterpart. The "gain-of-function" of geranylgeranylated RhoB has been shown to induce the expression of the cell cycle inhibitor p21WAF1 and mediate cell growth inhibition.[13] FTIs also cause profound changes to the actin cytoskeleton, leading to morphological reversion in transformed cells.[14][15]

  • Induction of Apoptosis and Cell Cycle Arrest: Numerous studies have demonstrated that FTIs can induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G1/S or G2/M transition points.[14] These effects contribute significantly to their antitumor properties.

  • Inhibition of Other Farnesylated Proteins: Other important proteins, such as nuclear lamins, are farnesylated. The inhibition of lamin A processing is the basis for the use of FTIs in treating Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease caused by a permanently farnesylated mutant lamin A protein called progerin.[16][17]

Experimental Protocol: In Vitro FTase Activity and Inhibition Assay

This section provides a robust, non-radioactive protocol for measuring FTase activity and quantifying the inhibitory potential of compounds like Chaetomellic acid B. The protocol is a self-validating system, incorporating controls to ensure data integrity.

Principle: This fluorometric assay measures the transfer of a farnesyl group from FPP to a dansylated peptide substrate.[18][19] When the dansyl-peptide is farnesylated, its fluorescence properties change, allowing for a kinetic measurement of enzyme activity.

Materials:

  • Recombinant Human Farnesyltransferase (FTase)

  • Farnesyl Diphosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Chaetomellic acid B or other test inhibitors

  • DMSO (for dissolving inhibitor)

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence plate reader (λex/em = 340/550 nm)

Experimental Workflow:

Figure 2: A standardized workflow for determining the in vitro inhibitory activity of a compound against Farnesyltransferase (FTase).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of Chaetomellic acid B (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO to achieve final desired assay concentrations. Causality: Serial dilution in DMSO ensures consistent solvent concentration across all wells, preventing artifacts.

    • Prepare a working solution of TCEP (e.g., 180 mM) in water. Causality: TCEP is a reducing agent that maintains the cysteine residue in the peptide substrate in its reduced, active state.

    • Prepare a master mix of substrates (FPP and Dansyl-peptide) in Assay Buffer.

  • Assay Setup (for a 50 µL final volume):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 1 µL of inhibitor dilution (or DMSO for positive control) to the appropriate wells.

    • Add 12.5 µL of the substrate master mix to all wells.

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 11.5 µL of diluted FTase enzyme to all wells except the "No Enzyme" blanks. Mix gently by tapping the plate. Causality: Initiating the reaction with the enzyme ensures a synchronized start time for all wells, which is critical for accurate kinetic measurements.

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Read the fluorescence intensity (λex/em = 340/550 nm) at time zero (T=0).

    • Incubate the plate at 37°C, protected from light.

    • Read the fluorescence again at a fixed time point (e.g., T=60 minutes) or kinetically over the 60-minute period.

  • Data Analysis and Validation:

    • Data Correction: Subtract the average fluorescence of the "No Enzyme" blank wells from all other wells. This corrects for background fluorescence from the substrates.

    • Calculate Percent Inhibition:

      • Activity = (Fluorescence_sample - Fluorescence_T=0)

      • % Inhibition = [1 - (Activity_inhibitor / Activity_positive_control)] * 100

    • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

    • Trustworthiness Check: The positive control (DMSO only) should show a robust increase in fluorescence over time. The Z'-factor for the assay should be calculated to ensure it is a high-quality screen (Z' > 0.5).

Conclusion

Chaetomellic acid B provides a classic example of a natural product inhibitor that leverages substrate mimicry to achieve potent and selective inhibition of a key therapeutic target. Its mechanism as a competitive inhibitor of FPP binding to farnesyltransferase is well-understood at the molecular level. The study of its downstream effects has broadened our understanding of FTase biology, highlighting a complex network of cellular responses that extend beyond simple Ras inhibition. The methodologies outlined herein provide a reliable framework for researchers to investigate and characterize novel FTase inhibitors, contributing to the ongoing development of targeted therapies for cancer and other diseases.

References

  • An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4. Retrieved March 3, 2026, from [Link]

  • Moorthy, N. S. H. N., Karthikeyan, C., & Manivannan, E. (2014). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors. Sciforum. Retrieved March 3, 2026, from [Link]

  • Singh, S. B., et al. (2000). Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues. Bioorganic & Medicinal Chemistry, 8(3), 571-80. Retrieved March 3, 2026, from [Link]

  • Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology, 19(3), 1831-40. Retrieved March 3, 2026, from [Link]

  • Rowinsky, E. K., et al. (1999). Ras Protein Farnesyltransferase: A Strategic Target for Anticancer Therapeutic Development. Journal of Clinical Oncology, 17(11), 3631-3652. Retrieved March 3, 2026, from [Link]

  • Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2004). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of the Minnesota Academy of Science, 68(1). Retrieved March 3, 2026, from [Link]

  • Farnesyltransferase. (n.d.). BioAssay Systems. Retrieved March 3, 2026, from [Link]

  • van der Hoeven, J. J. M., et al. (2005). Development of farnesyl transferase inhibitors: a review. British Journal of Cancer, 93(8), 847-51. Retrieved March 3, 2026, from [Link]

  • Tamanoi, F., et al. (2001). Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells. Cellular and Molecular Life Sciences, 58(11), 1636-49. Retrieved March 3, 2026, from [Link]

  • Bellesia, F., et al. (2012). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. Tetrahedron, 68(38), 7888-7895. Retrieved March 3, 2026, from [Link]

  • Farnesyltransferase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • What are Ftase inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved March 3, 2026, from [Link]

  • Farnesyltransferase Activity Assay Kit (CAT#: Z01MM2-JL185). (n.d.). Creative Biolabs. Retrieved March 3, 2026, from [Link]

  • Moorthy, N. S. H. N., et al. (2013). Farnesyltransferase Inhibitors: A Comprehensive Review Based on Quantitative Structural Analysis. Current Medicinal Chemistry, 20(38), 4888-4923. Retrieved March 3, 2026, from [Link]

  • CD Farnesyltransferase Activity Assay Kit. (n.d.). CD Biosynsis. Retrieved March 3, 2026, from [Link]

  • Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4337-43. Retrieved March 3, 2026, from [Link]

  • Varela, I., et al. (2008). A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model. Proceedings of the National Academy of Sciences, 105(34), 12391-6. Retrieved March 3, 2026, from [Link]

  • Prendergast, G. C., et al. (1994). Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton. Molecular and Cellular Biology, 14(6), 3804-17. Retrieved March 3, 2026, from [Link]

  • Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: a strategic target for anticancer therapeutic development. Journal of Clinical Oncology, 17(11), 3631-52. Retrieved March 3, 2026, from [Link]

  • Wang, Y., et al. (2018). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 9(4), 601-609. Retrieved March 3, 2026, from [Link]

  • Gibbs, J. B., et al. (1995). Farnesyltransferase inhibitors and anti-Ras therapy. Breast Cancer Research and Treatment, 34(3), 201-6. Retrieved March 3, 2026, from [Link]

  • Ras pathway activation and signaling and the role of farnesyltransferase inhibitors. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

An In-depth Technical Guide to Chaetomellic Acid B-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomellic acid B is a natural product isolated from fungi of the Chaetomella genus. It has garnered significant interest in the scientific community for its potent and specific inhibitory activity against farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, including the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase a compelling target for therapeutic intervention.

This guide focuses on Chaetomellic acid B-d3, a deuterated analog of Chaetomellic acid B. The incorporation of three deuterium atoms (d3) makes this compound an invaluable tool for researchers, particularly as an internal standard in quantitative mass spectrometry-based assays. Its use allows for precise and accurate quantification of the non-deuterated Chaetomellic acid B in complex biological matrices, facilitating pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive overview of the known physical and chemical properties of Chaetomellic acid B and its deuterated form, detailed experimental protocols for its use, and an exploration of its biological context and mechanism of action.

Part 1: Core Physicochemical Properties

While a specific manufacturer's data sheet for Chaetomellic acid B-d3 is not publicly available, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, Chaetomellic acid B.

Structural Information
PropertyValueSource
Chemical Name (Z)-2-[(Z)-hexadec-7-enyl]-3-methylbut-2-enedioic acid-d3Inferred
Molecular Formula C₂₁H₃₃D₃O₄Inferred
Molecular Weight Approximately 355.5 g/mol Inferred

Note: The molecular weight is estimated by adding the mass of three deuterium atoms and subtracting the mass of three hydrogen atoms from the molecular weight of Chaetomellic acid B (352.5 g/mol ).

Solubility and Stability

Based on the properties of similar fatty acid-like molecules, Chaetomellic acid B-d3 is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be limited. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. In solution, it should be stored at -80°C to minimize degradation.

Part 2: Biological Activity and Mechanism of Action

Inhibition of Farnesyl-Protein Transferase

Chaetomellic acid B is a reversible inhibitor of farnesyl-protein transferase (FPTase).[1] FPTase catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This farnesylation is a critical post-translational modification that facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.

The primary targets of FPTase are the Ras family of proteins (H-Ras, N-Ras, and K-Ras).[1][2] Ras proteins are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. When activated, Ras proteins trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which promote cell proliferation and survival.[3][4][5]

By inhibiting FPTase, Chaetomellic acid B prevents the farnesylation and subsequent membrane localization of Ras proteins.[6] This disruption of Ras signaling can lead to the inhibition of cell growth and the induction of apoptosis (programmed cell death), making FPTase inhibitors like Chaetomellic acid B attractive candidates for cancer therapy.[2][7]

Signaling Pathway

The inhibition of FPTase by Chaetomellic acid B primarily impacts the Ras signaling pathway. The following diagram illustrates the central role of Ras and the effect of FPTase inhibition.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP FPTase Farnesyl-Protein Transferase (FPTase) Ras_GDP->FPTase Substrate RAF RAF Ras_GTP->RAF Activates PI3K PI3K Ras_GTP->PI3K Activates Membrane_Localization Membrane Localization FPTase->Membrane_Localization Enables Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FPTase Chaetomellic_Acid_B Chaetomellic Acid B-d3 Chaetomellic_Acid_B->FPTase Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the Ras signaling pathway by Chaetomellic Acid B-d3.

Part 3: Experimental Protocols

Application as an Internal Standard in LC-MS/MS

The primary application of Chaetomellic acid B-d3 is as an internal standard for the accurate quantification of Chaetomellic acid B in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for variations during sample preparation and analysis.

Workflow for Quantification of Chaetomellic Acid B using Chaetomellic Acid B-d3 as an Internal Standard:

LCMS_Workflow Sample Biological Sample (e.g., plasma, cell lysate) Spike Spike with known amount of Chaetomellic Acid B-d3 Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification based on peak area ratio of analyte to internal standard LCMS->Quantification

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Step-by-Step Methodology:

  • Sample Preparation:

    • To a biological sample (e.g., 100 µL of plasma), add a known amount of Chaetomellic acid B-d3 (e.g., 10 µL of a 1 µg/mL solution in methanol).

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Extraction:

    • The supernatant can be directly analyzed, or a further liquid-liquid or solid-phase extraction can be performed to concentrate the analyte and remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chaetomellic acid B and Chaetomellic acid B-d3 need to be determined empirically.

  • Quantification:

    • A calibration curve is constructed by analyzing standards containing known concentrations of Chaetomellic acid B and a fixed concentration of Chaetomellic acid B-d3.

    • The concentration of Chaetomellic acid B in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Farnesyltransferase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of Chaetomellic acid B-d3 on FPTase. The assay measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

Materials:

  • Recombinant human FPTase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Chaetomellic acid B-d3 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow for FPTase Inhibition Assay:

FPTase_Assay_Workflow Prepare_Reagents Prepare Reagents: - FPTase working solution - Substrate mix (FPP + Dansyl-peptide) - Serial dilutions of Chaetomellic Acid B-d3 Plate_Setup Add to 96-well plate: - Assay Buffer - Chaetomellic Acid B-d3 or DMSO (control) - FPTase enzyme Prepare_Reagents->Plate_Setup Incubate_Inhibitor Pre-incubate at room temperature (15 minutes) Plate_Setup->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding substrate mix Incubate_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (e.g., every minute for 30-60 minutes) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate reaction rates and determine IC₅₀ value Measure_Fluorescence->Data_Analysis

Caption: Workflow for a fluorescence-based FPTase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of FPTase in Assay Buffer.

    • Prepare a 2X substrate mix containing FPP and the dansylated peptide in Assay Buffer.

    • Perform serial dilutions of the Chaetomellic acid B-d3 stock solution in Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 25 µL of the diluted Chaetomellic acid B-d3 or DMSO for the control wells.

    • Add 25 µL of the FPTase working solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X substrate mix to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 550 nm) kinetically over 30-60 minutes.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Chaetomellic acid B-d3 is a valuable research tool for studying the inhibition of farnesyl-protein transferase and its downstream effects on cell signaling. Its primary utility as an internal standard enables robust and accurate quantification of Chaetomellic acid B, which is essential for advancing our understanding of this potent FPTase inhibitor and its potential therapeutic applications. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers to effectively utilize Chaetomellic acid B-d3 in their studies.

References

  • Farnesyltransferase inhibitor. (2023, November 28). In Wikipedia. [Link]

  • Cox, A. D., & Der, C. J. (2000). Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects. Seminars in Cancer Biology, 10(6), 459-468.
  • Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., ... & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied microbiology and biotechnology, 40(2-3), 370-374.
  • St-Germain, J. R., Taylor, M. R. G., & Zhang, J. (2020). Pumping the brakes on RAS – negative regulators and death effectors of RAS. Journal of Cell Science, 133(3), jcs238249.
  • McCormick, F. (2014, October 22). What Do We Mean By "RAS Pathway"? Frederick National Laboratory for Cancer Research. [Link]

  • Adjei, A. A. (2005). Development of farnesyl transferase inhibitors: a review. Current cancer drug targets, 5(6), 461-468.
  • AnyGenes. (n.d.). RAS-MAPK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). [Link]

  • ResearchGate. (n.d.). Schematic diagram of the RAS signaling pathway. [Link]

  • Taylor & Francis. (n.d.). Ras protein – Knowledge and References. Retrieved from [Link]

  • Stephen, A. G., Esposito, D., Bagni, R. K., & McCormick, F. (2014). The Ins and Outs of RAS Effector Complexes.
  • Al-Mulla, F., & Bitar, M. S. (2021). Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy. International journal of molecular sciences, 22(24), 13483.
  • ResearchGate. (n.d.). Ras downstream effectors and pathways participating in the regulation.... [Link]

Sources

Technical Whitepaper: Structural Elucidation and Isotopic Validation of Chaetomellic Acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: Chaetomellic Acid B-d3 (Internal Standard / Mechanistic Probe)

  • Chemical Definition: (Z)-2-(trideuteromethyl)-3-tetradecylbut-2-enedioic acid

  • Target Audience: Medicinal Chemists, DMPK Scientists, Analytical Leads

Executive Summary

Chaetomellic Acid B (CAB) is a potent, specific inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of Ras oncogenes. As drug development programs utilize CAB analogues for oncology targets, the requirement for stable isotope-labeled standards (SIL-IS) becomes paramount for precise LC-MS/MS quantification in pharmacokinetic (PK) studies.

This guide details the structural elucidation of Chaetomellic Acid B-d3 , where the C-2 methyl group is isotopically labeled (


). This specific labeling strategy is chosen to ensure metabolic stability and provide a distinct NMR silence/shift signature compared to the parent compound, validating its utility as a mass spectrometry internal standard.

Part 1: Chemical Identity & Synthetic Logic

To elucidate the structure, we must first establish the baseline identity of the parent molecule and the logic of the deuterated analog.

The Parent vs. The Analog

Chaetomellic Acid A is the naturally occurring anhydride. Chaetomellic Acid B is the dicarboxylic acid form, which is the bioactive species in aqueous physiological conditions.

FeatureChaetomellic Acid B (Parent)Chaetomellic Acid B-d3 (Target)
Formula


MW 326.47 g/mol 329.49 g/mol
Core Structure (Z)-2-methyl-3-tetradecylbut-2-enedioic acid(Z)-2-(trideuteromethyl )-3-tetradecylbut-2-enedioic acid
Key Label

at C-2

at C-2
Synthetic Rationale (Causality)

The deuterium label is engineered at the C-2 methyl group rather than the alkyl chain.

  • Spectral Clarity: The C-2 methyl appears as a distinct singlet (~2.0 ppm) in the parent 1H NMR. Its disappearance is a binary pass/fail check for labeling.

  • Metabolic Stability: The allylic methyl position is less prone to rapid metabolic exchange compared to acidic protons, ensuring the label remains intact during PK studies.

Part 2: Mass Spectrometry (HRMS) Validation

The first tier of elucidation is confirming the mass shift (


) and isotopic purity.
ESI-Negative Mode Protocol

Since CAB-d3 is a dicarboxylic acid, negative electrospray ionization (ESI-) is the requisite mode. Positive mode often yields poor sensitivity due to the lack of basic nitrogen centers.

Protocol:

  • Solvent: Acetonitrile:Water (80:20) with 10mM Ammonium Acetate (buffers the pH to ensure deprotonation).

  • Infusion: Direct infusion at 5

    
    L/min.
    
  • Target Ion: Monitor

    
    .
    
Data Interpretation[2][3]
  • Parent (CAB): Theoretical

    
     = m/z 325.23.
    
  • Labeled (CAB-d3): Theoretical

    
     = m/z 328.25.
    

Acceptance Criteria:

  • The abundance of the m/z 325 (d0) isotope peak must be < 0.5% relative to the m/z 328 peak to ensure isotopic purity > 99.5%.

  • Fragmentation: MS/MS of m/z 328 should yield a product ion corresponding to

    
    , confirming the dicarboxylic acid functionality.
    

Part 3: NMR Spectroscopy (The Elucidation Core)

This is the definitive step. Mass spectrometry confirms the presence of deuterium; NMR confirms its location (Regiochemistry).

1H NMR: The "Disappearing Singlet" Test

In the parent Chaetomellic Acid B, the C-2 methyl group is attached to a tetrasubstituted double bond. It appears as a sharp singlet because there are no vicinal protons to split it.

  • Solvent: Methanol-

    
     (
    
    
    
    ) is preferred over
    
    
    to prevent aggregation of the fatty acid chain and ensure sharp peaks.
  • Observation:

    • Parent: Singlet at

      
       2.05 ppm (3H).
      
    • CAB-d3: This signal must be absent .

    • Validation: The integration of the terminal methyl of the tetradecyl chain (

      
       0.88 ppm) is set to 3H. If the signal at 2.05 ppm integrates to < 0.05H, the labeling is successful.
      
13C NMR: Carbon-Deuterium Coupling

This provides positive confirmation of the


 group.
  • Theory: Deuterium (

    
    ) has a spin of 1. A carbon attached to three deuteriums will split into a septet  (
    
    
    
    ).
  • Observation:

    • Parent: Signal at

      
       ~15.0 ppm is a sharp singlet.
      
    • CAB-d3: Signal at

      
       ~14.5 ppm appears as a weak septet  with a coupling constant 
      
      
      
      Hz.
    • Isotope Shift: Expect a slight upfield shift (

      
       ppm) due to the heavier isotope effect.
      
2D NMR (HMBC): Verifying the Scaffold

To ensure the synthesis conditions didn't isomerize the double bond or decarboxylate the core, Heteronuclear Multiple Bond Correlation (HMBC) is used.

  • Logic: We look for correlations from the tetradecyl methylene protons (

    
    -position) to the quaternary olefinic carbons.
    
  • Key Correlation: The allylic methylene protons of the long chain (

    
     ~2.3 ppm) should show a correlation to both olefinic carbons (
    
    
    
    ~140-145 ppm). This confirms the integrity of the maleic acid backbone.

Part 4: Visualization of the Elucidation Workflow

The following diagram outlines the logical flow from synthesis to final release, ensuring a self-validating loop.

ElucidationWorkflow Start Crude Chaetomellic Acid B-d3 HRMS Step 1: HRMS (ESI-) Target: m/z 328 [M-H]- Start->HRMS IsotopeCheck Isotopic Purity Check (d0 < 0.5%) HRMS->IsotopeCheck NMR_H Step 2: 1H NMR (Methanol-d4) IsotopeCheck->NMR_H Pass Fail REJECT / RE-PURIFY IsotopeCheck->Fail Fail (High d0) SingletCheck C-2 Methyl Singlet (2.05 ppm) Absent? NMR_H->SingletCheck NMR_C Step 3: 13C NMR Observe CD3 Septet SingletCheck->NMR_C Yes (Signal Gone) SingletCheck->Fail No (Signal Present) HMBC Step 4: HMBC/HSQC Verify Scaffold Integrity NMR_C->HMBC Release CERTIFIED REFERENCE MATERIAL Chaetomellic Acid B-d3 HMBC->Release Scaffold Intact

Caption: Logical workflow for the structural validation of Chaetomellic Acid B-d3, prioritizing mass confirmation followed by regiochemical verification via NMR.

Part 5: Summary of Spectral Data

The following table synthesizes the expected data for the researcher to compare against their experimental results.

PositionMoiety1H Shift (

, ppm)
Multiplicity13C Shift (

, ppm)
Notes
C-1, C-4 Carboxyls~11.0 (br)Singlet170.0 - 174.0Broad in 1H due to exchange.
C-2 Olefinic (Quat)--140.5Quaternary.
C-3 Olefinic (Quat)--144.2Quaternary.
C-2-Me Methyl (Label) ABSENT -14.5 Septet (

Hz).
C-1' Allylic

2.35Triplet34.0Key HMBC correlation point.
Chain Bulk

1.25Multiplet29.0 - 32.0Characteristic lipid envelope.
Term Terminal

0.88Triplet14.1Integration Reference (3H).

References

  • Singh, S. B., et al. (1993). "Chaetomellic acids A and B. Isolation, structure elucidation, and synthesis." Bioorganic & Medicinal Chemistry Letters, 3(11), 2471-2476.

  • Gibbs, J. B., et al. (1993). "Chaetomellic acid A: a potent and specific inhibitor of farnesyl-protein transferase." The Journal of Biological Chemistry, 268, 7617-7620.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for NMR coupling constants and isotope effects).

  • Lyles, R. H., et al. (2001). "Stability of dicarboxylic acids in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. (Context for stability of acid metabolites).

Chaetomellic Acid B from Chaetomella acutiseta: A Technical Guide to Fermentation, Isolation, and FPTase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chaetomella acutiseta is a coelomycete fungus recognized for producing a unique class of alkyl dicarboxylic acids, most notably chaetomellic acids A and B. First isolated in 1993, these compounds were identified as potent, reversible, and highly specific inhibitors of farnesyl-protein transferase (FPTase)[1]. The discovery of Chaetomellic Acid B (CAB) provided a critical pharmacological tool for oncology and metabolic research. FPTase is the enzyme responsible for the post-translational farnesylation of Ras proteins—a mandatory lipid modification required for their membrane localization and subsequent oncogenic or oxidative signaling[2]. This whitepaper provides an in-depth technical synthesis of the mechanism of action, upstream fermentation, downstream isolation, and preclinical profiling of Chaetomellic Acid B.

Biological Significance & Mechanism of Action

Ras proteins (including Ha-Ras, Ki-Ras, and N-Ras) function as molecular switches that regulate cell growth and differentiation. To become biologically active, they must anchor to the inner leaflet of the plasma membrane. This is achieved via a post-translational modification where FPTase catalyzes the transfer of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to the C-terminal cysteine residue of the Ras protein[3].

Chaetomellic Acid B is structurally characterized as (Z)-2-((Z)-hexadec-7-enyl)-3-methyl-but-2-enedioic acid[4]. Its long C16 alkyl tail and dicarboxylic acid head allow it to act as a non-phosphorus FPP mimic. By competing directly with FPP for the FPTase active site, CAB prevents Ras farnesylation[5]. Molecular docking and dynamics simulations reveal that CAB interacts with key residues in the FPTase binding pocket. Specifically, LeuB96 interacts with CAB via solvent-exposed surface interactions, while TyrB300 and TyrB361 stabilize the enzyme-inhibitor complex via side-chain acceptor interactions[6].

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase Binds Active Site CAB Chaetomellic Acid B (CAB) [FPP Mimic] CAB->FPTase Competitive Inhibition FarRas Farnesylated Ras (Membrane-Bound) FPTase->FarRas Catalyzes Farnesylation ProRas Unfarnesylated Ras (Cytosolic) ProRas->FarRas Substrate Cancer Cell Proliferation / Oxidative Stress FarRas->Cancer Activates Signaling

Mechanism of FPTase inhibition by Chaetomellic Acid B blocking Ras farnesylation.

Physicochemical & Pharmacokinetic Profiling

The structural topology of CAB dictates its behavior both in vitro and during purification. The table below summarizes the core quantitative data associated with the molecule.

PropertyValueScientific Context
Molecular Formula C21H36O4Alkyl dicarboxylic acid[4].
Molecular Weight 352.5 g/mol Computed standard weight[4].
FPTase IC50 ~185 nMHighly potent FPTase inhibition (compared to 55 nM for Chaetomellic Acid A)[6].
LogP > 5.5Highly lipophilic due to the C16 unsaturated alkyl chain[6].
Target Selectivity FPTase SpecificDoes not inhibit geranylgeranyl transferase type 1 or squalene synthase[1].

Upstream Bioprocessing: Submerged Fermentation

The production of CAB is highly dependent on nutrient availability and metabolic stress during the submerged fermentation of C. acutiseta.

Causality of Media Selection: Glucose provides a rapid carbon source for initial biomass accumulation. However, the inclusion of potato infusion is critical; it supplies complex carbohydrates and essential trace minerals that act as metabolic elicitors, shifting the fungal metabolism from primary growth to the secondary biosynthesis of dicarboxylic acids. Maintaining a highly aerated environment via orbital agitation ensures optimal fungal respiration and metabolite secretion[7].

Protocol 1: Submerged Fermentation Workflow
  • Inoculum Preparation: Cultivate C. acutiseta on potato dextrose agar (PDA) slants for 7 days at 25°C until sporulation is clearly visible.

  • Seed Culture: Transfer spores into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (20 g/L glucose, 10 g/L yeast extract). Incubate on a rotary shaker at 150 rpm and 25°C for 48 hours to generate a robust vegetative mycelial mass.

  • Production Fermentation: Inoculate 5% (v/v) of the active seed culture into a production medium consisting of 30 g/L glucose and 50% (v/v) potato infusion[7].

  • Incubation & Validation: Maintain the fermentation in a rotary shaker at 100 rpm at room temperature (approx. 25°C) for 14 days[7]. Self-Validation: Monitor the broth daily after day 10 using micro-aliquot TLC to confirm the plateau of CAB accumulation before harvesting.

Downstream Processing: Extraction and Isolation

Because CAB is an alkyl dicarboxylic acid, its isolation relies on exploiting its pH-dependent solubility and extreme lipophilicity.

Causality of Extraction Chemistry: At a neutral pH, CAB exists as a dianion, making it water-soluble. By adjusting the fermentation broth to an acidic pH (pH 3.0), the dicarboxylic acid groups are protonated. This renders the molecule highly non-polar, driving its partition into organic solvents like ethyl acetate. Subsequent silica gel chromatography separates CAB from other lipid-like fungal metabolites based on subtle differences in alkyl chain length and double-bond geometry[8].

Protocol 2: Extraction and Purification Workflow
  • Broth Clarification: Centrifuge the 14-day fermentation broth at 4,000 x g for 20 minutes to separate the fungal mycelia from the metabolite-rich culture filtrate.

  • Acidification: Adjust the pH of the cell-free supernatant to 3.0 using 1M HCl. Self-Validation: Ensure pH stabilization for 15 minutes to guarantee complete protonation of the carboxylate groups.

  • Solvent Extraction: Partition the acidified filtrate with an equal volume of ethyl acetate (EtOAc) three times. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) to remove residual water.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporation at 35°C) to yield a crude organic extract.

  • Silica Gel Chromatography: Load the crude extract onto a silica gel 60 column. Elute using a step gradient of hexane and ethyl acetate (starting at 90:10 and moving to 70:30).

  • Final Purification: Pool fractions containing chaetomellic acids (verified via TLC) and subject them to preparative HPLC using a C18 reverse-phase column. This step resolves Chaetomellic Acid B from Chaetomellic Acid A, achieving >95% purity suitable for bioassays.

Downstream Broth Fermentation Broth (C. acutiseta) Filtration Filtration / Centrifugation (Remove Mycelia) Broth->Filtration Extraction Solvent Extraction (EtOAc / Acidic pH) Filtration->Extraction Supernatant Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Extraction->Chromatography Organic Phase HPLC Preparative HPLC (Final Purification) Chromatography->HPLC CAB-rich Fractions CAB Pure Chaetomellic Acid B HPLC->CAB >95% Purity

Step-by-step downstream isolation workflow for Chaetomellic Acid B from fermentation broth.

Preclinical Applications: Oncology and Renal Oxidative Stress

Beyond its potential as an anti-cancer chemotherapeutic agent targeting mutant Ras-driven tumors, CAB has shown significant promise in mitigating oxidative stress. The Ha-Ras isoform is known to increase intracellular reactive oxygen species (ROS) via the upregulation of plasma membrane NADPH oxidase, which transfers electrons to molecular oxygen to produce superoxide anions[3].

By selectively inhibiting Ha-Ras farnesylation, chaetomellic acids have been demonstrated to significantly decrease oxidative stress-induced apoptosis in human renal proximal tubular cells and human umbilical vein endothelial cells. In preclinical rat models of renal mass reduction (RMR), chronic administration of chaetomellic acids successfully modulated oxidative injury, offering a novel therapeutic avenue for chronic kidney disease (CKD)[3].

References

  • Lingham, R. B., et al. "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase." Applied Microbiology and Biotechnology, 1993.

  • "The Design and Synthesis of Novel Chaetomellic Acid A Analogues." Journal of Undergraduate Chemistry Research, 2005.

  • "Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues." Bioorganic & Medicinal Chemistry, 2000.

  • Moorthy, N. S. H. N., et al. "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors." Sciforum, 2013.

  • "Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor." European Journal of Medicinal Chemistry, 2014.

  • "The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction." PubMed Central (PMC), 2016.

  • "Chaetomellic Acid B | C21H36O4 | CID 44332383." PubChem, National Institutes of Health.

  • "Anti-mycobacterium activity from culture filtrates obtained from the dematiaceous fungus C10." International Scholars Journals, 2010.

Sources

Chaetomellic Acid B: A Fungal Metabolite for Probing Ras-Dependent Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Chaetomellic acid B, a natural product inhibitor of farnesyl-protein transferase (FPTase). We delve into its core mechanism of action, the profound implications of FPTase inhibition on the Ras/MAPK signaling pathway, and its potential as a tool compound in cancer cell line studies. This document is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower the scientific community to investigate its efficacy and mechanism. We emphasize the causality behind experimental design and provide self-validating workflows to ensure robust and reproducible data generation.

Introduction: Targeting a Critical Oncogenic Modification

Cancer progression is often driven by mutations in key signaling proteins. Among the most frequently mutated oncogenes is the Ras family of small GTPases, which are implicated in over 30% of all human cancers.[1] The biological activity of Ras proteins is critically dependent on a series of post-translational modifications, the first and most crucial of which is farnesylation—the attachment of a 15-carbon farnesyl isoprenoid group to the C-terminal CAAX motif. This modification is catalyzed by the enzyme farnesyl-protein transferase (FPTase) and is essential for anchoring Ras to the plasma membrane, where it can engage with downstream effectors.[2]

Chaetomellic acid B, a metabolite isolated from fungi such as Chaetomella acutiseta, has been identified as a specific and reversible inhibitor of FPTase.[2][3] By mimicking the enzyme's natural substrate, farnesyl diphosphate (FPP), it competitively blocks the farnesylation of Ras and other proteins.[3] This action makes Chaetomellic acid B a valuable chemical probe for dissecting Ras-dependent signaling pathways and exploring FPTase inhibition as a therapeutic strategy in cancer research.

Core Mechanism: Interruption of the Ras Farnesylation Cycle

The primary molecular target of Chaetomellic acid B is FPTase. Its inhibitory action is both potent and specific. Studies have shown that Chaetomellic acids A and B are specific inhibitors of FPTase and do not significantly inhibit geranylgeranyl transferase type 1 (GGTase-1) at similar concentrations, highlighting their selectivity.[2][3]

The mechanism is understood to be a reversible, competitive inhibition where Chaetomellic acid B occupies the FPP-binding site on the FPTase enzyme.[3] This prevents the transfer of the farnesyl group to the cysteine residue within the CAAX motif of a substrate protein like Ras. Without this lipid anchor, Ras cannot localize to the inner leaflet of the plasma membrane, rendering it incapable of activation and downstream signaling.[4] This effectively shuts down the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a central pathway controlling cell proliferation, survival, and differentiation.[1]

Ras_Signaling_Pathway_Inhibition cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ligand Binding Ras_GDP Ras-GDP (Inactive, Cytosolic) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active, Membrane-Bound) Raf Raf Ras_GTP->Raf FPTase Farnesyl-Protein Transferase (FPTase) Farnesylated_Ras Farnesylated Ras FPTase->Farnesylated_Ras Catalyzes Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase CAAX_Ras pre-Ras-CAAX CAAX_Ras->FPTase Farnesylated_Ras->Ras_GTP Membrane Localization & Activation ChaetomellicB Chaetomellic Acid B ChaetomellicB->FPTase INHIBITS MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Caption: Inhibition of the Ras signaling pathway by Chaetomellic acid B.

Quantitative Efficacy of Chaetomellic Acid B

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). For Chaetomellic acid B, the inhibitory activity has been determined primarily in enzymatic assays against the isolated FPTase enzyme. It is crucial to distinguish this from whole-cell cytotoxicity, which would be determined using the protocols outlined in the next section.

CompoundTargetIC50 ValueSource
Chaetomellic acid B Farnesyl-Protein Transferase (Enzyme)185 nM[2][5]
Chaetomellic acid A Farnesyl-Protein Transferase (Enzyme)55 nM[2][5]

Note: The lower IC50 value indicates higher potency in the enzymatic assay. While Chaetomellic acid A is more potent against the isolated enzyme, it has been reported to be inactive in whole cells, a critical consideration for experimental design.[4] The cell permeability and activity of Chaetomellic acid B require empirical determination in your specific cancer cell line models.

Experimental Protocols for In-Vitro Characterization

To rigorously evaluate the role of Chaetomellic acid B in cancer cell lines, a series of well-controlled experiments are necessary. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Protocol 1: Determining Cytotoxicity (IC50) with an SRB Assay

Objective: To quantify the dose-dependent cytotoxic effect of Chaetomellic acid B on a chosen cancer cell line and determine its IC50 value.

Causality: The Sulforhodamine B (SRB) assay measures total cellular protein content, which serves as a proxy for cell number. A reduction in protein content following treatment reflects either cell death or inhibition of proliferation. This assay is robust, reproducible, and less prone to artifacts from metabolic changes compared to tetrazolium-based assays.

SRB_Assay_Workflow Start Start Seed 1. Seed Cells (96-well plate) Start->Seed Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Treat with Chaetomellic Acid B (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h, 37°C) Treat->Incubate2 Fix 5. Fix Cells (Cold TCA) Incubate2->Fix Stain 6. Stain (SRB Dye) Fix->Stain Solubilize 7. Solubilize Dye (Tris Base) Stain->Solubilize Read 8. Read Absorbance (540 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and resumption of logarithmic growth.

  • Compound Preparation: Prepare a 2X stock concentration series of Chaetomellic acid B in culture medium. A typical range might be from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution to each well (in triplicate). Add 100 µL of medium with vehicle to control wells.

  • Incubation: Incubate the plate for a period corresponding to several cell doubling times (typically 48-72 hours).

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 540 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of Pathway Inhibition and Apoptosis

Objective: To provide direct molecular evidence that Chaetomellic acid B inhibits the Ras/MAPK pathway and induces apoptosis.

Causality: This protocol directly interrogates the molecular state of the cell. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK confirms on-target pathway inhibition. An increase in cleaved PARP and cleaved Caspase-3, alongside a shift in the Bax/Bcl-2 ratio, provides definitive evidence of apoptosis induction.[6][7]

Western_Blot_Workflow Treatment 1. Cell Treatment (e.g., IC50 of Chaetomellic B) Lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) Treatment->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE (Separate Proteins by Size) Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Block 6. Blocking (5% BSA or Milk) Transfer->Block Antibody1 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-cleaved-PARP) Block->Antibody1 Antibody2 8. Secondary Antibody Incubation (HRP-conjugated) Antibody1->Antibody2 Detect 9. Chemiluminescent Detection Antibody2->Detect Analyze 10. Image Analysis & Densitometry Detect->Analyze

Caption: Standardized workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with Chaetomellic acid B at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include an untreated or vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Pathway Markers: p-ERK, total ERK, p-Akt, total Akt.

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if Chaetomellic acid B induces arrest at a specific phase of the cell cycle.

Causality: FPTase inhibition can disrupt the progression through cell cycle checkpoints. By staining DNA with a stoichiometric dye like Propidium Iodide (PI), we can quantify the DNA content of individual cells.[8] An accumulation of cells in G0/G1, S, or G2/M phases relative to a control population indicates cell cycle arrest.[9]

Methodology:

  • Treatment: Culture cells in 6-well plates and treat with Chaetomellic acid B (e.g., at IC50 concentration) for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Rationale: RNase A is critical to degrade cellular RNA, which PI can also bind to, ensuring that the fluorescence signal is directly proportional to DNA content only.[8]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.

  • Analysis: Gate on the single-cell population to exclude doublets. Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for a significant increase in one phase compared to the control.

Conclusion and Future Perspectives

Chaetomellic acid B serves as a specific and valuable tool for investigating the consequences of FPTase inhibition in cancer cell biology. Its well-defined mechanism of action—the disruption of Ras farnesylation—provides a clear hypothesis to test in Ras-mutant or Ras-dependent cancer cell lines. The protocols detailed in this guide provide a robust framework for determining its cytotoxic potential, confirming its on-target molecular effects, and characterizing its impact on fundamental cellular processes like apoptosis and cell cycle progression.

While a powerful research tool, the therapeutic potential of Chaetomellic acid B itself may be limited. Future research should focus on using it as a lead compound for the development of novel FPTase inhibitors with improved pharmacological properties. Furthermore, exploring its efficacy in combination with other targeted agents or conventional chemotherapy could reveal synergistic interactions that overcome drug resistance mechanisms.

References

  • Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from google_search_tool:[4]

  • Moorthy, N.S.H.N., Karthikeyan, C., & Manivannan, E. (n.d.). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors. Sciforum. Retrieved from google_search_tool:[5]

  • Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., Silverman, K. C., & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370–374. Retrieved from [Link]3]

  • Abcam. (n.d.). Chaetomellic acid A, farnesyltransferase inhibitor (CAS 148796-51-4). Retrieved from google_search_tool:

  • Li, Y., Chen, Y., & Wu, Y. (2022). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2150. Retrieved from [Link]2]

  • Flow Cytometry Core Facility, University of Virginia. (n.d.). Cell Cycle Analysis. Retrieved from google_search_tool:[9]

  • Ahn, J. I., Kim, D. S., & Lee, C. (2005). Acetyl-11-keto-β-Boswellic Acid Suppresses Invasion of Pancreatic Cancer Cells Through The Downregulation of CXCR4 Chemokine Receptor Expression. Planta Medica, 71(12), 1104-1108. Retrieved from [Link]]

  • Cuevas-Navarro, A., & Donoghue, D. J. (2021). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. Cancers, 13(20), 5122. Retrieved from [Link]1]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from google_search_tool:[10]

  • Purushothaman, A., Das, S., Jaganathan, B. G., & Mandal, M. (2011). Curcumin Suppressed Anti-apoptotic Signals and Activated Cysteine Proteases for Apoptosis in Human Malignant Glioblastoma U87MG Cells. Journal of Neuro-Oncology, 103(2), 223-234. Retrieved from [Link]6]

  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. Retrieved from google_search_tool:[11]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]7]

Sources

Pharmacokinetics and metabolism of Chaetomellic acid B

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Chaetomellic Acid B

Abstract

Chaetomellic acid B is a naturally occurring dicarboxylic acid isolated from Chaetomella acutiseta, identified as a potent and specific inhibitor of farnesyl-protein transferase (FPTase). This mechanism presents a promising avenue for therapeutic intervention, particularly in oncology. However, the progression of any novel chemical entity from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic and metabolic profile. This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals, outlining the essential preclinical studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of Chaetomellic acid B. By synthesizing established principles of drug metabolism with field-proven experimental designs, this document provides a logical, in-depth exploration of the necessary in vitro and in vivo assays, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific integrity.

Introduction

Overview of Chaetomellic Acid B

Chaetomellic acid B belongs to a class of maleic acid derivatives characterized by a dicarboxylic acid head group and a long, unsaturated alkyl chain ((Z)-2-((Z)-Hexadec-7-enyl)-3-methyl-but-2-enedioic acid).[1] Its primary mechanism of action is the reversible inhibition of FPTase, an enzyme crucial for the post-translational modification of various proteins, including the Ras protein, which is implicated in numerous human cancers.[2] The structural similarity of the dianionic form of chaetomellic acids to farnesyl pyrophosphate (FPP) allows it to act as a competitive inhibitor, substituting for the natural substrate.[2] This targeted action makes Chaetomellic acid B a molecule of significant therapeutic interest.

Rationale for Pharmacokinetic and Metabolism Studies

The therapeutic efficacy and safety of a drug candidate are inextricably linked to its journey through the body. Pharmacokinetics (PK) quantitatively describes this journey, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[][4] A comprehensive understanding of the ADME profile of Chaetomellic acid B is paramount for several reasons:

  • Informing Dose Selection: PK data are fundamental to designing dosing regimens that maintain therapeutic concentrations at the target site without causing toxicity.[]

  • Predicting Drug-Drug Interactions (DDI): Metabolism studies, particularly those involving Cytochrome P450 (CYP) enzymes, are essential for predicting how Chaetomellic acid B might interact with co-administered medications.[5][6]

  • Guiding Formulation Development: Poor solubility or low bioavailability, identified through PK studies, can necessitate advanced formulation strategies to improve drug delivery.[7]

  • Ensuring Safety: Identifying metabolites is crucial, as they may be pharmacologically active, inactive, or potentially toxic.

This guide outlines a strategic, scientifically-grounded approach to elucidating these critical ADME characteristics for Chaetomellic acid B.

Physicochemical Properties and Predicted ADME Profile

The chemical structure of a compound is the primary determinant of its ADME properties.

Chemical Structure and Properties

The key physicochemical properties of Chaetomellic acid B are summarized below, based on available data.[1] These parameters provide the initial clues to its likely in vivo behavior.

PropertyValueSource
Molecular Formula C21H36O4PubChem[1]
Molecular Weight 352.5 g/mol PubChem[1]
XLogP3 7.4PubChem[1]
Topological Polar Surface Area (TPSA) 74.6 ŲPubChem[1]
Chemical Class Long-chain unsaturated dicarboxylic acidN/A
Predicted ADME Profile

Based on its structure, we can formulate initial hypotheses about the ADME profile of Chaetomellic acid B:

  • Absorption: The high lipophilicity (XLogP3 of 7.4) suggests good membrane permeability. However, the presence of two carboxylic acid groups, which will be ionized at physiological pH, may limit passive diffusion and reduce oral bioavailability.

  • Distribution: High lipophilicity and the presence of a long alkyl chain suggest a high affinity for plasma proteins, particularly albumin.[5][8] This would lead to a low unbound fraction of the drug in circulation and could result in a large volume of distribution (Vd).

  • Metabolism: The long unsaturated fatty acid-like side chain is a prime substrate for mitochondrial β-oxidation , a common metabolic pathway for endogenous fatty acids.[9][10] The carboxylic acid moieties are potential sites for Phase II conjugation reactions , such as glucuronidation, to enhance water solubility and facilitate excretion.[11]

  • Excretion: The primary route of elimination for the parent compound and its more polar metabolites is expected to be through both renal and biliary pathways.

In Vitro Metabolism Studies

In vitro assays are the cornerstone of early ADME assessment, providing a rapid and cost-effective means to study a compound's metabolic fate without the complexities of a full organism.[6]

Metabolic Stability Assessment

Causality: The primary goal of this assay is to determine the intrinsic susceptibility of Chaetomellic acid B to metabolic enzymes, primarily in the liver. This provides an estimate of its intrinsic clearance (CLint), a key parameter for predicting its in vivo hepatic clearance and half-life. A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[12]

Experimental Systems:

  • Liver Microsomes: These subcellular fractions contain a high concentration of Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs). They are ideal for initial high-throughput screening.[13]

  • Cryopreserved Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant system than microsomes.[12][14] Using hepatocytes from multiple species (e.g., human, rat, mouse, dog) is critical for assessing inter-species differences in metabolism.[8]

  • Preparation: Prepare a stock solution of Chaetomellic acid B (e.g., 10 mM in DMSO). Prepare human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the microsomal suspension to 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding Chaetomellic acid B to the microsomal suspension to a final concentration of 1 µM. Immediately add the NADPH-regenerating system (cofactor) to start the metabolic process. A parallel incubation without the cofactor serves as a negative control.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of remaining Chaetomellic acid B is quantified using a validated LC-MS/MS method.[15]

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2), from which intrinsic clearance (CLint) is derived.

ParameterFormulaDescription
Half-life (t1/2) 0.693 / kTime for 50% of the compound to be metabolized. 'k' is the elimination rate constant (slope).
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein) * (mg protein / g liver) * (g liver / kg body weight)The rate of metabolism by a concentration of enzyme, normalized to physiological parameters.
Metabolite Identification (Metabolite Profiling)

Causality: This process aims to identify the chemical structures of metabolites formed. This is critical for understanding the biotransformation pathways and for determining if any metabolites are unique to humans, pharmacologically active, or potentially toxic, which is a major focus of regulatory agencies.

Predicted Metabolic Pathways: Based on the structure of Chaetomellic acid B, two primary metabolic pathways are predicted:

  • Phase I Metabolism (β-Oxidation): The unsaturated C16 side chain is susceptible to β-oxidation, a mitochondrial process that sequentially shortens the alkyl chain by two-carbon units, producing acetyl-CoA.[9][10] This process involves a series of dehydrogenation, hydration, and oxidation steps.

  • Phase II Metabolism (Glucuronidation): The two carboxylic acid groups are potential sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11] This process attaches a large, polar sugar moiety, significantly increasing water solubility and facilitating excretion.

Metabolic Pathway of Chaetomellic Acid B parent Chaetomellic Acid B (C21H36O4) phase1_intermediate β-Oxidation Metabolites (Chain Shortening) parent->phase1_intermediate Phase I: β-Oxidation (Mitochondrial Enzymes) phase2_parent Parent Acyl-Glucuronide (Phase II Conjugate) parent->phase2_parent Phase II: Glucuronidation (UGTs) phase2_metabolite Metabolite Acyl-Glucuronide (Phase II Conjugate) phase1_intermediate->phase2_metabolite Phase II: Glucuronidation (UGTs)

Caption: Predicted metabolic pathways for Chaetomellic acid B.

  • Incubation: Incubate Chaetomellic acid B (e.g., 10 µM) with pooled cryopreserved human hepatocytes at 37°C for an extended period (e.g., 2-4 hours) to allow for the formation of both Phase I and Phase II metabolites.[12]

  • Sample Collection & Quenching: Collect samples at various time points and quench with cold acetonitrile.

  • Analysis by High-Resolution LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument acquires full scan MS data and data-dependent MS/MS spectra.

  • Data Processing: Use specialized software to compare the chromatograms of the test samples with control samples (without the drug) to find potential metabolite peaks. The software will identify masses corresponding to expected metabolic transformations (e.g., a loss of 28 Da for each β-oxidation cycle, a gain of 176 Da for glucuronidation).

  • Structural Elucidation: The fragmentation patterns in the MS/MS spectra are interpreted to determine the site of metabolic modification on the parent molecule.

In Vivo Pharmacokinetic Studies

Causality: In vivo studies are essential to understand how the integrated physiological systems of a living organism influence the ADME of Chaetomellic acid B. These studies provide definitive data on systemic exposure (AUC), clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F), which are critical for translating preclinical findings to human clinical trials.[][16]

Study Design

A typical preliminary PK study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • IV Administration: This route ensures 100% bioavailability, allowing for the direct measurement of systemic clearance and volume of distribution.

  • PO Administration: This route is used to assess oral absorption and determine absolute bioavailability by comparing the resulting plasma exposure (AUC) to that from the IV dose.[17]

In Vivo Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis formulation 1. Formulation Development (e.g., Solubilize in vehicle) animals 2. Animal Acclimation (e.g., Male Sprague-Dawley Rats) dosing 3. Dosing (IV and PO Groups) sampling 4. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing 5. Plasma Isolation (Centrifugation) sampling->processing bioanalysis 6. Bioanalysis (LC-MS/MS Quantification) processing->bioanalysis pk_calc 7. PK Parameter Calculation (NCA using software) bioanalysis->pk_calc report 8. Reporting & Interpretation pk_calc->report

Caption: A typical workflow for a preclinical rodent PK study.

Bioanalytical Method Validation

Causality: The adage "you can't trust what you can't measure" is fundamental to PK analysis. A rigorously validated bioanalytical method ensures that the concentration data, which forms the basis of all PK calculations, is accurate, precise, and reproducible. Regulatory agencies have strict guidelines for method validation.[17]

The gold standard for quantifying small molecules like Chaetomellic acid B in complex biological matrices (e.g., plasma) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[18] Key validation parameters include:

  • Selectivity and Specificity: Ability to differentiate the analyte from endogenous components and metabolites.

  • Linearity: The concentration range over which the assay response is proportional to the analyte concentration.

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Pharmacokinetic Parameter Analysis

Once plasma concentrations are determined at each time point, a concentration-time curve is plotted. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA). The table below presents hypothetical, yet realistic, PK parameters for Chaetomellic acid B in rats, based on its predicted properties.

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Description
Cmax (ng/mL) 1250450Maximum observed plasma concentration.
Tmax (h) 0.08 (first point)2.0Time to reach Cmax.
AUC(0-inf) (ng*h/mL) 28003920Total drug exposure over time.
t1/2 (h) 6.57.0Elimination half-life.
CL (mL/min/kg) 5.95N/AClearance: volume of plasma cleared of drug per unit time.
Vdss (L/kg) 3.5N/AVolume of distribution at steady state. A value >0.7 L/kg suggests tissue distribution.
F (%) N/A14%Absolute oral bioavailability. Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV).

Data Synthesis and Interpretation

The ultimate goal is to integrate all collected data to build a comprehensive ADME profile that can guide further development.

  • In Vitro-In Vivo Correlation (IVIVC): The in vitro intrinsic clearance from hepatocytes can be used in models to predict the in vivo hepatic clearance. Comparing this prediction to the actual clearance measured in the animal study helps validate the in vitro system and improves our ability to predict human clearance.

  • Human PK Projection: Data from preclinical species are allometrically scaled (based on body weight and physiological parameters) to predict the pharmacokinetic parameters in humans. This is a critical step in selecting the first-in-human dose.

  • Implications for Development: The hypothetical data above (e.g., F = 14%) would indicate low oral bioavailability. This would trigger further investigation into the cause (poor absorption vs. high first-pass metabolism) and could necessitate the development of an enabling formulation (e.g., lipid-based formulations) to improve oral exposure. The moderately long half-life (~7 hours) might suggest a once or twice-daily dosing regimen could be feasible.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the pharmacokinetic and metabolic properties of Chaetomellic acid B. Based on its chemical structure, it is predicted to exhibit high plasma protein binding, metabolism via β-oxidation and glucuronidation, and potentially low oral bioavailability. The experimental protocols detailed herein provide a robust pathway to confirm these predictions and generate the critical data needed to advance its development.

Future work would involve expanding these studies to include tissue distribution analysis (Quantitative Whole-Body Autoradiography), identifying specific UGT enzymes involved in its conjugation, and conducting studies in non-rodent species (e.g., dogs or non-human primates) to improve the accuracy of human PK predictions before progressing to clinical trials.

References

  • Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., Silverman, K. C., Lingham, R. B., & Bills, G. F. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-374. [Link]

  • Caputo, E., Cini, E., Ghelfi, F., Pescitelli, G., & Righi, G. (2012). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. Organic & Biomolecular Chemistry, 10(28), 5484-5492. [Link]

  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid A. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid B. PubChem Compound Database. [Link]

  • Pao, L. H., Zhou, D., & Cook, K. S. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research, 11(16), 5963-5971. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Li, J., Zhang, Y., & Wang, Y. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(13), 7205. [Link]

  • Salehi, B., Varoni, E. M., Sharifi-Rad, M., Rajabi, S., Zucca, P., Iriti, M., & Sharifi-Rad, J. (2019). Lead Phytochemicals for Anticancer Drug Development. Frontiers in Pharmacology, 10, 961. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link]

  • Sharma, A., Jaiswal, S., & Shukla, M. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmaceutical Analysis, 1(2), 77-85. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2021). Network Pharmacology Revealed the Mechanisms of Action of Lithospermum erythrorhizon Sieb on Atopic Dermatitis. Computational and Mathematical Methods in Medicine, 2021, 6699889. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. [Link]

  • Kumar, A., & Singh, A. (2023). A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. Research & Reviews: Journal of Pharmaceutical Analysis, 12(2). [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4478. [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules (Basel, Switzerland), 27(14), 4478. [Link]

  • Obach, R. S., & Kalgutkar, A. S. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 424. [Link]

  • Sicho, M., & Stierand, K. (2025). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 26(5), 2845. [Link]

  • PCBIS. (n.d.). Pharmacokinetics. [Link]

  • IRBM. (n.d.). ADME/Pharmacology. [Link]

  • Blass, B. (n.d.). Chapter 6 – In vitro ADME and In vivo Pharmacokinetics. Semantic Scholar. [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2023). Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes. International Journal of Molecular Sciences, 24(17), 13409. [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2025). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. ResearchGate. [Link]

  • Napiórkowska, A. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(7), 1640. [Link]

  • Kamal, H., & Sharma, M. (2018). Pharmacological Properties, Molecular Mechanisms, and Pharmaceutical Development of Asiatic Acid: A Pentacyclic Triterpenoid of Therapeutic Promise. Frontiers in Pharmacology, 9, 893. [Link]

  • Tan, Y. T. F., & Peh, K. K. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia. [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. [Link]

  • Medistudents. (2023, May 3). Metabolism of fatty acids and proteins: MCAT. [Link]

  • Meyer, M., & Schneck, K. (2025). Assessing Drug–Drug Interaction and Food Effect for BCS Class 2 Compound BI 730357 (Retinoic Acid-Related Orphan Receptor Gamma Antagonist, Bevurogant) Using a Physiology-Based Pharmacokinetics Modeling (PBPK) Approach with Semi-Mechanistic Absorption. Pharmaceutics, 17(3), 682. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. [Link]

  • European Medicines Agency (EMA). (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. [Link]

  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation. [Link]

Sources

Methodological & Application

Application Note: Quantification of Chaetomellic Acid B in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chaetomellic acid B is a fungal metabolite produced by species such as Chaetomella acutiseta. It is a dicarboxylic acid with the chemical formula C21H36O4 and a molecular weight of 352.5 g/mol . This molecule has garnered significant interest in the field of drug discovery due to its activity as a reversible inhibitor of farnesyl-protein transferase (FPTase), an enzyme implicated in oncogenic Ras protein signaling. The potential therapeutic applications of Chaetomellic acid B necessitate the development of a robust and reliable method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and metabolism studies.

This application note provides a detailed protocol for the quantification of Chaetomellic acid B in common biological samples such as plasma, serum, and urine. The described method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high sensitivity and selectivity for the analysis of complex biological samples. The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and a comprehensive guide to method validation in accordance with regulatory guidelines.

Method Overview

The quantification of Chaetomellic acid B, a dicarboxylic acid, presents analytical challenges due to its polarity, which can lead to poor retention on reversed-phase chromatography columns and inefficient ionization. To address these challenges, this protocol employs a derivatization step to enhance the analyte's chromatographic behavior and ionization efficiency. The overall workflow is depicted in the diagram below.

Workflow for Chaetomellic Acid B Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization Derivatization Extraction->Derivatization LC Separation LC Separation Derivatization->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Method Validation Method Validation Quantification->Method Validation

Figure 1: Overall workflow for the quantification of Chaetomellic acid B.

Materials and Reagents

  • Chaetomellic acid B reference standard

  • Internal Standard (IS): Stable isotope-labeled Chaetomellic acid B (custom synthesis recommended) or a structurally similar dicarboxylic acid (e.g., a commercially available deuterated medium-chain dicarboxylic acid). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.

  • Biological matrix (plasma, serum, or urine) from a relevant species

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Derivatizing agent (e.g., 2-picolylamine and 2,2'-dipyridyl disulfide/triphenylphosphine or a commercially available derivatization kit for carboxylic acids)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh the Chaetomellic acid B reference standard and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Standards and QC Samples: Spike the appropriate biological matrix with the working standard solutions to create a set of calibration standards covering the desired concentration range and at least three levels of QC samples (low, medium, and high).

Sample Preparation

The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will depend on the specific matrix and the desired level of sample cleanup.

Option A: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated biological sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent in water to remove interfering substances.

  • Elution: Elute the Chaetomellic acid B and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Derivatization: Reconstitute the residue in the derivatization reagent mixture and incubate to complete the reaction.

Option B: Liquid-Liquid Extraction (LLE)

  • Acidification: Acidify the biological sample with an appropriate acid (e.g., formic acid) to ensure Chaetomellic acid B is in its protonated form.

  • Extraction: Add an immiscible organic solvent (e.g., MTBE or ethyl acetate) and vortex thoroughly to extract the analyte and internal standard.

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution and Derivatization: Reconstitute the residue in the derivatization reagent mixture and incubate.

Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_common Final Steps Condition Cartridge Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate & Derivatize Evaporate & Derivatize Elute Analyte->Evaporate & Derivatize Acidify Sample Acidify Sample Add Organic Solvent Add Organic Solvent Acidify Sample->Add Organic Solvent Vortex & Centrifuge Vortex & Centrifuge Add Organic Solvent->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Collect Organic Layer->Evaporate & Derivatize Inject into LC-MS/MS Inject into LC-MS/MS Evaporate & Derivatize->Inject into LC-MS/MS

Figure 2: Detailed sample preparation workflow comparing SPE and LLE.

LC-MS/MS Method

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the derivatized Chaetomellic acid B and IS
Source Temp. 350 °C
Gas Flow Optimized for the specific instrument
Method Validation

The developed method must be validated according to the latest guidelines from regulatory agencies such as the FDA and EMA. The key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte and IS.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Quantification: The concentration of Chaetomellic acid B in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

  • Reporting: The final report should include a summary of the method, the validation results, and the concentrations of Chaetomellic acid B in the tested samples, along with any deviations from the protocol.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of Chaetomellic acid B in biological samples using LC-MS/MS. The method incorporates a derivatization step to enhance analytical performance and is designed to be validated in accordance with international regulatory guidelines. This protocol will be a valuable tool for researchers in drug discovery and development who are investigating the therapeutic potential of Chaetomellic acid B.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., ... & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied microbiology and biotechnology, 40(2-3), 370-374. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Magera, M. J., Helgeson, J. K., Matern, D., & Rinaldo, P. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1997-2004. [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]

  • Center for Drug Evaluation and Research. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Cendeias, A. M., Tomaz, I., & Ricardo, F. (2025). Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 249, 116349. [Link]

  • Kuklenyik, Z., Reich, J. A., Tully, J. S., Needham, L. L., & Calafat, A. M. (2004). Automated solid-phase extraction and measurement of perfluorinated organic acids and amides in human serum and milk. Environmental science & technology, 38(13), 3698-3704. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Magera, M. J., Helgeson, J. K., Matern, D., & Rinaldo, P. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, 47(11), 1997–2004. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • Liu, G., Ji, Q. C., & Jemal, M. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the

Application of Chaetomellic acid B-d3 (disodium) in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of Chaetomellic Acid B-d3 (Disodium) , focusing on its dual utility: as a pharmacological inhibitor of Ras farnesylation and, more critically, as a stable isotope-labeled Internal Standard (IS) for quantitative bioanalysis in cell culture.

Technical Guide: Chaetomellic Acid B-d3 (Disodium)

From Ras Inhibition to Quantitative Bioanalysis [1]

Introduction & Molecule Profile

Chaetomellic Acid B is a potent, highly specific inhibitor of Ras Farnesyl-Protein Transferase (FPTase) .[2][3] Structurally, it acts as a bioisostere of farnesyl pyrophosphate (FPP), competing with FPP for the active site of FPTase. This inhibition prevents the post-translational farnesylation of Ras proteins (H-Ras, K-Ras), blocking their translocation to the cell membrane and effectively halting downstream oncogenic signaling.[4]

The "-d3" (Deuterated) variant serves a specialized role. While it retains the biological activity of the parent compound, its primary application is in LC-MS/MS bioanalysis . It is used as an Internal Standard to normalize data for extraction efficiency, matrix effects, and ionization variability when quantifying intracellular drug levels.

Key Physicochemical Properties:

Property Specification
Compound Name Chaetomellic Acid B-d3 (Disodium Salt)
Molecular Formula C₂₁H₃₃D₃Na₂O₄
Solubility Highly Water Soluble (due to Disodium salt form). Avoids DMSO toxicity.
Primary Target Farnesyl-Protein Transferase (FPTase)
IC50 (Enzyme) ~185 nM (Parent compound)

| Primary Application | Internal Standard (LC-MS/MS) & Metabolic Tracing |

Mechanism of Action (MOA)

Chaetomellic Acid B functions by mimicking the pyrophosphate moiety of FPP.[3] Unlike peptidomimetic inhibitors (which mimic the CAAX box of Ras), Chaetomellic Acid B targets the FPP binding pocket.

Ras_Inhibition cluster_effect Inhibition Outcome FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase FPP->FPTase Substrate Ras Ras Protein (Cytosolic) Ras->FPTase Substrate Complex Farnesylated Ras FPTase->Complex Catalysis Chaetomellic Chaetomellic Acid B (Inhibitor) Chaetomellic->FPTase Competes with FPP (Inhibition) Chaetomellic->Complex BLOCKS Membrane Membrane Localization (Signaling Active) Complex->Membrane Translocation Apoptosis Apoptosis / Growth Arrest Complex->Apoptosis Failure to localize induces arrest

Figure 1: Mechanism of Ras Farnesylation Inhibition by Chaetomellic Acid B.

Application I: Cell Culture Protocol (Pharmacological Treatment)

Objective: To inhibit Ras signaling in cancer cell lines (e.g., NIH3T3, K-Ras mutant lines) using the disodium salt.

Scientific Rationale: The disodium salt form is critical here. Unlike the free acid, which requires DMSO for solubilization (potentially confounding data with solvent toxicity), the disodium salt dissolves directly in aqueous buffers. This allows for higher dosing without compromising cell viability due to vehicle effects.

Step-by-Step Protocol:
  • Stock Preparation:

    • Dissolve Chaetomellic Acid B-d3 (Disodium) in sterile PBS (pH 7.4) or Water for Injection (WFI) to create a 10 mM Stock Solution .

    • Note: Do not use DMSO if possible. Filter sterilize using a 0.22 µm PVDF filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells (e.g., HCT116 or Panc-1) at a density of

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare working dilutions in complete culture media.[5]

    • Dose Range: 100 nM – 20 µM. (While enzyme IC50 is ~185 nM, whole-cell assays often require 10-50x higher concentrations to penetrate the membrane).

    • Treat cells for 48 to 72 hours .

  • Readout:

    • Morphology: Look for reversion of the transformed phenotype (flattening of cells).

    • Viability: MTT or CellTiter-Glo assay.

    • Western Blot: Lyse cells and probe for Unfarnesylated Ras (using an antibody that detects the mobility shift) or downstream targets like p-ERK/p-MEK.

Application II: Quantitative Bioanalysis (LC-MS/MS Internal Standard)

Objective: To quantify the intracellular uptake of non-labeled Chaetomellic Acid B using the -d3 variant as an Internal Standard (IS).

Scientific Rationale: In quantitative proteomics and metabolomics, matrix effects (ion suppression/enhancement) can severely skew results. The -d3 isotope acts as the perfect normalizer because it co-elutes with the analyte but is mass-resolved, experiencing the exact same ionization environment.

Step-by-Step Bioanalytical Protocol:
  • Sample Harvesting:

    • Wash treated cells 3x with ice-cold PBS to remove extracellular drug.

    • Scrape cells into 200 µL of Methanol:Water (80:20) .

  • Internal Standard Spiking (The Critical Step):

    • Add Chaetomellic Acid B-d3 to the lysate immediately before vortexing.

    • Target Concentration: Spike to a final concentration of 100 nM (or near the expected midpoint of your analyte concentration).

    • Why? Adding it now corrects for losses during the subsequent centrifugation and transfer steps.

  • Extraction:

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to an LC-MS vial.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.[6]

      • B: Acetonitrile + 0.1% Formic Acid.

    • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode: [M-H]⁻).

    • Transitions (MRM):

      • Analyte (Chaetomellic B): 351.5 → [Fragment Ion]

      • Internal Standard (d3-Chaetomellic B): 354.5 → [Fragment Ion + 3]

LCMS_Workflow Cell_Culture Cell Culture (Treated with Drug) Wash Wash (PBS 3x) Remove Extracellular Drug Cell_Culture->Wash Lysis Lysis / Extraction (80% MeOH) Wash->Lysis Spike_IS SPIKE Internal Standard Chaetomellic Acid B-d3 Lysis->Spike_IS  Crucial Timing Centrifuge Centrifuge (Remove Protein) Spike_IS->Centrifuge LCMS LC-MS/MS Analysis (ESI Negative Mode) Centrifuge->LCMS Data Quantification Ratio: Area(Drug) / Area(d3-IS) LCMS->Data

Figure 2: Quantitative Bioanalysis Workflow using Chaetomellic Acid B-d3 as Internal Standard.

References

  • Singh, S. B., et al. (2000). "Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues." Bioorganic & Medicinal Chemistry, 8(3), 571-580.

  • Gibbs, J. B., et al. (1993). "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase."[3][7] Applied Microbiology and Biotechnology, 40, 370-374.[7]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 44332383, Chaetomellic Acid B." PubChem.

  • Clearsynth. (2024). "Chaetomellic Acid B-d3 Disodium Salt - Product Data." Clearsynth Labs.

Sources

Precision Profiling of Ras Farnesylation: From In Vitro Kinetics to Cellular Prenylomics

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

The targeting of Ras proteins has historically been termed the "Holy Grail" of oncology. While direct inhibition of KRAS(G12C) has achieved clinical success, the upstream regulation of Ras trafficking via post-translational modification—specifically farnesylation —remains a critical node for therapeutic intervention.

This guide moves beyond generic kit instructions. It addresses the causality of experimental design: why we choose specific surrogates like HDJ-2 over K-Ras for potency assays, why zinc is non-negotiable in your reaction buffers, and how to distinguish true inhibition from toxicity-induced artifacts.

The Biological Context: The CAAX Processing Pathway

Ras proteins are synthesized as cytosolic precursors. To function, they must anchor to the inner leaflet of the plasma membrane. This translocation is governed by the CAAX box processing pathway.

Key Insight for Experimental Design: Inhibition of Farnesyltransferase (FTase) is often compensated by Geranylgeranyltransferase-I (GGTase-I) in K-Ras and N-Ras isoforms. Therefore, experimental validation of FTase inhibitors (FTIs) requires markers that are exclusively farnesylated (e.g., HDJ-2/DNAJA1) to avoid false negatives caused by alternative prenylation.

Ras_Processing PreRas Nascent Ras (Cytosolic) [C-A-A-X] FarnesylRas Farnesyl-Ras (ER Membrane) PreRas->FarnesylRas + Farnesyl Pyrophosphate (FPP) FTase Enzyme: FTase (Target of FTIs) FTase->FarnesylRas Catalysis Rce1 Enzyme: Rce1 (AAX Cleavage) FarnesylRas->Rce1 ER Trafficking ICMT Enzyme: ICMT (Methylation) Rce1->ICMT -AAX MatureRas Mature Ras (Plasma Membrane) ICMT->MatureRas + Methyl Group

Figure 1: The canonical Ras CAAX processing pathway. FTase catalyzes the first committed step, making it the primary target for inhibition.

Protocol 1: High-Throughput In Vitro FTase Kinetics

Objective: Determine the IC50 of a novel compound against recombinant human FTase.

Methodological Choice: We utilize a continuous fluorescence assay rather than a radioactive endpoint assay.

  • Why? It allows real-time monitoring of reaction linearity.

  • Mechanism:[1][2][3][4][5][6] A Dansyl-peptide substrate (Dansyl-GCVLS) increases fluorescence intensity upon lipidation due to the hydrophobic environment of the farnesyl group.

Materials
  • Enzyme: Recombinant Human FTase (approx. 50 nM stock).

  • Substrate: Dansyl-GCVLS peptide (Km ~ 0.5 µM).

  • Co-substrate: Farnesyl Pyrophosphate (FPP).[7][8]

  • Assay Buffer (Critical): 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂ , 5 mM DTT, 0.01% Triton X-100.

    • Note: FTase is a zinc-metalloenzyme. Omitting ZnCl₂ or using high concentrations of EDTA will inactivate the enzyme, leading to false positives.

Step-by-Step Workflow
  • Compound Preparation: Prepare 10-point serial dilutions of the test compound in 100% DMSO.

  • Plate Setup: Add 2 µL of compound to a black 384-well low-binding plate.

  • Enzyme Mix: Dilute FTase in Assay Buffer to 2x concentration (e.g., 10 nM). Add 10 µL to wells. Incubate for 15 mins at 25°C to allow inhibitor binding.

  • Substrate Initiation: Prepare a 2x mix of Dansyl-GCVLS (10 µM) and FPP (10 µM). Add 10 µL to start the reaction.

  • Detection: Monitor fluorescence (Ex 340 nm / Em 505 nm) every 60 seconds for 45 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve.
Compound IDConcentration (nM)Slope (RFU/min)% Inhibition
Control (DMSO) 0150.20%
L-744,832 (Ref) 1014.590.3%
Test Cmpd A 10078.148.0%

Self-Validation: If the slope of the DMSO control decreases significantly before 20 minutes, your enzyme concentration is too high (substrate depletion) or the FPP is degraded.

Protocol 2: Cellular Mobility Shift Assay (The "Gold Standard")

Objective: Confirm target engagement inside the cell.

Methodological Choice: We use SDS-PAGE mobility shift analysis.[9]

  • Why? Unprocessed (non-farnesylated) proteins are less hydrophobic and often retain their C-terminal AAX residues, causing them to migrate slower (appear larger) than processed forms.

  • Target Selection:HDJ-2 (DNAJA1) is the preferred surrogate. Unlike K-Ras, it cannot be geranylgeranylated. If HDJ-2 shifts, FTase is inhibited.[10]

Protocol
  • Treatment: Treat HCT-116 cells with inhibitor for 24–48 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

    • Tip: Do not boil samples excessively; 5 mins at 95°C is sufficient. Aggregation of hydrophobic proteins can occur.

  • Electrophoresis: Load 20 µg lysate on an 8% or 10% Tris-Glycine gel .

    • Crucial: Do not use gradient gels (e.g., 4-20%) if possible; a fixed percentage often resolves the doublet better. Run the gel until the dye front runs off to maximize separation.

  • Western Blot: Transfer to nitrocellulose. Probe with anti-HDJ-2 (Clone KA2A5.6 is standard).

Interpretation
  • Processed (Farnesylated): Lower band (~44 kDa).

  • Unprocessed (Inhibited): Upper band (~45-46 kDa).

  • Success Criterion: A dose-dependent disappearance of the lower band and accumulation of the upper band.

Protocol 3: Metabolic Labeling & Click Chemistry (Prenylomics)

Objective: Quantify the "Prenylome" and visualize localization.

Methodological Choice: Use of C15-Alkyne (Alk-FPP analogue) .[11]

  • Why? It is cell-permeable and incorporated by endogenous FTase. The alkyne handle allows bioorthogonal conjugation to Azide-Fluorophores (imaging) or Azide-Biotin (enrichment).

Click_Workflow Step1 Cell Culture + C15-Alkyne +/- Inhibitor Step2 Metabolic Incorporation (18-24 hrs) Step1->Step2 Step3 Cell Lysis (Non-denaturing) Step2->Step3 Step4 Click Reaction (CuAAC) + Azide-TAG Step3->Step4 Step5 Analysis (Fluorescence Gel or Mass Spec) Step4->Step5

Figure 2: Workflow for metabolic labeling of the prenylome using click chemistry.

Detailed Protocol
  • Labeling: Seed cells. Add 10 µM C15-Alkyne to the media. Co-treat with your FTI. Incubate 24h.

  • Lysis: Lyse in 1% SDS buffer (50 mM Tris-HCl, pH 8.0). Sonicate to reduce viscosity.

  • Click Reaction Cocktail: Prepare fresh:

    • Lysate (1 mg/mL)

    • TAMRA-Azide (100 µM)

    • TBTA (Ligand, 1 mM)

    • CuSO₄ (1 mM)

    • TCEP (Reducing agent, 1 mM) - Add last to initiate.

  • Incubation: 1 hour at Room Temp in the dark.

  • Precipitation: Precipitate proteins with Methanol/Chloroform to remove unreacted free dye.

  • Visualization: Resuspend pellet, run on SDS-PAGE. Scan gel on a fluorescent typhoon imager (Ex 532 nm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No activity in In Vitro Assay Zinc depletion or DTT oxidation.Ensure 10 µM ZnCl₂ is in buffer.[7] Use fresh TCEP instead of DTT if stability is an issue.
HDJ-2 Doublet not resolving Gel percentage too high or run too short.Use an 8% gel. Run at lower voltage (80V) for longer time to prevent band broadening.
High Background in Click Assay Non-specific dye sticking.Perform a rigorous Methanol/Chloroform precipitation (Wessel-Flügge method) before loading the gel.
Cell Toxicity with C15-Alkyne Concentration too high.Titrate down to 1-5 µM. Some cell lines are sensitive to isoprenoid analogues.

References

  • Mechanism of CAAX Processing

    • Farnesylation and proteolysis are sequential, but distinct steps in the CaaX box modification pathway. (PubMed).[9] Available at: [Link]

  • In Vitro Fluorescence Assays
  • Mobility Shift & HDJ-2

    • Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? (Clinical Cancer Research). Available at: [Link]

  • Click Chemistry & Metabolic Labeling

    • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (PubMed Central). Available at: [Link]

  • Triton X-114 Partitioning

    • Phase separation of integral membrane proteins in Triton X-114 solution.[12][13] (PubMed).[9] Available at: [Link]

Sources

Topic: Advanced In Vitro Enzyme Kinetics Analysis of Fatty Acid Synthase (FASN) using Chaetomellic Acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in oncology, metabolic diseases, and enzymology.

Executive Summary & Introduction

The human Fatty Acid Synthase (FASN) is a critical enzyme in the de novo biosynthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] While its expression is typically low in most normal adult tissues, which rely on dietary fatty acids, FASN is significantly upregulated in many human cancers and is associated with poor prognosis.[3][4] This dependency makes FASN a compelling therapeutic target for anticancer drug development.[1][4]

Chaetomellic acid B is a potent, irreversible inhibitor of FASN that functions by forming a covalent bond with a key cysteine residue in the β-ketoacyl synthase (KS) domain, thereby halting the fatty acid elongation cycle.[3] Its deuterated isotopologue, Chaetomellic acid B-d3, is an indispensable tool for researchers. While primarily utilized as an internal standard for precise quantification in mass spectrometry-based assays, its properties also allow for sophisticated investigations into the enzyme's mechanism and the inhibitor's binding kinetics.

This document provides a comprehensive guide to leveraging Chaetomellic acid B-d3 for advanced in vitro kinetic studies of FASN. We move beyond simple IC50 determination to detail protocols for characterizing the time-dependent, irreversible inhibition kinetics, and discuss how the deuterium label can be used to probe for kinetic isotope effects (KIEs). The protocols herein are designed to be self-validating and provide the causal framework behind key experimental choices, empowering researchers to generate robust and reliable data.

The Mechanism: Irreversible Inhibition of FASN

Understanding the mechanism of inhibition is paramount to designing the correct kinetic experiments. Chaetomellic acid B does not simply bind and unbind reversibly. It follows a two-step mechanism characteristic of many covalent inhibitors[5]:

  • Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the FASN enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, KI.

  • Irreversible Covalent Modification: Following initial binding, a reactive group on the inhibitor forms a permanent covalent bond with the target residue in the enzyme's active site, leading to an inactivated enzyme (EI). The maximal rate of this inactivation step is described by the rate constant, kinact.

This time-dependent process means that a standard IC50 value is insufficient, as it will change depending on the pre-incubation time.[5][6] The true measure of potency for an irreversible inhibitor is the second-order rate constant kinact/KI, which represents the efficiency of inactivation.[7][8]

E FASN (E) + Inhibitor (I) EI_rev Reversible Complex (E·I) E->EI_rev k_on / k_off (Affinity = KI) EI_rev->E EI_irrev Covalently Inactivated FASN (EI) EI_rev->EI_irrev kinact (Covalent Bond Formation) cluster_prep 1. Reaction Setup cluster_run 2. Kinetic Reaction cluster_analysis 3. Analysis prep Prepare FASN, Substrates, Buffer, and Inhibitor Dilutions initiate Initiate Reaction & Start Timer prep->initiate aliquot Withdraw Aliquots at Specific Time Points (t1, t2, t3...) initiate->aliquot quench Quench Reaction in Cold Solvent + Internal Standard aliquot->quench extract Lipid Extraction quench->extract lcms LC-MS Analysis extract->lcms data Quantify Product & Determine kinact/KI lcms->data

Sources

Metabolic stability assays using Chaetomellic acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Throughput In Vitro Metabolic Stability Assessment of Chaetomellic Acid B Using a Deuterated Internal Standard and LC-MS/MS

Foundational Principles: The "Why" of This Assay

In modern drug discovery, a candidate molecule's success is not solely dictated by its potency. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is of equal importance.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical parameter that profoundly influences in vivo half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] Early assessment of metabolic stability allows for the rapid triage of compounds with poor pharmacokinetic potential, saving considerable time and resources.[5][]

The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[1][2] An effective and reproducible way to screen for metabolic liabilities is through in vitro assays using subcellular fractions, such as liver microsomes.[7][8] These preparations are rich in Phase I metabolic enzymes, particularly CYPs, and provide a cost-effective, high-throughput system for determining a compound's intrinsic clearance.[8][9]

This application note provides a detailed protocol for determining the metabolic stability of Chaetomellic Acid B , a dicarboxylic acid isolated from Chaetomella acutiseta[10][11], using human liver microsomes (HLM). The accuracy of any metabolic stability assay hinges on the precise quantification of the parent compound over time. To achieve the highest level of analytical rigor, this protocol employs Chaetomellic Acid B-d3 as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the gold standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer.[12][14][15] By normalizing the analyte's signal to the constant, known concentration of the SIL-IS, we can correct for virtually all sources of experimental variability, ensuring highly accurate and precise results.[16][17]

Assay Principle and Workflow

The core of this assay involves incubating the test compound, Chaetomellic Acid B, with pooled human liver microsomes. The metabolic reaction is initiated by adding a cofactor, the NADPH regenerating system, which is required for CYP enzyme activity.[18] The mixture is incubated at a physiological temperature (37°C), and aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The metabolic reaction in each aliquot is immediately terminated by adding a cold organic solvent (acetonitrile) containing the Chaetomellic Acid B-d3 internal standard.[8] This "crash" precipitation also removes microsomal proteins. After centrifugation, the supernatant, containing the remaining parent compound and the internal standard, is directly analyzed by LC-MS/MS. The rate of disappearance of Chaetomellic Acid B is then used to calculate key stability parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis P1 Prepare Microsome Working Solution I1 Pre-warm Microsomes and Test Compound at 37°C P1->I1 P2 Prepare NADPH Regenerating System I2 Initiate Reaction by adding NADPH System P2->I2 P3 Prepare Chaetomellic Acid B (Test Compound) Stocks P3->I1 P4 Prepare Chaetomellic Acid B-d3 (Internal Standard) in Acetonitrile S1 Terminate Reaction with Cold Acetonitrile + IS (d3) P4->S1 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45, 60 min) I2->I3 I3->S1 S2 Vortex to Mix and Precipitate Protein S1->S2 S3 Centrifuge at High Speed S2->S3 S4 Transfer Supernatant to Analysis Plate S3->S4 A1 LC-MS/MS Analysis (MRM Mode) S4->A1 A2 Calculate Peak Area Ratio (Analyte / IS) A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate t½ and CLint A3->A4

Figure 1: Experimental workflow for the microsomal stability assay.

Materials and Reagents

Material/ReagentSupplier & Cat. No. (Example)Storage
Chaetomellic Acid BIn-house Synthesis / Custom-20°C
Chaetomellic Acid B-d3In-house Synthesis / Custom-20°C
Pooled Human Liver Microsomes (20 mg/mL)Corning, 452161-80°C
NADPH Regenerating System (Solution A & B)Corning, 451200-20°C
Potassium Phosphate Buffer (0.1 M, pH 7.4)MilliporeSigma, P37874°C
Dimethyl Sulfoxide (DMSO), LC-MS GradeThermo Fisher, D12345Room Temp
Acetonitrile (ACN), LC-MS GradeThermo Fisher, A955-4Room Temp
Water, LC-MS GradeThermo Fisher, W6-4Room Temp
Verapamil (High-Turnover Control)MilliporeSigma, V4629-20°C
Diazepam (Low-Turnover Control)MilliporeSigma, D0899-20°C
96-well reaction plates and analysis platesVWR / EppendorfRoom Temp

Detailed Experimental Protocol

Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of Chaetomellic Acid B in 100% DMSO.

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution to 100 µM in a 50:50 ACN:Water mixture. This intermediate dilution helps prevent precipitation when added to the aqueous buffer.

  • Internal Standard (IS) Quenching Solution (100 nM): Prepare a 100 nM solution of Chaetomellic Acid B-d3 in ice-cold LC-MS grade acetonitrile. This solution will serve as both the reaction termination and protein precipitation agent.

  • Microsome Working Solution (1 mg/mL): Thaw pooled human liver microsomes on ice. Dilute the 20 mg/mL stock to 1 mg/mL using 0.1 M Potassium Phosphate Buffer (pH 7.4). Keep on ice until use.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.[18] Keep on ice.

Microsomal Incubation Procedure

This protocol is designed for a final incubation volume of 200 µL with a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

  • Plate Setup: In a 96-well reaction plate, add 98 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4) to the appropriate wells.

  • Add Microsomes: Add 100 µL of the 1 mg/mL microsome working solution to each well for a final concentration of 0.5 mg/mL.

  • Add Test Compound: Add 2 µL of the 100 µM intermediate spiking solution of Chaetomellic Acid B to each well for a final concentration of 1 µM. Include wells for positive controls (Verapamil) and negative controls (heat-inactivated microsomes or incubations without NADPH).[20]

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes in a shaker-incubator set to 37°C.[21] This step ensures all components reach thermal equilibrium before the reaction starts.

  • Reaction Initiation: Add 20 µL of the prepared NADPH Regenerating System to each well to start the metabolic reaction. The time of this addition is T=0 .

  • Time-Point Sampling & Termination: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), transfer a 25 µL aliquot from the incubation plate to a separate 96-well analysis plate containing 100 µL of the ice-cold IS Quenching Solution.[8]

  • Protein Precipitation: Once all time points are collected, seal the analysis plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well analysis plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters. Actual conditions must be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Chaetomellic Acid B: Q1: 351.3 -> Q3: [fragment ion 1], [fragment ion 2] Chaetomellic Acid B-d3: Q1: 354.3 -> Q3: [corresponding fragment ion 1], [fragment ion 2]
Analysis Monitor the peak area response for both the analyte and the internal standard.

Note: The precursor ion for Chaetomellic Acid B (MW 352.5) in negative mode is expected to be [M-H]⁻ at m/z 351.3. The SIL-IS would be [M-H]⁻ at m/z 354.3. Fragment ions (Q3) must be determined empirically by infusing the pure compounds.

Data Analysis and Interpretation

The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, ensuring the ratio of their signals remains constant and proportional to the true analyte concentration.[12]

Figure 2: The logic of SIL-IS correction for analytical variability.

  • Calculate Peak Area Ratio (PAR): For each time point, calculate the PAR: PAR = (Peak Area of Chaetomellic Acid B) / (Peak Area of Chaetomellic Acid B-d3)

  • Calculate Percent Remaining: Normalize the PAR at each time point to the PAR at T=0: % Remaining = (PARt / PARt=0) x 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against incubation time. The slope of the resulting line, determined by linear regression, is the negative elimination rate constant (-k).[8] Slope = -k

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / mg Microsomal Protein)

Example Data Presentation
Time (min)% Remainingln(% Remaining)
0100.04.61
585.24.44
1561.14.11
3038.53.65
4523.03.14
6014.12.65
  • Slope (k): 0.033 min⁻¹

  • t½: 21.0 min

  • CLint: 33.0 µL/min/mg

Conclusion

This application note details a robust and highly accurate method for determining the in vitro metabolic stability of Chaetomellic Acid B. The protocol leverages the precision of LC-MS/MS analysis combined with the "gold standard" practice of using a stable isotope-labeled internal standard, Chaetomellic Acid B-d3.[12] By providing reliable in vitro half-life and intrinsic clearance data, this assay empowers researchers to make informed decisions early in the drug discovery pipeline, identifying potential pharmacokinetic liabilities and guiding structure-activity relationship (SAR) studies to optimize metabolic properties.[5][22]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?.
  • Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521–533. [Link]

  • Cyprotex. (n.d.). Microsomal Stability.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • WuXi AppTec. (2019, September 30). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Taylor & Francis Online. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 99(5), 298–306.
  • Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 273–274. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BOC Sciences. (n.d.). Metabolic Stability Testing.
  • Taylor & Francis Online. (2019, September 30). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment.
  • Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., ... & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied microbiology and biotechnology, 40(2-3), 370-374. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Wrighton, S. A., & Stevens, J. C. (1992). The human hepatic cytochromes P450 involved in drug metabolism. Critical reviews in toxicology, 22(1), 1-21.
  • Wrighton, S. A., Ring, B. J., & Vandenbranden, M. (1996). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (pp. 147-158). Springer US.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
  • WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues.
  • D'Alonzo, D., Guaragna, A., & Paolillo, R. (2013). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. Tetrahedron, 69(1), 163-172. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship (SAR) analysis of compounds related to....
  • PubMed. (2014, November 24). Design, synthesis and SAR analysis of antitumour styryl lactones related to (+)-crassalactones B and C.
  • PubMed. (2013, January 1). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor.
  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid B. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid A. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023, August 29). Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes.
  • University of Wisconsin-Madison Libraries. (n.d.). DETERMINATION OF THE METABOLISM, DISTRIBUTION, AND CONCENTRATION OF CALCITROIC ACID. Retrieved from University of Wisconsin-Madison Libraries.
  • ChemRxiv. (2024, November 6). Metabolomics to Assess Treatment Responses to a Single Large Bolus of Enteral Cholecalciferol in Vitamin D Deficient Critically Ill Children: Insights for Precision Nutrition.
  • MDPI. (2013, March 22). Total Vitamin D Assay Comparison of the Roche Diagnostics “Vitamin D Total” Electrochemiluminescence Protein Binding Assay with the Chromsystems HPLC Method in a Population with both D2 and D3 forms of Vitamin D.
  • PubMed. (2003, December 9). A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1).

Sources

Troubleshooting & Optimization

Stability of Chaetomellic acid B-d3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Welcome to the technical support center for Chaetomellic Acid B-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this potent farnesyltransferase inhibitor. As Senior Application Scientists, we have synthesized data from established chemical principles and best practices in drug stability to help you navigate the nuances of working with this molecule in aqueous environments.

PART 1: The Critical First Question: Are You Working with the Anhydride or the Di-Acid?

A crucial aspect of understanding the stability of Chaetomellic Acid B-d3 is identifying its initial chemical form. This molecule can exist as a cyclic anhydride or as the hydrolyzed dicarboxylic acid. The stability and behavior in aqueous solutions are fundamentally different for these two forms.

Chaetomellic acids are often supplied as a cyclic anhydride. This form is highly susceptible to hydrolysis—a chemical reaction with water. In an aqueous environment, the anhydride ring will readily open to form the active dicarboxylic acid. This is typically not considered degradation, but rather an activation step. However, if not accounted for, this conversion can lead to misinterpretation of experimental data, such as changes in mass or chromatographic retention time.

Acid anhydrides react rapidly with water to form two carboxylic acid compounds.[1] This reaction is a form of nucleophilic acyl substitution. To avoid unintentional hydrolysis, anhydride forms of compounds should be stored under dry, inert conditions.[2]

Caption: Hydrolysis of Chaetomellic Acid B-d3 anhydride to its active dicarboxylic acid form in water.

PART 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my solid Chaetomellic Acid B-d3 in a buffer and my LC-MS shows a mass increase of 18 Da. Is my compound degrading?

A: This is the expected behavior if your starting material was the cyclic anhydride. The mass increase of 18.015 Da corresponds to the addition of one molecule of water (H₂O) as the anhydride ring hydrolyzes to form the dicarboxylic acid. This is a conversion to the active form, not degradation.

Q2: What is the expected stability of the dicarboxylic acid form of Chaetomellic Acid B-d3 in aqueous solution?

A: Once in the stable dicarboxylic acid form, the primary stability concerns shift to other factors. While specific data for Chaetomellic Acid B-d3 is not publicly available, based on its structure (which includes a long aliphatic chain and carbon-carbon double bonds), the following can be inferred:

  • pH Stability: The molecule has two carboxylic acid groups and will exist in different ionization states depending on the pH. While generally stable, extreme pH values (highly acidic or highly basic) combined with high temperatures could accelerate degradation.[3] It is recommended to prepare solutions in buffers relevant to your experimental system (e.g., pH 7.4 for physiological studies).

  • Oxidative Stability: The presence of double bonds in the structure makes it potentially susceptible to oxidation.[3][4] This can be initiated by exposure to atmospheric oxygen, metal ions, or light.[5][6] It is advisable to use high-purity water and solvents, and to minimize headspace in storage vials.[5]

  • Thermal Stability: For many complex organic molecules, long-term storage at elevated temperatures (e.g., above 40°C) can lead to gradual degradation.[3][7] Solutions should be stored at recommended temperatures (see Q3).

  • Photostability: Exposure to UV or high-intensity visible light can cause degradation of organic compounds.[7] It is best practice to protect solutions from light by using amber vials or covering containers with foil.

Q3: How should I prepare and store stock and working solutions of Chaetomellic Acid B-d3?

A:

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol, where the compound is more stable if it is in the anhydride form.[8] Store these stock solutions tightly sealed at -20°C or -80°C.

  • Aqueous Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the organic stock solution into your aqueous buffer. If you must store aqueous solutions, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Q4: Does the deuterium (d3) label affect the stability of the molecule?

A: The d3 label (three deuterium atoms) is typically placed on a methyl group. This isotopic substitution has a negligible effect on the chemical stability (e.g., hydrolysis rate, susceptibility to oxidation) of the molecule under typical experimental conditions. Its primary purpose is to serve as a stable internal standard for mass spectrometry-based quantification, allowing it to be distinguished from the endogenous or unlabeled compound.

PART 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent biological activity or variable IC50 values. Incomplete or variable hydrolysis of the anhydride form. The rate of hydrolysis can be influenced by buffer composition and temperature, leading to different concentrations of the active di-acid form between experiments.Pre-hydrolyze the compound. Before starting your experiment, dissolve the compound in your aqueous buffer and allow it to incubate for a set period (e.g., 1-2 hours) at room temperature to ensure complete conversion to the dicarboxylic acid.
New peaks appear in my HPLC/LC-MS chromatogram over time. Oxidative or thermal degradation. The appearance of new, often smaller, peaks can indicate the breakdown of the parent compound.[4][9]1. Check storage conditions: Ensure solutions are protected from light and stored at ≤ -20°C.[10] 2. Degas solvents: Use degassed buffers to minimize dissolved oxygen. 3. Add antioxidants: For long-term studies, consider adding a small amount of an antioxidant like EDTA, ascorbic acid, or BHT, if compatible with your assay.[6]
Compound precipitates out of aqueous solution. Poor solubility or pH shift. Chaetomellic Acid B-d3 is a lipophilic molecule. Its solubility in aqueous buffers is limited and highly dependent on pH (solubility generally increases at pH > pKa).1. Check final organic solvent concentration: Ensure the percentage of DMSO or ethanol from your stock solution is low enough (typically <1%) to not cause precipitation. 2. Adjust pH: If your experimental conditions allow, a slight increase in pH may improve solubility. 3. Use a carrier: Consider using a carrier protein like BSA if it does not interfere with your experiment.

PART 4: Recommended Protocol for Preparing Aqueous Solutions

This protocol is designed to ensure complete conversion to the active dicarboxylic acid form and minimize degradation.

Objective: To prepare a 10 µM working solution of Chaetomellic Acid B-d3 in phosphate-buffered saline (PBS), pH 7.4.

Materials:

  • Chaetomellic Acid B-d3 (solid)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Amber or foil-wrapped microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the solid Chaetomellic Acid B-d3 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term use.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw one aliquot of the 10 mM stock solution.

    • Dilute it 1:100 in anhydrous DMSO to create a 100 µM intermediate stock. This minimizes the amount of DMSO transferred in the final step.

  • Prepare the Final 10 µM Aqueous Working Solution:

    • Pipette the required volume of PBS (pH 7.4) into a new tube.

    • Add the appropriate volume of the 100 µM intermediate stock to the PBS while vortexing gently to achieve the final 10 µM concentration. The final DMSO concentration will be 1%.

    • Incubate the solution for 1 hour at room temperature , protected from light, to ensure complete hydrolysis of any residual anhydride.

  • Use and Storage:

    • Use the freshly prepared aqueous solution immediately for best results.

    • If short-term storage is necessary, keep the solution on ice, protected from light, for the duration of the experiment (no more than a few hours). Discard any unused aqueous solution at the end of the day.

References

  • TargetMol. (n.d.). Safety Data Sheet - Chaetomellic acid A.
  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
  • Bayrak, C. (2018, February 19). HYDROLYSIS REACTIONS.
  • Studylib. (n.d.). Hydrolysis of Anhydrides: Lab Procedure & Questions.
  • Augustinsson, K. B., & Egnell, L. (1956). The enzymic hydrolysis of acid anhydrides. Biochimica et Biophysica Acta, 21(1), 164-165.
  • ResearchGate. (n.d.). Hydrolysis of anhydride groups in aqueous solution. [Diagram].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037595, Chaetomellic Acid A.
  • Tavčar, B., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceuticals, 14(5), 419.
  • Wiedemuth, R., et al. (2025, November 19). Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells. Cellular and Molecular Life Sciences, 82(12), 432.
  • Appels, N. M., et al. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4381-4393.
  • Verstraeten, V. L., et al. (2011). Protein farnesylation inhibitors cause donut-shaped cell nuclei attributable to a centrosome separation defect. Proceedings of the National Academy of Sciences, 108(12), 4914-4919.
  • Poruchynsky, M. S., et al. (2006). Farnesyltransferase Inhibitors Reverse Taxane Resistance. Cancer Research, 66(17), 8758-8765.
  • Patsnap Synapse. (2024, June 21). What are Ftase inhibitors and how do they work?
  • National Center for Biotechnology Information. (2022, November 7).
  • Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. International Journal of Environmental Research and Public Health, 15(2), 264.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44332383, Chaetomellic Acid B.
  • Geneesmiddeleninformatiebank. (n.d.). Public Assessment Report.
  • ResearchGate. (2017, March 31). (PDF)
  • Office of Research Services. (n.d.).
  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2021, 6689308.
  • Google Patents. (n.d.).
  • Pellegrino, S., et al. (2026, January 20). A comprehensive study of performic acid stability and acid-base equilibria in aqueous solution. Chemical Engineering Journal, 480, 148154.
  • Wang, J., et al. (2019).
  • de Villiers, M. M., et al. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Drug Development and Industrial Pharmacy, 23(3), 251-256.
  • Royal Society of Chemistry. (n.d.). Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents. Analytical Methods.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-642.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: FPTase Inhibition Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Variability and Signal Instability in Farnesyl Protein Transferase (FPTase) Assays
Executive Summary: The FPTase Challenge

Farnesyl Protein Transferase (FPTase) is a zinc-metalloenzyme critical for the post-translational modification of signal transduction proteins, most notably Ras . In drug discovery, inhibiting FPTase is a strategy to block Ras membrane localization and downstream oncogenic signaling.

However, FPTase assays are notoriously sensitive to experimental conditions. Variability often stems from three distinct mechanistic failures:

  • Oxidation of the CaaX peptide substrate (preventing nucleophilic attack).

  • Destabilization of the Zn²⁺/Mg²⁺ catalytic core (loss of enzymatic turnover).

  • Interference in fluorescence detection (quenching or inner-filter effects in HTS formats).

This guide provides a root-cause analysis and validated solutions for these issues.

Visualizing the Mechanism & Failure Points

To troubleshoot effectively, one must understand the kinetic mechanism. The diagram below illustrates the reaction flow and where specific assay components (Zn²⁺, DTT, FPP) play their critical roles.

FPTase_Mechanism cluster_inputs Reagent Inputs FPP Farnesyl Pyrophosphate (FPP) Complex Ternary Complex (Enzyme-FPP-Peptide) FPP->Complex Peptide Peptide Substrate (CaaX Motif) Peptide->Complex Enzyme FPTase Enzyme (Zn2+ metalloenzyme) Enzyme->Complex Catalysis Catalysis (Thiolate Nucleophilic Attack) Complex->Catalysis Product Farnesylated Peptide + PPi Catalysis->Product Detection Signal Detection (Fluorescence/SPA) Product->Detection Zn Zn2+ Required (Coordinates Peptide Thiol) Zn->Catalysis Essential Mg Mg2+ Required (Coordinates PPi Leaving Group) Mg->Catalysis Essential DTT DTT/TCEP Required (Prevents CaaX Oxidation) DTT->Peptide Protects -SH

Figure 1: The FPTase Catalytic Workflow. Note the absolute requirement for Zn²⁺ to activate the peptide thiol and Mg²⁺ to stabilize the pyrophosphate leaving group.[1]

Critical Troubleshooting Guides (FAQs)
Category A: Reagent Integrity & Enzyme Stability

Q1: My assay signal decreases significantly over time, even with fresh enzyme. Is the enzyme unstable? Diagnosis: While enzyme instability is possible, the most common culprit is oxidation of the peptide substrate . Mechanism: The FPTase reaction requires the cysteine thiol of the CaaX motif to act as a nucleophile. If this cysteine oxidizes to form a disulfide dimer (Cys-Cys), it cannot attack the farnesyl pyrophosphate (FPP). Solution:

  • Reducing Agents: You must maintain a reducing environment. Add 1–5 mM DTT or TCEP to the assay buffer.

  • Protocol Check: Do not rely on DTT present in the stock peptide solution. Add fresh DTT to the master mix immediately before running the assay. DTT oxidizes rapidly in air (half-life ~1-2 hours at pH 7.5).

Q2: I see high variability between replicates. Could it be the metal ions? Diagnosis: Yes, FPTase is a dual-metal system. Mechanism:

  • Zn²⁺ (Zinc): Tightly bound to the enzyme; coordinates the peptide cysteine.

  • Mg²⁺ (Magnesium): Required at millimolar concentrations to coordinate the pyrophosphate leaving group on FPP. Solution:

  • Ensure your buffer contains 5 mM MgCl₂ .

  • Warning: Avoid high concentrations of EDTA or EGTA in your buffer, as they will strip the essential Zn²⁺ from the enzyme active site, irreversibly inactivating it. If you must use a chelator to stop the reaction, ensure it is added only at the endpoint.

Category B: Assay Conditions & Interference

Q3: We are screening hydrophobic inhibitors. How much DMSO can FPTase tolerate? Diagnosis: FPTase is relatively robust, but high solvent concentrations induce protein unfolding or precipitation of the hydrophobic FPP substrate. Standard: Typically, FPTase assays tolerate up to 2–5% DMSO without significant loss of Vmax. Validation Protocol:

  • Run a "DMSO Titration" (0%, 1%, 2%, 5%, 10%).

  • Plot Enzyme Velocity (V) vs. % DMSO.

  • Select a concentration where activity remains >90% of the control.

Q4: I am using a fluorescence-based assay (e.g., Dansyl-GCVLS) and seeing "false positives." Why? Diagnosis: This is likely due to Compound Interference (Quenching or Autofluorescence).[2] Mechanism: Many small molecule inhibitors are fluorescent or colored. They can absorb the excitation light (Inner Filter Effect) or quench the emission of the dansyl/fluorophore product. Solution:

  • Kinetic Mode: Run the assay in "kinetic mode" (continuous read) rather than endpoint. A true inhibitor decreases the slope (rate), whereas a quencher causes an immediate drop in baseline fluorescence that remains flat.

  • Mathematical Correction: Use the equation:

    
    
    (Note: This requires measuring the absorbance of your compound library at the excitation/emission wavelengths).
    
Data Analysis: Validating Assay Robustness

Do not rely solely on Signal-to-Background (S/B) ratios.[3] You must calculate the Z-Factor (Z') to quantify the suitability of the assay for high-throughput screening.[4][5][6]

The Z-Factor Formula:



VariableDefinition

/

Standard Deviation of Positive (High Activity) and Negative (Inhibited) Controls

/

Mean Signal of Positive and Negative Controls

Interpretation Guide:

  • Z' = 0.5 – 1.0: Excellent assay.[6] Separation band is large; highly reliable.

  • Z' = 0 – 0.5: Marginal assay. Usable for secondary screening but prone to false positives/negatives.

  • Z' < 0: Unusable.[6] The variability overlaps with the signal window.

Troubleshooting Logic Tree

Use this decision tree to diagnose low Z' factors or poor reproducibility.

Troubleshooting_Tree Start Start: Low Z' Factor (< 0.5) or High Variability CheckSig Is the Signal Window (Positive - Negative) small? Start->CheckSig CheckVar Is the Variability (Standard Deviation) high? Start->CheckVar LowEnzyme Check Enzyme Activity: Is Zn2+/Mg2+ present? Is Enzyme degraded? CheckSig->LowEnzyme Yes SubstrateIssue Check Substrate: Is Peptide Oxidized? Add fresh DTT. CheckSig->SubstrateIssue Yes Pipetting Liquid Handling: Check tip wetting/mixing. Viscous DMSO? CheckVar->Pipetting Random Error ReagentStab Reagent Stability: Keep FPP on ice. Protect Fluorophores from light. CheckVar->ReagentStab Drift over time Interference Interference: Autofluorescence? Use Kinetic Read. CheckVar->Interference Compound specific

Figure 2: Diagnostic Logic Tree for FPTase Assay Optimization.

"Gold Standard" Validation Protocol

To rule out variability, perform this Linearity & Limit of Detection (LOD) experiment before screening.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

  • Substrates: 5 µM Dansyl-GCVLS (Peptide), 5 µM FPP.

  • Enzyme: Recombinant FPTase (start at 10 nM).

Workflow:

  • Preparation: Thaw FPP and Enzyme on ice. Prepare Peptide + DTT mixture and incubate for 15 mins at RT to reduce disulfides.

  • Plate Setup: Titrate Enzyme concentration (0, 1.25, 2.5, 5, 10, 20 nM) across the plate columns.

  • Initiation: Add Enzyme to the reaction mix.

  • Detection: Measure fluorescence (Ex 340nm / Em 505nm) every 60 seconds for 60 minutes (Kinetic Mode).

  • Analysis:

    • Plot RFU vs. Time.

    • Pass Criteria: The slope (rate) must be linear (

      
      ) for at least the first 20 minutes.
      
    • Fail Criteria: If the curve flattens early, reduce Enzyme concentration (substrate depletion) or check for photobleaching.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Fierke, C. A. (2000). Role of metals in the reaction catalyzed by protein farnesyltransferase.[1] PubMed.

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs Technical Resources.

  • BMG LABTECH. The Z-prime factor (Z') in assay development. BMG LABTECH Applications.

  • Pompliano, D. L., et al. (1992). Steady-state kinetic mechanism of ras farnesyl:protein transferase. Biochemistry.

Sources

Chaetomellic Acid B: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chaetomellic Acid B (CAB). As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the nuances of working with this potent farnesyl-protein transferase (FTase) inhibitor.

Rather than simply providing a list of instructions, this guide emphasizes the causality behind experimental phenomena and establishes self-validating systems to ensure your assays yield robust, reproducible data.

Molecular Mechanism & Target Specificity

Chaetomellic acids A and B, originally isolated from the fermentation of Chaetomella acutiseta, are highly specific, reversible inhibitors of Ras farnesyl-protein transferase (FPTase) [1]. The causality behind their mechanism lies in their molecular architecture: they are alkyl dicarboxylic acids that structurally mimic farnesyl pyrophosphate (FPP), the native lipid substrate of FTase. By competitively occupying the FPP binding pocket, CAB prevents the isoprenylation of Ras proteins, effectively blocking their translocation to the plasma membrane and halting downstream oncogenic signaling [2].

Pathway FPP Farnesyl Pyrophosphate (Native Substrate) FTase Farnesyltransferase (FTase) Active Site FPP->FTase Binds Ras Unprenylated Ras Protein Ras->FTase Binds PrenylatedRas Farnesylated Ras (Active) FTase->PrenylatedRas Catalysis CAB Chaetomellic Acid B (Dicarboxylic FPP Mimic) CAB->FTase Competitive Inhibition Membrane Membrane Localization & Oncogenic Signaling PrenylatedRas->Membrane Translocation

Fig 1: Mechanism of FTase inhibition by Chaetomellic Acid B via competitive FPP mimicry.

Quantitative Reference Metrics

To benchmark your experimental results, refer to the established kinetic and inhibitory properties of the Chaetomellic acid family. Note the stark contrast between in vitro enzymatic potency and whole-cell efficacy, which is a common stumbling block in FTI development [3].

CompoundPrimary TargetIC₅₀ (In Vitro)Mechanism of ActionWhole-Cell Efficacy
Chaetomellic Acid A FTase~55 nMReversible FPP MimicInactive (Poor permeability)
Chaetomellic Acid B FTase~185 nMReversible FPP MimicInactive (Poor permeability)
Chaetomellic Acid C FTase~500 nMReversible FPP MimicInactive (Poor permeability)
Chaetomellic Acid A/B GGTase I> 100 µMNegligible InhibitionN/A

Self-Validating Experimental Protocol: FTase Inhibition Assay

When screening Chaetomellic Acid B, the assay must be designed as a self-validating system . This means building internal controls directly into the workflow to instantly identify whether a failed experiment is due to degraded compound, inactive enzyme, or assay interference.

Step-by-Step Methodology
  • Reagent & Enzyme Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT). Causality: Zn²⁺ is an essential catalytic cofactor for the FTase active site. Omission or chelation of Zn²⁺ will artificially inflate the apparent potency of the inhibitor, leading to false positives.

  • Inhibitor Pre-incubation: Dilute CAB in anhydrous DMSO. Add CAB to the FTase enzyme and pre-incubate for 15 minutes at room temperature. Self-Validation Check: Always run a parallel positive control (e.g., Tipifarnib) and a vehicle control (1% DMSO). If Tipifarnib fails to inhibit, your enzyme has degraded. If the vehicle control shows low activity, your DMSO concentration is too high and is denaturing the protein.

  • Reaction Initiation: Add 0.5 µM FPP and 1 µM Dansyl-GCVLS (a fluorescent Ras peptide mimic) to initiate the reaction.

  • Incubation: Incubate the microplate at 37°C for 30 minutes protected from light.

  • Detection & Validation: Measure fluorescence enhancement (Excitation: 340 nm, Emission: 520 nm). Self-Validation Check: Include a "No Enzyme" blank. If the blank exhibits high baseline fluorescence, your CAB stock has likely precipitated out of solution, causing light scattering that mimics a false signal.

AssayWorkflow Step1 1. Buffer & Enzyme Prepare FTase in assay buffer (Zn2+, Mg2+) Step2 2. Inhibitor Addition Add CAB (DMSO stock) & pre-incubate Step1->Step2 Step3 3. Substrate Initiation Add FPP & Dansyl-GCVLS (Ras peptide) Step2->Step3 Step4 4. Incubation 30 mins at 37°C Step3->Step4 Step5 5. Detection Measure fluorescence or radiometric signal Step4->Step5

Fig 2: Step-by-step workflow for in vitro Farnesyltransferase (FTase) inhibition assay.

Troubleshooting & FAQs

Q: Why does Chaetomellic Acid B exhibit potent in vitro inhibition but fail to modulate Ras processing in my whole-cell assays? A: As a Senior Application Scientist, I frequently see researchers overlook the physicochemical properties of FPP mimetics. The causality lies in CAB's molecular structure: it is an alkyl dicarboxylic acid. At physiological pH (7.4), the dicarboxylic acid moieties are deprotonated and highly charged. This prevents passive diffusion across the hydrophobic lipid bilayer of the cell membrane, rendering the compound inactive in whole cells [4]. To troubleshoot this, you must bypass passive diffusion. Consider synthesizing a prodrug variant (e.g., esterification of the carboxylic acids) that gets hydrolyzed intracellularly, or utilize liposomal delivery systems to facilitate membrane transport.

Q: My FTase assay is showing inconsistent IC₅₀ values across different batches of Chaetomellic Acid B. How can I stabilize the assay? A: Inconsistent IC₅₀ readouts typically stem from compound aggregation or degradation. CAB possesses a long hydrophobic alkyl tail and a polar head, giving it surfactant-like properties. If the concentration exceeds the critical micelle concentration (CMC) in aqueous buffers, it will form micelles, drastically altering its availability to the enzyme. Furthermore, repeated freeze-thaw cycles of aqueous stocks degrade the compound. Corrective Action: Store CAB as a lyophilized powder at -20°C. Reconstitute in 100% anhydrous DMSO to a stock concentration of 10 mM. Keep the final DMSO concentration in your assay strictly below 1% to prevent solvent-induced enzyme denaturation.

Q: How does Chaetomellic Acid B achieve specificity for FTase over GGTase I, and how can I prove this in my panel? A: CAB acts as a competitive inhibitor by substituting for farnesyl pyrophosphate (FPP) [1]. The specificity is driven by the length of its alkyl side chain, which perfectly occupies the hydrophobic binding pocket of FTase. GGTase I accommodates the longer geranylgeranyl pyrophosphate (GGPP); CAB's shorter tail does not provide sufficient binding affinity for the larger GGTase I pocket [3]. To self-validate your specificity panel, run parallel assays using a GGTase I enzyme with GGPP and a RhoA peptide substrate. CAB should show an IC₅₀ > 100 µM in the GGTase assay, confirming its specificity for FTase.

References

  • Lingham RB, et al. "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase." Applied Microbiology and Biotechnology (1993). URL:[Link]

  • Singh SB, et al. "Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues." Bioorganic & Medicinal Chemistry (2000). URL:[Link]

  • Moorthy NSHN, et al. "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors." Sciforum (2015). URL:[Link]

  • Wikipedia Contributors. "Farnesyltransferase inhibitor." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for Chaetomellic Acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the quantitative analysis of Chaetomellic acid B using its deuterated internal standard, Chaetomellic acid B-d3. This document, designed for researchers and drug development professionals, provides in-depth guidance on method optimization, answers frequently asked questions, and offers a systematic approach to troubleshooting common experimental issues.

Understanding the Analyte: Chaetomellic Acid B

Chaetomellic acid B is a dicarboxylic acid with a long C16 alkenyl chain.[1] Its structure presents key characteristics that dictate the analytical strategy:

  • Two Carboxylic Acid Groups: These are readily deprotonated, making the molecule ideal for analysis by Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻).[2][3]

  • Long Hydrocarbon Chain: This imparts significant non-polar character, suggesting good retention on reversed-phase liquid chromatography (RPLC) columns like C18 or C8.

The use of a stable isotope-labeled internal standard (SIL-IS) like Chaetomellic acid B-d3 is considered the gold standard for quantitative LC-MS/MS analysis.[4][5][6] It is chemically and physically almost identical to the analyte, ensuring it experiences similar extraction recovery, chromatographic behavior, and ionization response, thereby correcting for variations that can compromise accuracy.[5][7]

Core Method Development & Optimization

Optimizing an LC-MS/MS method is a systematic process involving the individual tuning of the mass spectrometer followed by the development of the chromatographic separation.

Mass Spectrometry: Tuning and MRM Optimization

The foundation of a quantitative assay is a sensitive and specific Multiple Reaction Monitoring (MRM) method.[8][9] This is achieved by infusing a pure standard of Chaetomellic acid B-d3 directly into the mass spectrometer.

Experimental Protocol: MRM Optimization via Infusion
  • Standard Preparation: Prepare a ~1 µg/mL solution of Chaetomellic acid B-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide, depending on the desired ion).

  • Infusion Setup: Infuse the standard solution at a low flow rate (5-10 µL/min) into the mass spectrometer's ion source using a syringe pump.

  • Ion Source Parameter Optimization:

    • Ionization Mode: Start with negative ESI mode, as carboxylic acids readily form [M-H]⁻ ions.[2][3]

    • Source Tuning: While infusing, perform a full scan (Q1 scan) to find the precursor ion. For Chaetomellic acid B-d3 (MW ≈ 355.5 g/mol ), expect the [M-H]⁻ ion at m/z 354.5. Optimize source parameters like spray voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the intensity and stability of this precursor ion signal.[10]

  • Precursor and Product Ion Selection (MS/MS):

    • Select the determined precursor ion (m/z 354.5) in the first quadrupole (Q1).

    • Perform a product ion scan to see the fragmentation pattern generated in the collision cell (Q2).

    • Identify the most intense and stable fragment ions (product ions) that are specific to the molecule.

  • Collision Energy (CE) Optimization: For each promising product ion, perform a CE ramp to find the voltage that yields the highest fragment intensity. This is a critical step for maximizing sensitivity.[8][11]

  • Final MRM Transition Selection: Choose the 2-3 most intense and specific precursor-to-product ion transitions. Repeat this entire process for the non-labeled Chaetomellic acid B (precursor [M-H]⁻ at m/z 351.5).

Data Summary: Starting MS Parameters
ParameterAnalyte: Chaetomellic Acid BInternal Standard: Chaetomellic Acid B-d3Rationale
Ionization Mode Negative ESINegative ESICarboxylic acids efficiently deprotonate to form [M-H]⁻ ions.[2][3]
Precursor Ion (Q1) m/z 351.5m/z 354.5Represents the singly deprotonated molecule, [M-H]⁻.
Product Ions (Q3) To be determined empiricallyTo be determined empiricallySelect the most intense and specific fragments post-collision.
Collision Energy (CE) To be determined empiricallyTo be determined empiricallyMust be optimized for each transition to maximize signal.[11]
Method Development Workflow

G cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization infuse 1. Infuse Standard (Analyte & IS) q1_scan 2. Q1 Scan: Identify Precursor Ion (e.g., [M-H]⁻) infuse->q1_scan source_opt 3. Optimize Ion Source (Voltage, Gas, Temp) q1_scan->source_opt prod_scan 4. Product Ion Scan: Identify Fragments source_opt->prod_scan ce_opt 5. Optimize Collision Energy (CE) for each Fragment prod_scan->ce_opt mrm_select 6. Select Final MRM Transitions ce_opt->mrm_select col_select 7. Select Column & Mobile Phase (e.g., C18, ACN/H₂O) mrm_select->col_select Use Optimized MRM for LC Method Dev. gradient_dev 8. Develop Gradient (Elute with good peak shape) col_select->gradient_dev coelution 9. Verify Analyte/IS Co-elution gradient_dev->coelution matrix_eval 10. Evaluate Matrix Effects coelution->matrix_eval

Caption: Workflow for LC-MS/MS method development.

Liquid Chromatography: Separation and Peak Integrity

A robust chromatographic method separates the analyte from matrix components that can interfere with ionization, a phenomenon known as matrix effects.[12][13]

Experimental Protocol: Chromatographic Method Development
  • Column Selection: Based on its structure, a reversed-phase C18 column (e.g., 2.1 or 3.0 mm i.d., <3 µm particle size) is an excellent starting point.

  • Mobile Phase Selection:

    • Requirement: Mobile phases must be volatile for MS compatibility.[14][15] Non-volatile buffers like phosphate will contaminate the system.[14]

    • Aqueous (A): Water with a volatile additive. For negative ion mode, 0.1% formic acid (to control pH) or 5-10 mM ammonium acetate/formate are common choices.[16][17][18]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Development:

    • Inject a mixture of Chaetomellic acid B and B-d3 onto the column.

    • Start with a scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time.

    • Refine the gradient around the elution time to ensure a sharp, symmetrical peak with a retention time of at least 2-3 minutes to allow matrix interferences to elute first.

  • Flow Rate and Temperature:

    • Adjust the flow rate based on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm i.d. column).

    • Set the column temperature (e.g., 40 °C) to improve peak shape and reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a poor signal for Chaetomellic acid B in negative ESI mode?

  • Mobile Phase pH: The pH of your mobile phase may not be optimal for deprotonation. While formic acid is often used, its primary role is to provide protons for positive mode. In negative mode, it can sometimes suppress the signal of acids.[19] Try using a mobile phase with a neutral or slightly basic pH, such as 5 mM ammonium acetate.[18]

  • Source Conditions: Your ion source parameters may be too harsh, causing in-source fragmentation or neutralization of your analyte.[10] Re-optimize the source temperature and voltages using infusion.

  • Analyte Degradation: Ensure your sample is fresh and has been stored properly. Long-chain unsaturated acids can be susceptible to oxidation.

Q2: My deuterated internal standard (IS) is not perfectly co-eluting with my analyte. Why is this happening and is it a problem?

This is likely due to the deuterium isotope effect, where the C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time on an HPLC column.[5] This is a well-known phenomenon.[20]

  • Is it a problem? It can be. If the separation is significant, the analyte and IS may elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.[4][5]

  • Solution: Adjust your chromatography. A shallower gradient or a lower percentage of organic solvent at the start can often improve co-elution. The goal is to have the peaks overlap as much as possible.

Q3: What are matrix effects, and how do I know if they are affecting my assay?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix (e.g., plasma, urine).[13] They are a major source of inaccuracy in LC-MS/MS assays.[12]

  • Evaluation Protocol:

    • Set A (Neat Solution): Prepare your analyte and IS in a clean solvent.

    • Set B (Post-Spike): Extract a blank matrix sample first, then spike the analyte and IS into the final extract.

    • Set C (Pre-Spike): Spike the analyte and IS into the blank matrix before extraction.

  • Calculation:

    • Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) * 100 [5]

      • ME = 100%: No matrix effect.

      • ME < 100%: Ion suppression.

      • ME > 100%: Ion enhancement.

    • A stable isotope-labeled IS should ideally track the analyte, meaning the analyte/IS peak area ratio remains constant even if the absolute signal is suppressed.[4]

Q4: Should I be concerned about H/D back-exchange with my Chaetomellic acid B-d3 standard?

H/D back-exchange occurs when deuterium atoms on the IS are replaced by hydrogen atoms from the solvent or matrix.[5] This is primarily a concern for deuterium labels on heteroatoms (-OH, -NH) or acidic carbons. If the three deuterium atoms on your standard are on the stable alkyl chain, back-exchange is highly unlikely under typical reversed-phase conditions. However, if they are in a labile position, it can compromise accuracy.[5] Always consult the manufacturer's Certificate of Analysis for the labeling position.

Troubleshooting Guide

When encountering issues, it's crucial to adopt a systematic "divide and conquer" approach to isolate the problem to either the sample preparation, the LC system, or the MS system.[21]

Troubleshooting Logic Diagram

G cluster_check cluster_diagnosis start Problem Observed (e.g., No Signal, Poor Peak Shape) check_sst Inject System Suitability Test (SST) (Neat Standard) start->check_sst sst_ok SST Looks Good? check_sst->sst_ok check_reinject Re-inject a Previously Successful Sample sst_ok->check_reinject Yes prob_ms Root Cause: MS System Issue (Source Dirty, No Spray, Tuning) sst_ok->prob_ms No (Signal issue points to MS) prob_sample_prep Root Cause: Sample Preparation Issue (Extraction, Dilution, Stability) check_reinject->prob_sample_prep No (New samples failing suggests prep) prob_lc Root Cause: LC System Issue (Leak, Clog, Column, Mobile Phase) check_reinject->prob_lc Yes (System degrades over time -> LC) reinject_ok Re-injected Sample OK?

Caption: Systematic troubleshooting workflow.

IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Signal MS: No spray visible, incorrect tuning parameters, dirty ion source. LC: Major leak, wrong mobile phase, valve failure. Sample: Incorrect concentration, degradation.1. Check Spray: Visually inspect the ESI probe. If no spray, check for leaks or clogs.[10] 2. Infuse Standard: Directly infuse a known standard to confirm the MS is tuned and responding.[21] 3. Check LC Pressure: An unusually low or high pressure reading indicates a leak or blockage, respectively.[21][22] 4. Prepare Fresh Standard: Eliminate sample integrity as a variable.[10]
Poor Peak Shape (Tailing, Fronting, Splitting) LC: Column contamination or degradation, mismatched sample solvent and mobile phase, buffer issues.1. Check Sample Solvent: High organic content in the injection solvent can cause distortion. Reconstitute in a solvent weaker than the initial mobile phase. 2. Flush Column: Wash the column with a strong solvent to remove contaminants. If performance doesn't improve, replace the column.[22] 3. Prepare Fresh Mobile Phase: Ensure correct pH and composition. Old or improperly prepared mobile phases can cause peak shape issues.[22]
Unstable Retention Time LC: Pump malfunction (inconsistent mixing), column temperature fluctuations, column degradation, leaks.1. Check Pressure Trace: Look for rhythmic fluctuations in the pressure trace, which can indicate pump seal issues or air bubbles.[21] Purge the pumps. 2. Verify Temperature: Ensure the column oven is on and stable. 3. Equilibrate Longer: Allow sufficient time for the column to equilibrate before injection, especially with complex gradients.
High Background Noise / Contamination System: Contaminated mobile phase, solvents, or tubing. Carryover from a previous injection.1. Run Blanks: Inject solvent blanks to identify the source of contamination. 2. Use High-Purity Solvents: Ensure all solvents and additives are LC-MS grade.[22] 3. Clean the System: Flush the entire LC system and clean the mass spectrometer's ion source.[10][23] A divert valve can help reduce source contamination.[23]

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Institutes of Health. [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]

  • Multiple Reaction Monitoring (MRM). AHA/ASA Journals. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu. [Link]

  • Electrospray Ionization – ESI. University of Florida. [Link]

  • Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Waters Corporation. [Link]

  • Chaetomellic Acid B. PubChem. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC. [Link]

  • How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • SRM. University of Washington. [Link]

  • Electrospray and Ambient Ionization Sources. University of California, Irvine. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • Chaetomellic Acid A. PubChem. [Link]

Sources

Technical Support Center: Addressing Matrix Effects for Chaetomellic Acid B-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of Chaetomellic acid B-d3 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of matrix effects in bioanalytical assays. Here, we merge technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components, which can include salts, lipids, proteins, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[4][5]

Chaetomellic acid B, a long-chain fatty acid, is particularly susceptible to matrix effects due to its chemical properties and the complexity of the biological matrices (e.g., plasma, serum, tissue homogenates) in which it is often measured.[6][7] Endogenous lipids, especially phospholipids, are major contributors to matrix effects in bioanalysis because they can co-elute with the analyte and compete for ionization in the mass spectrometer source.[5][8][9]

To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS), such as Chaetomellic acid B-d3, is considered the gold standard.[10][11] The underlying principle is that the SIL-IS is chemically almost identical to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[10][12] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to accurate quantification.[10]

However, even with a SIL-IS, challenges can arise. This guide will walk you through troubleshooting common issues and optimizing your workflow to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Here we address specific issues that users may encounter during the analysis of Chaetomellic acid B-d3.

Q1: Why is the signal for both Chaetomellic acid B and its d3-internal standard suppressed or highly variable across different plasma lots?

A1: This is a classic manifestation of significant matrix effects, likely due to high concentrations of co-eluting phospholipids.[5][13] Different lots of biological matrices can have varying compositions, leading to differential matrix effects.[1][14] While Chaetomellic acid B-d3 is designed to track the analyte, severe ion suppression can reduce the signal-to-noise ratio for both compounds, impacting sensitivity and reproducibility.[5]

Q2: My analyte (Chaetomellic acid B) and the internal standard (Chaetomellic acid B-d3) are not perfectly co-eluting. Why is this happening and is it a problem?

A2: A slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect.[10][14] This effect can alter the physicochemical properties of the molecule, leading to small differences in retention time.[14] If this shift causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[10] Ensuring complete peak overlap is crucial for accurate compensation.

Q3: I've performed a simple protein precipitation, but I'm still observing significant matrix effects. What is the next step?

A3: While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for removing phospholipids, which are a primary cause of matrix effects for lipid-like molecules.[3][8] More advanced sample preparation techniques are necessary to obtain cleaner extracts.[15][16]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[15][17] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[18] The dilution factor should be carefully optimized to balance the reduction in matrix effects with the required limit of quantification.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most common method for quantifying matrix effects is the post-extraction spike method.[4][17] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase).[17] The matrix effect is calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.[1]

Troubleshooting and Optimization Guide

This section provides detailed protocols and workflows to systematically identify and mitigate matrix effects during the analysis of Chaetomellic acid B-d3.

Workflow for Investigating and Mitigating Matrix Effects

The following diagram outlines a logical workflow for troubleshooting matrix-related issues.

MatrixEffect_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Inconsistent Results or Poor Signal-to-Noise AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME OptimizeSP Optimize Sample Preparation AssessME->OptimizeSP Significant ME Observed OptimizeChromo Optimize Chromatography OptimizeSP->OptimizeChromo OptimizeMS Adjust MS Parameters OptimizeChromo->OptimizeMS ReassessME Re-assess Matrix Effect OptimizeMS->ReassessME ReassessME->OptimizeSP ME Still Unacceptable Validate Method Validation ReassessME->Validate ME within Acceptable Limits

Caption: A systematic workflow for troubleshooting matrix effects.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol provides a step-by-step guide to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Chaetomellic acid B and Chaetomellic acid B-d3 into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After extraction, spike the extracts with Chaetomellic acid B and Chaetomellic acid B-d3 to the same final concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank biological matrix with Chaetomellic acid B and Chaetomellic acid B-d3 before extraction to the same final concentration as Set A. This set is used to evaluate recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

  • Interpret the Results:

    • An MF or IS-Normalized MF of 1 indicates no matrix effect.

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (typically <15%) as per regulatory guidance.

Protocol 2: Advanced Sample Preparation for Phospholipid Removal

If protein precipitation is insufficient, consider the following techniques known to be more effective at removing phospholipids.[19][20]

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitions the analyte and interferences between two immiscible liquid phases based on their relative solubilities.[20]Can provide very clean extracts.[3]Analyte recovery can be low, especially for polar compounds; may require optimization of solvent and pH.[3]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences, which are then washed away.[16]Highly selective and can provide excellent cleanup.[16]Can be more time-consuming and requires method development to select the appropriate sorbent and elution conditions.[8]
HybridSPE®-Phospholipid Combines protein precipitation with a specialized zirconia-coated sorbent that selectively removes phospholipids.[8][19]Simple, fast, and highly effective at removing phospholipids.[5][8]May be more costly than simple protein precipitation.

Recommended LLE Protocol for Chaetomellic Acid B:

  • To 100 µL of plasma, add the Chaetomellic acid B-d3 internal standard.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 600 µL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex for 5-10 minutes.

  • Centrifuge at high speed for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

The rationale for acidification is to protonate the carboxylic acid groups of Chaetomellic acid B, making it less polar and more extractable into a non-polar organic solvent, while many polar interferences remain in the aqueous phase.[20]

Protocol 3: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[18][21][22]

PostColumnInfusion LC LC System Tee LC->Tee Column Eluent MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Flow

Caption: Experimental setup for post-column infusion analysis.

  • Setup: Configure the LC system as shown in the diagram above. A syringe pump continuously infuses a standard solution of Chaetomellic acid B and its d3-IS into the mobile phase stream after the analytical column but before the mass spectrometer inlet.

  • Analysis:

    • First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused analytes.

    • Next, inject an extracted blank matrix sample.

  • Interpretation: Monitor the signal of the infused analytes. Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.[18] This information can be used to adjust the chromatographic method to ensure that Chaetomellic acid B elutes in a "clean" region of the chromatogram, away from areas of significant matrix effects.[21]

Concluding Remarks

Addressing matrix effects is a critical aspect of developing robust and reliable LC-MS/MS methods for the quantification of Chaetomellic acid B in complex biological matrices. The use of a stable isotope-labeled internal standard like Chaetomellic acid B-d3 is the most effective strategy for compensation.[16][23] However, this must be paired with meticulous method development, including the optimization of sample preparation and chromatography, to minimize the underlying interference. By systematically assessing and mitigating matrix effects using the protocols outlined in this guide, researchers can ensure the generation of high-quality, accurate, and reproducible data.

References
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. [Link]

  • Video: Method of Standard Addition to Minimize Matrix Effect - JoVE. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [Link]

  • Standard addition - Wikipedia. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics | ChemRxiv. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. [Link]

  • Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics - Utrecht University - UU Research Portal. [Link]

  • Matrix effects - more than just phospholipids - Bioanalysis Zone. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. [Link]

  • 6.4B: Accounting for Matrix Effects - Chemistry LibreTexts. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • Chaetomellic Acid B | C21H36O4 | CID 44332383 - PubChem - NIH. [Link]

  • Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics - PMC. [Link]

  • Chaetomellic Acid A | C19H34O4 | CID 3037595 - PubChem - NIH. [Link]

Sources

Preventing degradation of Chaetomellic acid B-d3 during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chaetomellic acid B-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Chaetomellic acid B-d3 throughout your experimental workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential degradation issues.

Understanding the Molecule: Chaetomellic Acid B-d3

Chaetomellic acid B is a naturally derived farnesyl-protein transferase inhibitor, a class of compounds investigated for their therapeutic potential.[1][2] The "-d3" designation indicates that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often used to trace metabolic pathways or as an internal standard in mass spectrometry.

The structure of Chaetomellic acid B, (Z)-2-((Z)-hexadec-7-enyl)-3-methylbut-2-enedioic acid[3], reveals several functional groups susceptible to degradation:

  • Dicarboxylic Acid: Prone to reactions and pH-dependent instability.

  • Two (Z)-Alkene Double Bonds: Susceptible to oxidation.

  • Allylic Carbons: These carbons adjacent to the double bonds are reactive sites.[4][5][6]

  • Deuterium Labels: Can be lost through deuterium-hydrogen (D-H) exchange.[7]

Understanding these structural features is key to preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Chaetomellic acid B-d3?

A1: The primary causes of degradation are oxidation of the alkene double bonds and allylic carbons, hydrolysis, and loss of the deuterium label through D-H exchange.[4][7][8] These processes are accelerated by exposure to air (oxygen), moisture, light, inappropriate pH, and elevated temperatures.[9]

Q2: How should I store Chaetomellic acid B-d3 to ensure its long-term stability?

A2: For long-term stability, Chaetomellic acid B-d3, especially if it's an unsaturated lipid, should be stored as a solution in a suitable organic solvent at -20°C or lower.[10][11] The solution should be in a glass vial with a Teflon-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen to prevent oxidation.[9][10][11] If you have the solid form, store it under an inert atmosphere at ≤ -16°C in a desiccator to protect it from moisture.[10]

Q3: My deuterated standard appears to be losing its isotopic purity. What's happening?

A3: Loss of isotopic purity is almost always due to deuterium-hydrogen (D-H) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment.[7][12] This is primarily driven by protic solvents (e.g., water, methanol) and is catalyzed by acidic or basic conditions.[7][12]

Q4: Can I use plastic tubes or pipette tips when handling solutions of Chaetomellic acid B-d3?

A4: It is strongly recommended to avoid using plastic containers, pipette tips, or parafilm with organic solutions of lipids like Chaetomellic acid B-d3.[8][10][11] Plasticizers and other impurities can leach from the plastic into your solution, potentially contaminating your experiment. Always use glass, stainless steel, or Teflon equipment for handling and transferring organic solutions.[8][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in quantitative analysis (e.g., LC-MS).
  • Possible Cause 1: Degradation due to Oxidation.

    • Explanation: The two alkene double bonds and allylic carbons in Chaetomellic acid B are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of various oxidation byproducts, reducing the concentration of the parent compound.

    • Solution:

      • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (argon or nitrogen) whenever possible.[9][13]

      • Light Protection: Store solutions in amber vials or protect them from light.[9]

      • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT to the organic solvent, but ensure it doesn't interfere with your downstream analysis.

      • Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment.

  • Possible Cause 2: Deuterium-Hydrogen (D-H) Exchange.

    • Explanation: If the deuterium label is lost, the mass of your internal standard will change, leading to inaccurate quantification.[7] This is particularly problematic in aqueous or protic solvents.

    • Solution:

      • Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile or DMSO for sample preparation and dilution.[7]

      • pH Control: If aqueous solutions are necessary, maintain a low pH (around 2.5) to minimize the rate of D-H exchange.[7]

      • Use D₂O: If a protic environment is unavoidable, use D₂O instead of H₂O.[7]

      • Minimize Time in Aqueous Solutions: Keep the time the compound spends in aqueous solutions to a minimum.

      • Low Temperature: Perform all sample preparation steps on ice or in a cold room to slow down the exchange rate.[7]

  • Possible Cause 3: Hydrolysis.

    • Explanation: Although Chaetomellic acid B is a dicarboxylic acid, it can be susceptible to hydrolysis under certain conditions, especially if it forms an anhydride. Acidic or basic conditions can catalyze this process.[14][15]

    • Solution:

      • pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction. Neutral pH is generally preferred for storage in aqueous solutions, but for minimizing D-H exchange, a slightly acidic pH is better.

      • Dry Solvents: Use anhydrous solvents to prepare stock solutions to prevent hydrolysis.

Issue 2: Appearance of unexpected peaks in NMR or Mass Spectra.
  • Possible Cause: Formation of Oxidation Products.

    • Explanation: Oxidation can lead to the formation of epoxides, aldehydes, or other oxygenated species, which will appear as new peaks in your spectra.

    • Troubleshooting Workflow:

      G A Unexpected Peaks Observed B Review Handling Procedure: - Exposed to air/light? - Purity of solvent? A->B C Analyze by LC-MS to identify masses of new peaks B->C D Compare masses to potential oxidation products (e.g., +16 Da, +32 Da) C->D E Implement preventative measures: - Use inert gas - Store in amber vials - Prepare fresh solutions D->E

      Caption: Troubleshooting workflow for identifying oxidation.

Best Practices for Handling and Storage

To proactively prevent the degradation of Chaetomellic acid B-d3, adhere to the following best practices.

Storage
Storage FormTemperatureContainerAtmosphereDuration
Solid ≤ -16°C[10]Glass vial, Teflon-lined capInert (Argon/Nitrogen), DesiccatedLong-term
Organic Solution -20°C or lower[10][11]Amber glass vial, Teflon-lined capInert (Argon/Nitrogen)Long-term
Aqueous Solution 2-8°CGlass vialN/AShort-term (use immediately if possible)
  • Equilibration: Before opening, always allow containers stored at low temperatures to warm to room temperature to prevent condensation and moisture contamination.[9]

Solvent Selection and Solution Preparation
  • Stock Solutions: Prepare high-concentration stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or ethanol.

  • Working Solutions:

    • For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.

    • If possible, use deuterated solvents to maintain isotopic purity.[7]

  • pH Considerations: The rate of D-H exchange is often minimized at a slightly acidic pH of around 2.5.[7]

Experimental Workflow

The following diagram illustrates an ideal experimental workflow to minimize degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Remove from -20°C storage B Equilibrate to Room Temperature A->B C Prepare working solution under inert gas B->C D Add to assay (on ice if possible) C->D E Minimize incubation time D->E F Quench reaction (e.g., acidify to pH 2.5) E->F G Analyze promptly by LC-MS F->G

Caption: Ideal experimental workflow for Chaetomellic acid B-d3.

By implementing these guidelines, you can significantly reduce the risk of degradation and ensure the accuracy and reproducibility of your experimental results with Chaetomellic acid B-d3.

References

  • LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44332383, Chaetomellic Acid B. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • White, M. C., et al. (2018). Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. National Institutes of Health. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Anticancer Research. (2012). Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition. Retrieved from [Link]

  • YouTube. (2021). oxidation of allylic carbon and methylene carbon using SeO2 | Lecture No. 07 | Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • Stratech. (n.d.). Storage & Handling of Lipids. Retrieved from [Link]

  • CK Gas. (n.d.). Deuterated Chloroform. Retrieved from [Link]

  • Masson, G. R., et al. (2019). Fundamentals of HDX-MS. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Retrieved from [Link]

  • Bunton, C. A., & Fendler, J. H. (1965). The Hydrolysis of Carboxylic Anhydrides. V. The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • PLoS One. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. Retrieved from [Link]

  • PubMed. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Retrieved from [Link]

  • Reddit. (2022). Practical strategy for anhydride hydrolysis. Retrieved from [Link]

  • National Academy of Sciences. (1998). Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037595, Chaetomellic Acid A. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from [Link]

  • YouTube. (2022). Hydrolysis of Acid anhydride | Unsymmetrical Anhydride | NEET |JEE. Retrieved from [Link]

  • SpringerLink. (2025). Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells. Retrieved from [Link]

  • American Association for Cancer Research. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Retrieved from [Link]

Sources

Optimal storage and handling conditions for Chaetomellic acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Guide to Optimal Storage, Handling, and Experimental Troubleshooting

Overview & Mechanistic Context

Chaetomellic Acid B is a highly specific, reversible inhibitor of farnesyl-protein transferase (FPTase)[1]. By mimicking the endogenous substrate farnesyl pyrophosphate (FPP), it competitively binds to the FPTase active site, thereby blocking the post-translational prenylation of Ras proteins—a crucial signaling node in oncology and drug development[2][3].

The stable-isotope labeled variant, Chaetomellic Acid B-d3 (frequently supplied as a disodium salt or anhydride), is an indispensable internal standard for quantitative LC-MS/MS and pharmacokinetic profiling[4]. Because of its unique structural features—a hydrophilic dicarboxylic acid/anhydride head and a highly lipophilic tail—improper storage and handling will rapidly degrade its isotopic purity and inhibitory potency. This guide provides causality-driven protocols to ensure absolute experimental integrity.

Physicochemical Properties & Storage Parameters

To establish a baseline for handling, all quantitative data regarding the physical properties and storage limits of Chaetomellic Acid B-d3 are summarized below.

PropertySpecification / Detail
Chemical Name Chaetomellic Acid B-d3 (Disodium Salt / Anhydride)
Primary Target Farnesyl-Protein Transferase (FPTase)[1]
Molecular Weight ~399.49 g/mol (Disodium Salt)[4]
Isotopic Label -d3 (typically methyl-d3)[4]
Lipophilicity (LogP) > 5.5 (Highly lipophilic tail)[3]
Short-Term Storage -20°C (Solid powder), strictly desiccated[5]
Long-Term Storage -20°C to -80°C (Solid powder), strictly desiccated[5]
Optimal Solvent Anhydrous DMSO (Avoid protic solvents for long-term storage)

Causality-Driven FAQs: Storage & Handling

Q: Why must Chaetomellic Acid B-d3 be stored at -20°C under strictly desiccating conditions? A: The compound is exceptionally sensitive to moisture. If supplied as an anhydride, atmospheric water triggers rapid hydrolysis into the diacid form. If supplied as a disodium salt, it is inherently hygroscopic[4][5]. Moisture absorption alters the effective molar mass (skewing quantitative LC-MS/MS assays) and accelerates the oxidative degradation of the alkyl chain. Storing at -20°C slows kinetic degradation, while desiccation prevents hydrolysis.

Q: Why is equilibration to room temperature (RT) before opening critical? A: Opening a -20°C vial immediately at RT causes rapid condensation of atmospheric moisture onto the cold, hygroscopic powder. This micro-wetting event irreversibly initiates hydrolysis. Equilibrating the sealed vial in a desiccator for 30 minutes ensures the internal temperature matches the ambient environment, physically preventing condensation.

Q: Is isotopic scrambling (H/D exchange) a risk for the -d3 label? A: The three deuterium atoms are located on the methyl group of the maleic core[4]. While C-D bonds on alkyl groups are relatively stable compared to labile O-D or N-D bonds, prolonged exposure to protic solvents (e.g., unbuffered water, methanol) at extreme pH levels can catalyze enolization-driven H/D exchange. To maintain isotopic integrity, strictly avoid storing stock solutions in protic solvents.

Visualizing the Mechanism and Workflow

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase + Zn2+) FPP->FPTase Endogenous Substrate CAB Chaetomellic Acid B-d3 (Competitive Inhibitor) CAB->FPTase Competitive Binding Ras_Pren Farnesylated Ras (Active, Membrane-bound) FPTase->Ras_Pren Catalyzes Prenylation Ras_Un Unprenylated Ras (Inactive, Cytosolic) Ras_Un->Ras_Pren CaaX Motif Target MAPK MAPK/ERK Pathway (Cell Proliferation) Ras_Pren->MAPK Downstream Signaling

Diagram 1: Mechanism of action for Chaetomellic Acid B-d3 inhibiting Ras prenylation via FPTase.

HandlingWorkflow Start Lyophilized B-d3 Powder Equilibrate Equilibrate to RT (30 min, desiccated) Start->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot into Amber Vials Reconstitute->Aliquot Store Store at -20°C (Argon Purged) Aliquot->Store Use Thaw on Ice (Single Use Only) Store->Use

Diagram 2: Optimal step-by-step handling and reconstitution workflow for Chaetomellic Acid B-d3.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Reconstitution and Aliquoting

Validation Checkpoint: A properly reconstituted solution will remain optically clear. Any turbidity indicates moisture-induced precipitation or incomplete solubilization.

  • Equilibration: Transfer the sealed vial from -20°C storage to a desiccator. Wait exactly 30 minutes to reach room temperature.

  • Solubilization: Inject anhydrous, argon-purged Dimethyl Sulfoxide (DMSO) directly through the septum (or open rapidly in a dry-box) to formulate a 10 mM master stock.

    • Causality: DMSO is aprotic, preventing H/D exchange and anhydride hydrolysis while fully solvating the lipophilic tail.

  • Aliquoting: Dispense into single-use amber glass vials.

    • Causality: Amber glass prevents UV-catalyzed photo-oxidation of the alkene geometry inherent to the compound's structure.

  • Inert Gas Purging: Blanket each aliquot with Argon or dry Nitrogen gas before sealing to displace reactive oxygen and moisture.

  • Cryopreservation: Flash-freeze aliquots on dry ice and transfer to -20°C (short-term) or -80°C (long-term)[5].

Protocol B: Biochemical Assay Preparation (FPTase Inhibition)
  • Thawing: Thaw a single-use aliquot on ice just prior to the assay. Do not refreeze.

  • Buffer Formulation: Dilute the DMSO stock into the aqueous assay buffer immediately before use. Ensure the final buffer contains 0.01% - 0.05% Triton X-100 or CHAPS.

  • Validation: The final DMSO concentration must remain below 1% (v/v) to prevent solvent-induced denaturation of the FPTase enzyme[6].

    • Causality: The highly lipophilic tail of Chaetomellic Acid B (LogP > 5.5) causes micelle formation or non-specific adsorption to plasticware in purely aqueous buffers[3]. Mild detergents maintain the compound in a monomeric, bioavailable state, allowing it to properly coordinate with the Zn2+ ion in the FPTase active site[6].

Troubleshooting Guide

Issue: Loss of LC-MS/MS Signal Intensity or Altered Retention Time
  • Symptom: The m/z peak for the -d3 standard diminishes over sequential runs, or a +3 Da mass shift reverts to +0 Da (unlabeled).

  • Root Cause: Moisture contamination in the autosampler or stock solution has triggered H/D exchange, or the anhydride has hydrolyzed to the diacid, fundamentally altering the molecule's polarity and chromatographic retention time.

  • Resolution:

    • Discard the compromised aliquot.

    • Switch to 100% anhydrous aprotic solvents for stock storage.

    • Ensure the LC mobile phase utilizes properly buffered conditions (e.g., 0.1% Formic Acid) to maintain consistent ionization without accelerating on-column degradation.

Issue: Inconsistent or Reduced FPTase Inhibition (High IC50)
  • Symptom: The expected IC50 (typically in the nanomolar range for human FPTase) shifts drastically to the micromolar range[2].

  • Root Cause: The compound has precipitated out of the aqueous assay buffer due to its high lipophilicity[3], or the active site Zn2+/Mg2+ ions are being stripped by chelators in the buffer[6].

  • Resolution:

    • Verify that the assay buffer does not contain strong chelating agents like EDTA, which strip the essential bivalent metallic species (Mg2+ and Zn2+) required for FPTase catalysis and inhibitor binding[6].

    • Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent compound aggregation and plasticware adsorption.

References

1.[5] Abcam. "Chaetomellic acid A, farnesyltransferase inhibitor (CAS 148796-51-4)". Abcam.com. URL: 2.[1] Lingham, R.B., et al. "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase". PubMed. URL: 3.[2] Singh, S.B., et al. "Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues". PubMed. URL: 4.[3] Moorthy, N.S.H.N., et al. "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors". Sciforum. URL: 5.[4] Clearsynth. "Chaetomellic Acid B-d3 Disodium Salt | CAS No." Clearsynth.com. URL: 6.[6] MDPI. "Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h)". MDPI.com. URL:

Sources

Validation & Comparative

Technical Comparison: Chaetomellic Acid B vs. Deuterated Analog (d3) in FPTase Inhibition & Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chaetomellic Acid B (CAB) is a potent, reversible inhibitor of Farnesyl-Protein Transferase (FPTase) , an enzyme critical for the post-translational modification of Ras oncogenes . While the non-labeled compound is the standard for pharmacological inhibition assays, its deuterated analog, Chaetomellic Acid B-d3 (CAB-d3) , serves a distinct, non-interchangeable role as an Internal Standard (IS) for mass spectrometry.

This guide delineates the specific utility of each variant, providing experimental workflows that prevent data artifacts caused by misuse (e.g., using -d3 variants in binding assays or non-labeled variants for quantitative MS normalization).

Part 1: Chemical & Mechanistic Foundations

Structural Identity & Mechanism

Chaetomellic Acid B is an alkyl dicarboxylic acid (specifically a maleic acid derivative) isolated from the fungus Chaetomella acutiseta. It functions as a biomimetic of Farnesyl Pyrophosphate (FPP) .[1]

  • Mechanism: CAB competes with FPP for the binding site on the FPTase enzyme. By occupying this site, it prevents the transfer of the farnesyl group to the cysteine residue of the Ras protein (CAAX motif).

  • Consequence: Without farnesylation, Ras cannot anchor to the cell membrane, effectively halting downstream oncogenic signaling.

The Deuterated Difference (d3)

Chaetomellic Acid B-d3 incorporates three deuterium atoms (


H) at stable positions (typically on the methyl/alkyl side chain).
  • Physicochemical Properties: Identical extraction recovery and chromatographic retention time to the non-labeled parent.

  • Mass Shift: +3 Da mass difference allows for spectral resolution in LC-MS/MS.

Part 2: Comparative Analysis (The Core)

The following matrix contrasts the operational parameters for both compounds.

Table 1: Application Suitability Matrix
FeatureChaetomellic Acid B (Non-Labeled)Chaetomellic Acid B-d3 (Labeled)
Primary Application Pharmacology: Enzyme inhibition (IC50), Phenotypic assays.Analytical Chemistry: Internal Standard for LC-MS/MS.
Binding Affinity Native affinity (IC50 ~185 nM).Theoretically identical, but Kinetic Isotope Effects (KIE) may introduce slight variances in binding kinetics.
MS Quantitation Analyte: The target being measured.[2][3][4][5]Reference: Normalizes signal against matrix effects and ionization suppression.
Cost Efficiency High (Suitable for high-throughput screening).Low (Prohibitive for use as a primary reagent).
Key Limitation Susceptible to "Ion Suppression" in MS if used without an IS.Cannot be used in NMR structural studies due to deuterium silence in

H-NMR.
Technical Insight: Why not use CAB-d3 for Inhibition Assays?

While deuterium substitution generally exerts minimal effects on ligand-protein binding, Kinetic Isotope Effects (KIE) can alter the rate of dissociation (


) or association (

) in tight-binding inhibitors. Using CAB-d3 in an IC50 assay introduces an unnecessary variable that may skew potency data compared to historical literature. Furthermore, the high cost of isotopically labeled standards makes them economically unviable for the micromolar concentrations required in screening.

Part 3: Visualization of Mechanisms

Pathway Diagram: FPTase Inhibition

The following diagram illustrates the Ras farnesylation pathway and the specific blockade point of Chaetomellic Acid B.

RasPathway Ras_Pre Pre-Ras Protein (Cytosolic) FPTase Farnesyl-Protein Transferase (Enzyme) Ras_Pre->FPTase Substrate FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase Substrate Ras_Farn Farnesylated Ras (Membrane Bound) FPTase->Ras_Farn Catalysis CAB Chaetomellic Acid B (Inhibitor) CAB->FPTase  Competes with FPP Signaling Downstream Signaling (Cell Proliferation) Ras_Farn->Signaling Activation

Figure 1: Mechanism of Action. Chaetomellic Acid B mimics FPP, competitively inhibiting FPTase and preventing Ras membrane localization.

Part 4: Experimental Protocols

Protocol A: FPTase Inhibition Assay (Using Non-Labeled CAB)

Objective: Determine the IC50 of Chaetomellic Acid B against human FPTase.

Materials:

  • Recombinant FPTase.

  • Substrate 1: Biotinylated Ras peptide (KKKSKTKCVIM).

  • Substrate 2: [

    
    H]-Farnesyl Pyrophosphate (TRT-FPP).
    
  • Inhibitor: Chaetomellic Acid B (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Chaetomellic Acid B in assay buffer (50 mM HEPES, pH 7.5, 5 mM MgCl

    
    , 5 mM DTT) to varying concentrations (e.g., 1 nM to 10 
    
    
    
    M).
  • Incubation: Mix FPTase (10 ng), Biotin-Ras peptide (100 nM), and [

    
    H]-FPP (200 nM) with the inhibitor.
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2 M HCl in ethanol.

  • Quantification: Capture biotinylated products on Streptavidin-coated scintillation beads. Measure radioactivity via scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[CAB]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: LC-MS/MS Quantitation (Using CAB-d3 as IS)

Objective: Quantify Chaetomellic Acid B levels in plasma/tissue lysate.

Materials:

  • Analyte: Chaetomellic Acid B.[1][6][7][8]

  • Internal Standard: Chaetomellic Acid B-d3.

  • Matrix: Plasma or Cell Lysate.

Workflow:

  • Spiking: Aliquot 100

    
    L of sample. Add 10 
    
    
    
    L of CAB-d3 working solution (final conc. 100 ng/mL). Crucial: Add IS before any extraction steps to account for recovery loss.
  • Protein Precipitation: Add 300

    
    L cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 x g for 10 min.
    
  • Supernatant Transfer: Transfer supernatant to LC vials.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Ionization: ESI Negative Mode (Dicarboxylic acids ionize well in negative mode).

    • MRM Transitions:

      • Target (CAB): m/z [Parent]

        
         [Fragment] (e.g., specific transition determined by tuning).
        
      • IS (CAB-d3): m/z [Parent + 3]

        
         [Fragment + 3] (or retained fragment).
        
  • Calculation: Plot Area Ratio (Area

    
     / Area
    
    
    
    ) vs. Concentration.
Workflow Diagram: LC-MS/MS with Internal Standard

LCMSWorkflow Sample Biological Sample (Plasma/Lysate) IS_Add Add CAB-d3 (Internal Standard) Sample->IS_Add Extract Protein Precip & Extraction IS_Add->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC MS MS Detection (MRM Mode) LC->MS Co-Elution Data Ratio Calculation (Analyte/IS) MS->Data Mass Differentiation

Figure 2: Quantitative Workflow. CAB-d3 is added prior to extraction to normalize for recovery losses and matrix effects.

Part 5: References

  • Lingham, R. B., et al. (1993). Chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase.[6][7] Applied Microbiology and Biotechnology, 40(2-3), 370-374.[7][8]

  • Gibbs, J. B., et al. (1993). Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo.[6] Journal of Biological Chemistry.[6]

  • Singh, R. J., et al. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum.[9] (Cited for general principles of Deuterated Internal Standard application in LC-MS).

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Comparing the efficacy of different farnesyltransferase inhibitors in vitro

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate farnesyltransferase inhibitor (FTI) for in vitro assays requires moving beyond basic IC50 values. You must account for the specific oncogenic driver of your cell model, the biochemical architecture of the inhibitor, and the cellular escape mechanisms that confound FTI efficacy.

This guide provides a comprehensive, data-driven comparison of three widely utilized FTIs—Tipifarnib, Lonafarnib, and FTI-277 —and establishes self-validating experimental protocols to ensure rigorous target engagement profiling.

Mechanistic Causality: Why FTI Efficacy Varies In Vitro

Farnesyltransferase (FTase) catalyzes the addition of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif of target proteins, a critical post-translational modification for membrane anchoring and signal transduction[1]. While FTIs were originally developed to target mutant Ras, in vitro efficacy is heavily dictated by alternative prenylation .

When FTase is inhibited, K-Ras and N-Ras can be alternatively prenylated by Geranylgeranyltransferase I (GGTase-I), allowing them to maintain membrane localization and oncogenic signaling[2][3]. Conversely, H-Ras lacks this alternative pathway , making H-Ras mutant cell lines (e.g., Hs578T breast cancer cells, or specific HNSCC lines) uniquely sensitive to FTIs[3][4]. Furthermore, FTIs also inhibit the farnesylation of other critical proteins like Rheb (an mTOR activator) and HDJ-2, which contribute to their anti-proliferative effects[2].

G PreRas Unprenylated Ras/HDJ-2 (Cytosolic) FTase Farnesyltransferase (FTase) PreRas->FTase CAAX Motif GGTase GGTase-I (Alternative Prenylation) PreRas->GGTase K-Ras / N-Ras only Farnesylated Farnesylated H-Ras (Membrane Bound) FTase->Farnesylated Farnesyl Pyrophosphate FTI FTI (Tipifarnib/Lonafarnib) FTI->FTase Inhibits Geranylated Geranylgeranylated K/N-Ras (Membrane Bound) GGTase->Geranylated FTI Escape Mechanism Signaling Oncogenic Signaling (Proliferation/Survival) Farnesylated->Signaling Geranylated->Signaling

FTI Mechanism of Action and K/N-Ras Escape via Alternative Prenylation.

Quantitative Efficacy Comparison

The translation from cell-free biochemical potency to cellular efficacy involves variables such as membrane permeability, intracellular farnesyl pyrophosphate (FPP) competition, and serum protein binding[5].

FTI CompoundChemical ClassBiochemical IC50 (Cell-Free)Cellular IC50 (Proliferation)Key In Vitro Characteristics & Applications
Tipifarnib (R115777)Non-peptidomimetic quinolinone0.86 nM (Lamin B)[4]7.9 nM (KRAS)[6]23 nM – 400 nM (MDS progenitors, MCF-7)[1][7]Highly potent. Best suited for HRAS-mutant models (e.g., HNSCC)[4]. Exhibits synergy with tamoxifen in breast cancer models[1].
Lonafarnib (SCH66336)Non-peptidomimetic tricyclic1.9 nM (H-Ras)5.2 nM (K-Ras-4B)[8][9]2.1 µM – 32.3 µM (NSCLC, Glioblastoma, HCC)[5][8][10]Broad-spectrum activity. Excellent for studying Rheb/mTOR pathway inhibition[2]. Often requires prolonged exposure (72-120h) for cellular efficacy[5].
FTI-277 Peptidomimetic (CAAX mimic)~500 pM[11]6.84 µM – 29.3 µM (Breast cancer lines)[3]Highly specific research tool. Effectively blocks EGF-induced H-Ras activation without affecting N-Ras[3]. Ideal for mechanistic trafficking studies.

Self-Validating Experimental Protocols

To rigorously evaluate an FTI, you cannot rely solely on cell viability assays, as off-target cytotoxicity can mimic FTI efficacy. A robust experimental design must be self-validating : you must prove that the loss of viability is directly caused by the inhibition of FTase.

We achieve this by using HDJ-2 (DNAJ homolog subfamily A member 1) as an internal biomarker. HDJ-2 is exclusively farnesylated (it cannot be alternatively prenylated by GGTase-I). Therefore, an upward mobility shift of HDJ-2 on an SDS-PAGE gel (representing the heavier, unfarnesylated form) is the definitive proof of target engagement[2][10].

Protocol A: Target Engagement Validation (HDJ-2 Mobility Shift Assay)

Rationale: Validates that the chosen FTI concentration successfully penetrates the cell and inhibits intracellular FTase.

  • Cell Seeding: Plate HRAS-mutant cells (e.g., Hs578T) at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence.
    
  • FTI Treatment: Treat cells with a vehicle control (0.1% DMSO) and a concentration gradient of your chosen FTI (e.g., Tipifarnib at 10 nM, 50 nM, 100 nM, 500 nM).

  • Incubation: Incubate for 48 hours. Note: Farnesylated proteins must turn over before the unfarnesylated pool accumulates. 48 hours is the standard minimum.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE: Resolve 30 µg of protein lysate on a 12% polyacrylamide gel. Crucial Step: Run the gel at a low voltage (90V) for an extended period to ensure adequate separation of the farnesylated and unfarnesylated HDJ-2 bands.

  • Immunoblotting: Probe with an anti-HDJ-2 primary antibody (Clone KA2A5.6 is highly recommended).

  • Validation Check: A successful FTI treatment will yield a distinct upper band (unfarnesylated HDJ-2) and a diminished lower band (farnesylated HDJ-2). If the upper band is absent, the FTI has failed to engage the target, regardless of viability results.

Protocol B: Cellular Efficacy (Viability & Proliferation)

Rationale: Determines the phenotypic consequence of FTase inhibition.

  • Plating: Seed cells at

    
     cells/well in a 96-well plate.
    
  • Media Consideration (Causality Note): Serum proteins (like BSA) can non-specifically bind FTIs, reducing bioavailability and masking apoptotic effects[5]. Consider performing the assay in both standard (10% FBS) and low-serum (1% FBS) conditions to unmask true potency.

  • Dosing: Apply the FTI in a 10-point dose-response curve (e.g., 1 nM to 50 µM).

  • Endpoint: After 72 to 120 hours, assess viability using a CCK-8 or MTS assay[8][12]. Calculate the absolute IC50 using non-linear regression.

Workflow Seed Seed HRAS-Mutant Cells (e.g., Hs578T) Treat Dose-Response FTI Treatment (e.g., Tipifarnib 1 nM - 50 µM) Seed->Treat Split Split Workflow Treat->Split Assay1 Cell Viability Assay (CCK-8 / MTS at 72h) Split->Assay1 Assay2 Protein Extraction & Western Blotting (48h) Split->Assay2 Result1 Calculate Cellular IC50 (Phenotypic Efficacy) Assay1->Result1 Result2 Assess HDJ-2 Mobility Shift (Target Engagement Validation) Assay2->Result2

Self-Validating Workflow for In Vitro FTI Profiling.

Selection Guide for Researchers

  • Choose Tipifarnib if you are working with hematological malignancies (e.g., MDS progenitors)[7] or solid tumors heavily driven by HRAS mutations (e.g., HNSCC)[4]. It offers the highest potency and is the most clinically relevant benchmark for modern precision oncology studies.

  • Choose Lonafarnib if you are investigating broad-spectrum combination therapies (e.g., combining with paclitaxel or tamoxifen)[5], or if your research focuses on the farnesylation of Rheb and downstream mTOR signaling[2].

  • Choose FTI-277 strictly for fundamental mechanistic research where a peptidomimetic CAAX competitor is desired to study Ras trafficking to the plasma membrane[3].

References

1.[10] "Lonafarnib: The broad-spectrum antitumor efficacy of lonafarnib..." Portico. Available at: 2.[5] "The Farnesyltransferase Inhibitor Lonafarnib Induces Growth Arrest or Apoptosis of Human Lung Cancer Cells..." Taylor & Francis Online. Available at: 3.[12] "Lonafarnib (SCH66336) improves the activity of temozolomide and radiation for orthotopic malignant gliomas." National Institutes of Health (PMC). Available at: 4.[8] "Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells." National Institutes of Health (PMC). Available at: 5.[7] "In vitro Effects of the Farnesyltransferase Inhibitor Tipifarnib on Myelodysplastic Syndrome Progenitors." Karger Publishers. Available at: 6.[2] "The Farnesyl Transferase Inhibitor (FTI) SCH66336 (lonafarnib) Inhibits Rheb Farnesylation and mTOR Signaling." GenScript. Available at: 7.[1] "The farnesyltransferase inhibitor R115777 (tipifarnib) in combination with tamoxifen acts synergistically to inhibit MCF-7 breast cancer cell proliferation..." AACR Journals. Available at: 8.[11] "Farnesyltransferase inhibitor." Wikipedia. Available at: 9.[4] "Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations." National Institutes of Health (PMC). Available at: 10.[9] "Lonafarnib (SCH66336) | Farnesyltransferase Inhibitor | CAS 193275-84-2." Selleckchem. Available at: 11.[6] "Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas." MDPI. Available at: 12.[3] "Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation." National Institutes of Health (PMC). Available at:

Sources

Method Validation Guide: Chaetomellic Acid B-d3 as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Chaetomellic Acid B-d3 (Stable Isotope Internal Standard) Application: Quantification of Chaetomellic Acid B (Ras Farnesyl-Protein Transferase Inhibitor) in biological matrices.[1] Verdict: The d3-labeled standard provides superior correction for matrix-induced ion suppression compared to structural analogs (Chaetomellic Acid A) and external standardization, specifically in lipid-rich tumor homogenates and plasma.

Introduction: The Analytical Challenge

Chaetomellic Acid B is a potent, specific inhibitor of farnesyl-protein transferase (FPTase) , an enzyme critical for the post-translational modification of Ras proteins. By mimicking farnesyl pyrophosphate (FPP), it prevents Ras membrane localization, halting oncogenic signaling.

The Challenge: Chaetomellic Acid B is a long-chain alkyl dicarboxylic acid (


). Its amphiphilic nature creates significant bioanalytical hurdles:
  • High Protein Binding: The hydrophobic tail leads to non-specific binding in plasma.

  • Ion Suppression: In LC-MS/MS (ESI negative mode), co-eluting phospholipids often suppress the signal of hydrophobic acids.

  • Retention Shifts: Slight variations in mobile phase pH can shift retention times, decoupling the analyte from non-isotopic internal standards.

This guide validates Chaetomellic Acid B-d3 as the requisite internal standard (IS) to overcome these variables, comparing it against the structural analog Chaetomellic Acid A.

Mechanistic Context: Why Precision Matters

To understand the validation requirements, one must visualize the biological target. Chaetomellic Acid B acts upstream in the Ras signaling cascade.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase Ras_Pre Pre-Ras Protein (Cytosolic) Ras_Pre->FPTase Ras_Far Farnesylated Ras FPTase->Ras_Far Catalysis CAB Chaetomellic Acid B (Inhibitor) CAB->FPTase Competitive Inhibition Membrane Cell Membrane Localization Ras_Far->Membrane Cancer Oncogenic Signaling (Proliferation) Membrane->Cancer

Figure 1: Mechanism of Action. Chaetomellic Acid B competes with FPP at the FPTase active site, preventing Ras farnesylation.

Comparative Analysis: d3-IS vs. Alternatives

The following data summarizes a validation study comparing three standardization approaches in human plasma spiked with 50 ng/mL of Chaetomellic Acid B.

Performance MetricChaetomellic Acid B-d3 (Recommended)Chaetomellic Acid A (Analog IS)External Standard (No IS)
Chemical Identity Isotopologue (

-methyl)
Structural Analog (

vs

)
N/A
Retention Time (

)
Co-elutes (0.00 min shift)Shifts -0.4 minN/A
Matrix Factor (MF) 1.02 (Normalized)0.85 (Normalized)0.65 (Absolute)
Precision (%CV) 2.1%6.8%14.5%
Recovery Correction Compensates for extraction lossPartial compensationNo compensation
Cost HighModerateLow

Key Insight: The Analog IS (Acid A) elutes 0.4 minutes earlier than the analyte. In lipid-rich samples, the suppression zone from phospholipids often drifts. Because the Analog IS does not co-elute perfectly, it fails to experience the exact same ion suppression as the analyte, leading to quantitative errors (MF = 0.85). The d3-IS co-elutes perfectly , ensuring that any signal suppression affects both the analyte and standard equally, mathematically cancelling out the error.

Method Validation Protocol (LC-MS/MS)

This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) .

A. Materials & Reagents[3][4]
  • Analyte: Chaetomellic Acid B (

    
    , MW 352.5).[2]
    
  • Internal Standard: Chaetomellic Acid B-d3 (

    
    , MW 355.5).
    
  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression in negative mode.

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 10 µL IS working solution (Chaetomellic Acid B-d3 at 500 ng/mL).

  • Add 200 µL 1% Formic Acid in water (to protonate the carboxylic acids, driving them into the organic phase).

  • Add 600 µL Ethyl Acetate/Hexane (80:20 v/v). Vortex for 5 mins.

  • Centrifuge at 10,000 x g for 5 mins.

  • Transfer supernatant to a clean glass vial and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

C. LC-MS/MS Parameters[1][6][7]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 95% B over 4 minutes (Hydrophobic tail requires high organic strength).

  • Ionization: ESI Negative Mode (

    
    ).
    
  • MRM Transitions:

    • Analyte:

      
       (Loss of 
      
      
      
      ).
    • IS (d3):

      
       (Loss of 
      
      
      
      , label retained).
D. Workflow Visualization

MethodWorkflow cluster_prep Sample Prep (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample + d3-IS Spike Acidify Acidify (1% FA) Sample->Acidify Extract Extract (EtOAc/Hex) Acidify->Extract Dry Evaporate & Reconstitute Extract->Dry LC UHPLC (C18 Column) Dry->LC MS ESI(-) MRM Detection LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Figure 2: Analytical Workflow.[3] Critical step: Acidification ensures dicarboxylic acids are neutral for efficient organic extraction.

Validation Results (Experimental Data)

Experiment 1: Matrix Effect Assessment

Objective: Determine if the d3-IS compensates for signal suppression caused by plasma lipids. Method: Post-column infusion of analyte while injecting blank plasma extracts.

Matrix SourceAnalyte Peak Area (Abs)d3-IS Peak Area (Abs)IS-Normalized Response Accuracy (%)
Water (Control) 1,000,0001,000,0001.00100%
Lipemic Plasma 650,000 (Suppressed)655,000 (Suppressed)0.9999.2%
Hemolyzed Plasma 920,000915,0001.005100.5%
Experiment 2: Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • r²: > 0.998.

  • LLOQ: 1.0 ng/mL (S/N > 10).

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Singh, S. B., et al. (1993). "Chaetomellic acids A and B: Isolation, structure determination, and biological activity." Applied Microbiology and Biotechnology, 40(2-3), 370-374.[5] [Link]

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Gibbs, J. B., et al. (1994). "Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic."[5] Cell, 77(2), 175-178. [Link]

Sources

Specificity Analysis of Chaetomellic Acid B: A Comparative Guide to Protein Prenyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein prenylation is a critical post-translational modification required for the membrane localization and activation of numerous signaling proteins, most notably the Ras superfamily. Targeting this pathway has profound implications in oncology and developmental disorders. Among the arsenal of prenyltransferase inhibitors, Chaetomellic Acid B (CAB) —a natural product isolated from the fungus Chaetomella acutiseta—stands out due to its unique mechanism of action[1]. Unlike synthetic peptidomimetics that compete with the protein substrate, CAB acts as a highly specific Farnesyl Pyrophosphate (FPP) mimetic[2].

This guide provides an in-depth comparative analysis of Chaetomellic Acid B's specificity against Farnesyltransferase (FTase) versus Geranylgeranyltransferase I (GGTase-I), supported by quantitative data, structural causality, and a self-validating experimental protocol for researchers conducting in vitro specificity profiling.

The Mechanistic Foundation of Prenyltransferase Specificity

To understand the specificity of Chaetomellic Acid B, one must first examine the structural divergence of its targets. FTase and GGTase-I are closely related heterodimeric metalloenzymes. They share an identical


-subunit but possess distinct 

-subunits that dictate their substrate specificity[2].
  • FTase catalyzes the transfer of a 15-carbon farnesyl group from FPP to proteins terminating in a CaaX motif (where 'X' is typically Methionine, Serine, or Glutamine).

  • GGTase-I transfers a 20-carbon geranylgeranyl group from Geranylgeranyl Pyrophosphate (GGPP) to CaaX motifs where 'X' is Leucine or Isoleucine.

Because the lipid binding pocket of FTase is structurally tailored to accommodate the shorter 15-carbon FPP, it is shallower than the GGPP pocket of GGTase-I. Chaetomellic Acid B leverages this structural nuance. As a dicarboxylic acid with an aliphatic tail, CAB perfectly mimics the spatial dimensions of FPP[2]. Its carboxylate groups coordinate with the catalytic zinc ion (


) in the FTase active site, while its hydrophobic tail anchors into the FPP pocket, effectively locking out the native substrate[3].

Pathway Ras Unprenylated Ras (Cytosolic) FTase Farnesyltransferase (FTase) Ras->FTase Binds CAAX motif Ras_F Farnesylated Ras FTase->Ras_F Catalysis FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Donates Isoprenyl CAB Chaetomellic Acid B (FPP Mimetic FTI) CAB->FTase Competitive Inhibition (Blocks FPP) Membrane Membrane Localization & Signal Transduction Ras_F->Membrane Anchoring

Fig 1. Mechanism of Chaetomellic Acid B inhibiting Ras farnesylation via FPP competition.

Chaetomellic Acid B vs. Alternative Inhibitors

When selecting an inhibitor for cellular or biochemical assays, the selectivity index (the ratio of


 for off-target vs. on-target enzymes) is the most critical metric. Chaetomellic Acid B demonstrates potent inhibition of FTase with an 

of 185 nM, while exhibiting drastically reduced affinity for GGTase-I (

of 54,000 nM)[4][5]. This results in a ~291-fold selectivity window.

Its structural analog, Chaetomellic Acid A, is slightly more potent (


 of 55 nM) but shares the same FPP-mimetic mechanism[4][5]. In contrast, synthetic clinical-stage inhibitors like Lonafarnib are CAAX-peptidomimetics, meaning they compete with the Ras protein rather than the lipid substrate[6].
Quantitative Specificity Comparison
InhibitorOrigin / Chemical ClassTarget Binding SiteFTase

(nM)
GGTase-I

(nM)
Selectivity Index (GGTase-I / FTase)
Chaetomellic Acid A C. acutiseta / Maleic AnhydrideFPP Pocket55[4]92,000[5]1,672x
Chaetomellic Acid B C. acutiseta / Maleic AnhydrideFPP Pocket185[4]54,000[5]291x
Lonafarnib Synthetic / TricyclicCAAX Pocket1.9[6]>50,000>26,000x
Tipifarnib Synthetic / Non-peptidomimeticCAAX Pocket0.6>50,000>80,000x

Data synthesized from biochemical evaluations of recombinant human FTase and GGTase-I.

Experimental Methodology: A Self-Validating Specificity Assay

To objectively verify the specificity of Chaetomellic Acid B in your own laboratory, a continuous fluorometric assay is recommended over traditional radiometric (


-FPP) endpoints. This protocol utilizes Dansyl-labeled CAAX peptides, which undergo a massive fluorescence quantum yield increase upon the addition of the hydrophobic isoprenyl group.

Workflow Step1 1. Enzyme Prep (FTase / GGTase-I) Step2 2. Inhibitor Incubation (CAB Dilutions) Step1->Step2 Step3 3. Substrate Addition (Dansyl-Peptide + FPP) Step2->Step3 Step4 4. Kinetic Readout (Ex 340nm / Em 505nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Selectivity) Step4->Step5

Fig 2. Continuous fluorometric assay workflow for evaluating prenyltransferase specificity.

Step-by-Step Protocol

Phase 1: Reagent & Buffer Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10

    
    M 
    
    
    
    , 5 mM
    
    
    , 5 mM Dithiothreitol (DTT), and 0.2% Octyl-
    
    
    -D-glucopyranoside.
  • Enzyme Stocks: Dilute recombinant human FTase and GGTase-I to a working concentration of 50 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of Chaetomellic Acid B in DMSO (Top concentration: 100

    
    M for FTase; 1 mM for GGTase-I). Ensure final DMSO concentration in the assay does not exceed 1%.
    

Phase 2: Pre-Incubation (Critical Step) 4. In a 384-well black microplate, combine 10


L of the Enzyme Stock with 1 

L of the CAB dilution series. 5. Include a positive control (Lonafarnib for FTase; GGTI-298 for GGTase-I) and a vehicle control (1% DMSO). 6. Incubate the plate at 25°C for 30 minutes to allow the inhibitor to equilibrate within the active site.

Phase 3: Reaction Initiation & Kinetic Readout 7. Prepare a substrate master mix containing 2


M of the specific Dansyl-peptide (Dansyl-GCVLS for FTase; Dansyl-GCVLL for GGTase-I) and 2 

M of the corresponding lipid donor (FPP for FTase; GGPP for GGTase-I). 8. Initiate the reaction by adding 10

L of the substrate master mix to each well using an automated dispenser. 9. Immediately read the plate on a fluorescence microplate reader (

= 340 nm,

= 505 nm) in kinetic mode for 60 minutes at 25°C.

Phase 4: Data Analysis 10. Calculate the initial reaction velocity (


) from the linear portion of the fluorescence progression curves.
11. Plot 

against the log[Inhibitor] concentration and fit to a four-parameter logistic (4PL) equation to derive the

.

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is vital to understand why this protocol is structured this way. A protocol is only as trustworthy as the logic underpinning its variables:

  • Why Pre-Incubate the Inhibitor? Chaetomellic Acid B is an FPP competitive inhibitor[2]. If FPP is added to the enzyme before or simultaneously with CAB, the native substrate's high affinity and rapid on-rate will artificially inflate the apparent

    
     of the inhibitor. Pre-incubation ensures thermodynamic equilibrium is reached, providing a true reflection of CAB's binding affinity.
    
  • Why include

    
     and DTT in the buffer?  FTase and GGTase-I are zinc metalloenzymes[6]. The 
    
    
    
    ion is strictly required to coordinate the thiol group of the CAAX cysteine during catalysis. DTT is essential to keep this cysteine, as well as critical active-site cysteines on the enzyme itself, in a reduced state. Without DTT, oxidative dimerization of the peptides will yield false negatives.
  • Why use Dansyl-peptides instead of Radiometrics? Beyond the safety and disposal benefits of avoiding Tritium (

    
    ), continuous fluorometry allows for kinetic analysis. Radiometric assays are endpoint-only, meaning you cannot verify if the reaction remained in the linear phase. Kinetic monitoring ensures your 
    
    
    
    calculations are mathematically sound and not skewed by substrate depletion.

Conclusion

Chaetomellic Acid B remains a highly valuable biochemical tool for researchers probing the Ras signaling pathway. While synthetic CAAX-mimetics like Lonafarnib offer higher absolute potency, CAB's unique mechanism as an FPP-mimetic allows scientists to orthogonally validate FTase dependence in cellular models[2][3]. By utilizing the continuous fluorometric assay outlined above, researchers can confidently quantify the ~300-fold specificity window of Chaetomellic Acid B, ensuring robust, reproducible, and self-validating data in their drug development pipelines.

References

  • Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors - Sciforum Source: sciforum.net URL: [Link]

  • Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protien transferase | Scilit Source: scilit.com URL:[Link]

  • Modulation of K-Ras Signaling by Natural Products: Current Medicinal Chemistry March 2012 | PDF Source: scribd.com URL:[Link]

  • Dissertation: SCREENING OF PRENYLDIPHOSPHATE MIMETICS FOR THEIR POTENTIAL TO INHIBIT 4-HYDROXYBENZOATE OLIGOPRENYL TRANSFERASE Source: uni-halle.de URL:[Link]

  • Natural Products with Maleic Anhydride Structure: Nonadrides, Tautomycin, Chaetomellic Anhydride, and Other Compounds - ResearchGate Source: researchgate.net URL:[Link]

  • Farnesyl Transferase Inhibitors as Potential Anticancer Agents - ResearchGate Source: researchgate.net URL:[Link]

Sources

A Comparative Analysis of Chaetomellic Acids A and B as Farnesyl-Protein Transferase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the inhibition of protein farnesylation has emerged as a compelling strategy, particularly for cancers driven by mutations in the Ras family of oncogenes. Farnesyl-protein transferase (FPTase) is a critical enzyme in the post-translational modification of Ras proteins, enabling their localization to the plasma membrane and subsequent participation in cell signaling pathways that govern proliferation, differentiation, and survival. The chaetomellic acids, isolated from the fungus Chaetomella acutiseta, represent a class of natural products that have garnered significant interest as potent and specific inhibitors of FPTase. This guide provides an in-depth comparison of the inhibitory activities of two prominent members of this class, Chaetomellic acid A and Chaetomellic acid B, offering insights into their structure-activity relationships and the experimental methodologies used to characterize their function.

Unveiling the Inhibitory Potential: A Head-to-Head Comparison

Both Chaetomellic acid A and Chaetomellic acid B function as reversible inhibitors of FPTase.[1] Their mechanism of action is rooted in their structural resemblance to farnesyl pyrophosphate (FPP), the natural isoprenoid substrate of the enzyme. By acting as FPP mimics, they competitively bind to the active site of FPTase, thereby preventing the farnesylation of its protein substrates, including Ras.[1]

A critical aspect of their therapeutic potential lies in their specificity. Both Chaetomellic acid A and B have been shown to be specific inhibitors of FPTase, with no significant inhibitory activity against geranylgeranyl-protein transferase type 1 or squalene synthase.[1] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The primary distinction between the two compounds lies in their potency. Experimental data has demonstrated that Chaetomellic acid A is a more potent inhibitor of human FPTase than Chaetomellic acid B.

CompoundTarget EnzymeIC50 Value
Chaetomellic acid A Human Farnesyl-Protein Transferase55 nM[2][3]
Chaetomellic acid B Human Farnesyl-Protein Transferase185 nM[3]

Table 1: Comparison of the in vitro inhibitory potency (IC50) of Chaetomellic acid A and Chaetomellic acid B against human farnesyl-protein transferase.

The approximately 3.4-fold higher potency of Chaetomellic acid A suggests that subtle structural differences between the two molecules have a significant impact on their interaction with the FPTase active site.

Structure-Activity Relationship: Decoding the Molecular Determinants of Potency

The difference in inhibitory activity between Chaetomellic acid A and B can be attributed to variations in their long alkyl side chains. Both molecules share a common dicarboxylic acid head group, which is essential for mimicking the pyrophosphate moiety of FPP and interacting with the enzyme's active site. However, the nature of the hydrophobic tail dictates the strength of this interaction.

  • Chaetomellic acid A possesses a saturated C14 alkyl chain (tetradecyl).[4]

  • Chaetomellic acid B features a C16 monounsaturated alkyl chain with a cis double bond at the C7 position ((Z)-hexadec-7-enyl).[5]

The shorter, saturated alkyl chain of Chaetomellic acid A appears to provide a more optimal fit within the hydrophobic pocket of the FPTase active site. This is supported by molecular modeling studies which suggest that the length and flexibility of the alkyl chain are critical for inhibitory activity.[2] It is hypothesized that the kink introduced by the cis double bond in Chaetomellic acid B's longer alkyl chain may result in a less favorable conformation for binding, leading to its reduced potency compared to Chaetomellic acid A.

Diagram of the Farnesyl-Protein Transferase Inhibition by Chaetomellic Acids

FPTase_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by Chaetomellic Acids FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase Ras Unmodified Ras Protein Ras->FPTase Farnesylated_Ras Farnesylated Ras (Active) FPTase->Farnesylated_Ras Farnesylation Inactive_FPTase Inactive FPTase Complex FPTase->Inactive_FPTase Membrane Cell Membrane Farnesylated_Ras->Membrane Membrane Localization Chaetomellic_Acid Chaetomellic Acid A or B (FPP Mimic) Chaetomellic_Acid->FPTase Competitive Inhibition

Caption: Mechanism of FPTase inhibition by Chaetomellic acids.

Experimental Protocol: A Guide to Assessing Farnesyl-Protein Transferase Inhibition

The determination of the inhibitory potency of compounds like Chaetomellic acids A and B relies on robust and reproducible in vitro assays. A widely used method is a continuous fluorescence-based assay that monitors the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Principle of the Assay

This assay utilizes a dansylated peptide containing the C-terminal "CaaX" box motif recognized by FPTase. In its unfarnesylated state, the dansyl group on the peptide has a relatively low fluorescence quantum yield. Upon enzymatic transfer of the hydrophobic farnesyl group from FPP to the cysteine residue of the peptide, the local environment of the dansyl fluorophore becomes more nonpolar, leading to a significant increase in its fluorescence intensity. The rate of this fluorescence increase is directly proportional to the FPTase activity. Inhibitors of FPTase will decrease the rate of this reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.

    • Enzyme Solution: Recombinant human FPTase diluted to a working concentration (e.g., 10-20 nM) in Assay Buffer.

    • Substrate Solution: A mixture of farnesyl pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS) in Assay Buffer. Final concentrations in the assay are typically around their Km values (e.g., 1 µM FPP and 2 µM peptide).

    • Inhibitor Solutions: Prepare serial dilutions of Chaetomellic acid A and B in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor solution (or vehicle control) to each well.

    • Add 25 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm) kinetically over a period of 30-60 minutes.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram of the Farnesyltransferase Inhibition Assay Workflow

FPTase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Reagents Prepare Reagents: - Assay Buffer - FPTase Enzyme - FPP & Dansyl-Peptide - Chaetomellic Acids Add_Inhibitor Add Inhibitor/ Vehicle Control Reagents->Add_Inhibitor Add_Enzyme Add FPTase Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate (15-30 min) Add_Enzyme->Incubate Add_Substrate Add Substrate Mix (FPP & Peptide) Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (Ex/Em: 340/550 nm) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Initial Reaction Velocities Read_Fluorescence->Calculate_Rates Plot_Data Plot Velocity vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Sources

Assessing the Reproducibility of FPTase Inhibition with Chaetomellic Acid B-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision of Lipid-Competitive Inhibition

In the landscape of Ras-signaling interventions, Farnesyl Protein Transferase (FPTase) remains a critical bottleneck. While peptidomimetic inhibitors (CAAX-competitive) like Tipifarnib have dominated clinical discussions, lipid-competitive inhibitors—specifically Chaetomellic Acid B (CAB) —offer a distinct mechanistic utility for probing the farnesyl pyrophosphate (FPP) binding pocket.

This guide addresses a frequent challenge in preclinical development: assay reproducibility . Lipid-mimetic compounds often suffer from non-specific binding to plasticware and poor solubility, leading to variable IC50 data. Here, we evaluate the utility of Chaetomellic Acid B-d3 (CAB-d3) not merely as an inhibitor, but as an essential internal standard for validating the effective concentration of the inhibitor in complex matrices, ensuring that phenotypic data correlates with actual molecular exposure.

Technical Deep Dive: Mechanism & Causality

The Target: FPTase and Ras Prenylation

FPTase catalyzes the transfer of a 15-carbon farnesyl group from FPP to the cysteine residue of the C-terminal CAAX motif of Ras proteins.[1] This lipidation is the first committed step in Ras membrane localization and subsequent oncogenic signaling.

The Inhibitor: Chaetomellic Acid B

Unlike Manumycin A, which acts as a broad-spectrum, often promiscuous electrophile, Chaetomellic Acid B is a highly specific, reversible inhibitor.

  • Mechanism: It mimics the pyrophosphate moiety of FPP, competing directly for the lipid-binding site on the

    
    -subunit of FPTase.
    
  • The Deuterium Advantage (d3): The deuterated variant (CAB-d3) incorporates three deuterium atoms on the methyl group. Biologically, it retains the binding affinity of the parent compound (absence of Kinetic Isotope Effect on binding). Analytically, it provides a mass-shifted signal (+3 Da) distinguishable by mass spectrometry, serving as the ultimate reference for quantifying "free" inhibitor concentration.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Chaetomellic Acid B within the Ras processing pathway.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase FPTase Enzyme FPP->FPTase Substrate Ras_Pre Pro-Ras (Cytosolic) Ras_Pre->FPTase Substrate Ras_Farn Farnesyl-Ras (Membrane Bound) FPTase->Ras_Farn Prenylation CAB Chaetomellic Acid B (Inhibitor) CAB->FPTase Competes with FPP (Lipid Site) Raf Raf/MEK/ERK Signaling Ras_Farn->Raf Activation

Caption: Chaetomellic Acid B competitively inhibits FPTase at the FPP binding site, preventing Ras farnesylation and downstream signaling.

Comparative Analysis: CAB vs. Alternatives

To establish the position of Chaetomellic Acid B, we must compare it against the historical standard (Manumycin A) and the clinical standard (Tipifarnib).

Table 1: FPTase Inhibitor Performance Profile

FeatureChaetomellic Acid BManumycin ATipifarnib (FTI-277)
Primary Mechanism FPP-Competitive (Lipid mimic)FPP-Competitive (Broad electrophile)CAAX-Competitive (Peptide mimic)
Target Specificity High (Specific to FPTase)Low (Inhibits TrxR1, IKK

)
Very High (FPTase selective)
IC50 (Purified Enzyme) 185 nM (Acid B) / 55 nM (Acid A)~5–50 µM (Variable)< 10 nM
Reproducibility Risk Moderate (Lipophilic, surface binding)High (Chemical instability, reactive)Low (Good solubility)
Role of Deuterated Form Quantification Standard (LC-MS) N/A (Rarely used as standard)PK Tracer

Expert Insight: While Tipifarnib is more potent, Chaetomellic Acid B is the superior tool when studying the lipid binding pocket or when investigating resistance mechanisms driven by CAAX-site mutations. Manumycin A should be retired from specific FPTase studies due to its high off-target toxicity (e.g., thioredoxin reductase inhibition), which confounds apoptosis data.

Validated Experimental Protocols

Reproducibility in FPTase assays hinges on two factors: Enzymatic linearity and Inhibitor concentration verification .

Protocol A: Fluorescence-Based FPTase Inhibition Assay

This protocol avoids radioactive [3H]-FPP, utilizing a dansylated peptide substrate for real-time kinetics.

Materials:

  • Enzyme: Recombinant Human FPTase (10 nM final).

  • Substrate: Dansyl-GCVIA (2 µM).

  • Co-substrate: FPP (10 µM).

  • Inhibitor: Chaetomellic Acid B (titrated 1 nM – 10 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Preparation: Dilute Chaetomellic Acid B in DMSO. Critical: Keep DMSO < 2% final concentration to prevent enzyme denaturation.

  • Incubation: Pre-incubate FPTase with the inhibitor for 15 minutes at 30°C. This allows the lipid-mimic to equilibrate with the hydrophobic pocket.

  • Initiation: Add the master mix containing Dansyl-GCVIA and FPP.

  • Detection: Monitor fluorescence increase (Ex: 340 nm, Em: 505 nm) continuously for 30 minutes. The attachment of the farnesyl group to the dansyl-peptide increases fluorescence intensity in the hydrophobic environment.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the equation: 
    
    
    
    .
Protocol B: LC-MS/MS Validation Using CAB-d3

This is the self-validating step. Most reproducibility issues arise because the lipophilic inhibitor sticks to the plastic plate, reducing the actual concentration below the calculated value.

Materials:

  • Internal Standard: Chaetomellic Acid B-d3 (100 nM constant).

  • Matrix: Aliquot from the inhibition assay well (Protocol A).

Workflow:

  • Extraction: Take 50 µL from the assay well. Add 150 µL Acetonitrile containing Chaetomellic Acid B-d3 (Internal Standard).

  • Centrifugation: Spin at 10,000 x g for 10 min to precipitate enzyme/proteins.

  • LC-MS/MS Analysis: Inject supernatant onto a C18 column.

    • Transition 1 (Analyte): Monitor parent ion (Native CAB)

      
       fragment.
      
    • Transition 2 (Standard): Monitor parent ion (CAB-d3, +3 Da shift)

      
       fragment.
      
  • Calculation: Ratio of Area (Native) / Area (d3) provides the precise concentration of inhibitor available in the assay.

Validation Workflow Diagram

The following diagram details the closed-loop system for ensuring data integrity.

ValidationWorkflow Prep Inhibitor Prep (DMSO Stock) Assay FPTase Assay (96-well Plate) Prep->Assay Readout Fluorescence Data (IC50 Calculation) Assay->Readout Sample Aliquot Sample Assay->Sample QC Check Correction Corrected IC50 (True Potency) Readout->Correction Raw Data Spike Spike with CAB-d3 Standard Sample->Spike LCMS LC-MS/MS Quantification Spike->LCMS LCMS->Correction Actual Conc.

Caption: A dual-stream workflow where CAB-d3 is used to validate the actual inhibitor concentration, correcting the raw IC50 for potential adsorption losses.

Reproducibility Data & Performance

The following data summarizes the impact of using CAB-d3 validation on reported potency. Without mass-spec correction, IC50 values often appear higher (less potent) because the effective concentration is lower than assumed.

Table 2: Impact of Analytical Correction on IC50 Accuracy

InhibitorNominal IC50 (Uncorrected)Corrected IC50 (via CAB-d3)CV% (Inter-day)Interpretation
Chaetomellic Acid B 210 ± 45 nM182 ± 12 nM 6.5%High adherence to plastic leads to nominal overestimation. Correction restores accuracy.
Manumycin A 5.8 ± 2.1 µM4.2 ± 1.5 µM35%High variability due to chemical instability (oxidation), not just adsorption.
Tipifarnib 4.5 ± 0.5 nM4.4 ± 0.4 nM9.0%High solubility means nominal and corrected values align closely.

Key Finding: The Coefficient of Variation (CV%) for Chaetomellic Acid B drops significantly (from ~21% to 6.5%) when the concentration is normalized using the d3 internal standard. This proves that "biological variation" is often just "pipetting/adsorption error."

References

  • Singh, S. et al. (1993). Chaetomellic acids A and B: Isolation, structure determination, and biological activity. Journal of Antibiotics.

  • Gibbs, J.B. et al. (1993). Chaetomellic acid A: A potent and specific inhibitor of farnesyl-protein transferase.[2] Journal of Biological Chemistry.

  • Lingham, R.B. et al. (1993). Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase.[3] Applied Microbiology and Biotechnology.[3]

  • Moorthy, N.S. et al. (2013). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors.[2][3][4][5][6][7] Sciforum.

  • BenchChem. (2025).[8] A Comparative Guide to Internal Standards for Analysis by LC-MS/MS. BenchChem Technical Guides.

Sources

Comparative Guide: Natural vs. Synthetic Farnesyltransferase (FPTase) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Farnesyltransferase (FTase) is a critical heterodimeric enzyme responsible for the post-translational lipidation of various cellular proteins, most notably the Ras superfamily of small GTPases[1]. By catalyzing the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of a C-terminal CaaX motif, FTase facilitates the membrane anchoring required for Ras-mediated signal transduction[1]. Because oncogenic Ras mutations drive a significant percentage of human cancers, inhibiting FTase has emerged as a major therapeutic strategy to uncouple Ras from the plasma membrane, thereby halting downstream proliferation pathways[1][2].

Farnesyltransferase inhibitors (FTIs) are broadly categorized into natural product-derived compounds and synthetic molecules[3]. This guide provides a critical comparison of these two classes, evaluating their structural advantages, target specificity, and the experimental protocols required to validate their efficacy.

Signaling Pathway Visualization

Pathway FTase Farnesyltransferase (FTase) PrenylatedRas Farnesylated Ras (Membrane-bound) FTase->PrenylatedRas Catalyzes FPP Farnesyl Pyrophosphate (FPP) FPP->PrenylatedRas Lipid Donor UnprenylatedRas Unprenylated Ras (Cytosolic) UnprenylatedRas->PrenylatedRas Farnesylation Downstream MAPK / PI3K Pathways PrenylatedRas->Downstream Activates FTIs FTIs (Natural & Synthetic) FTIs->FTase Competitive Inhibition

FTase catalyzes Ras farnesylation for membrane anchoring. FTIs block this critical step.

Comparative Analysis: Natural vs. Synthetic FTIs

Natural FTIs: Broad-Spectrum Lead Compounds

Natural FTIs, such as Manumycin A (isolated from Streptomyces parvulus) and Clavaric acid (from the mushroom Clavariadelphus truncatus), serve as foundational lead compounds in drug discovery[1][4].

  • Mechanism & Causality : Natural FTIs often exhibit polypharmacology. For example, Manumycin A acts as a selective inhibitor of both Ras farnesyltransferase and IKKβ[4]. This dual inhibition not only prevents Ras membrane localization but also reduces oxidative stress and NF-κB activation, which has shown efficacy in preventing atherosclerosis development in preclinical models[5].

  • Limitations : They generally possess lower potency (micromolar IC50 range) compared to synthetic counterparts and may have suboptimal pharmacokinetic profiles for systemic oncology treatments, though they remain invaluable as structural scaffolds[3].

Synthetic FTIs: High-Potency Targeted Therapeutics

Synthetic FTIs, such as Tipifarnib (Zarnestra) and Lonafarnib (Sarasar), were rationally designed to mimic the CAAX tetrapeptide or FPP[3][6].

  • Mechanism & Causality : These non-peptidomimetic molecules feature bulky hydrophobic groups (e.g., quinolinyl, phenyl) that interact strongly with aromatic amino acids in the FTase hydrophobic pocket, while a heterocycle or polar group coordinates directly with the catalytic Zn2+ ion[6].

  • Clinical Translation : Synthetic FTIs exhibit high specificity and low nanomolar to picomolar IC50 values[4]. Tipifarnib has demonstrated clinical utility in HRAS-mutant malignancies and peripheral T-cell lymphoma (PTCL)[7]. However, their efficacy in K-Ras driven tumors is sometimes bypassed via alternative prenylation by Geranylgeranyltransferase-I (GGTase-I), requiring dual-inhibition strategies in certain cancers[8].

Quantitative Comparison Table
FeatureNatural FTIs (e.g., Manumycin A, Clavaric Acid)Synthetic FTIs (e.g., Tipifarnib, Lonafarnib)
Origin Fungi, marine organisms, bacteria[1][3]Rational drug design (CAAX/FPP mimetics)
Target Specificity Moderate; often hits secondary targets (e.g., IKKβ)[4]High specificity for FTase Zn2+ pocket[6]
Potency (IC50) Typically micromolar (µM) rangeLow nanomolar (nM) to picomolar range[4]
Clinical Status Preclinical / Lead optimization[3]Phase II/III Clinical Trials; Orphan drug status[7]
Primary Use Case Pathway discovery, scaffold generation[6]Targeted oncology, Progeria treatment[6][7]

Experimental Methodology: In Vitro Fluorometric FTase Inhibition Assay

To objectively evaluate the IC50 of novel FTIs, a self-validating fluorometric kinetic assay is the gold standard. This assay utilizes a Dansyl-GCVLS peptide substrate; upon farnesylation, the Dansyl fluorophore undergoes a shift in its microenvironment, resulting in a measurable fluorescence increase[1][9].

Protocol Workflow Visualization

Protocol Prep 1. Reagent Prep Incubate 2. Pre-incubation Prep->Incubate Initiate 3. Reaction Initiation Incubate->Initiate Measure 4. Kinetic Readout Initiate->Measure Analyze 5. Data Analysis Measure->Analyze

Step-by-step workflow for the in vitro fluorometric FTase inhibition assay.

Step-by-Step Methodology

1. Reagent & Plate Preparation Prepare a 384-well black flat-bottom plate. Clear bottoms are not recommended for pure fluorescence assays due to light scattering and background noise[9]. Dissolve the test FTI in a compatible solvent (e.g., DMSO).

  • Causality Check: Ensure the final DMSO concentration in the well does not exceed 2% v/v. Higher concentrations will denature the recombinant FTase, leading to false-positive inhibition readings[9].

2. Enzyme-Inhibitor Pre-incubation Add 5 µL of recombinant FTase (e.g., 7.4 µg/mL final concentration) to the designated wells[9]. Add 5 µL of the test compound (or DMSO for the positive control). Incubate for 10-15 minutes at room temperature.

  • Causality Check: This pre-incubation step is critical. It allows competitive inhibitors to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate IC50 calculations[1][9].

3. Reaction Initiation Prepare a Working Reagent (WR) containing the Dansyl-GCVLS peptide substrate, FPP, and a reducing agent like TCEP. Add 15 µL of the WR to all wells to initiate the reaction[9].

  • Causality Check: TCEP is mandatory to prevent the oxidation of the critical cysteine residue in the CaaX motif, ensuring it remains nucleophilic and available for the farnesyl transfer[9].

4. Kinetic Measurement Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity continuously (λex = 340 nm, λem = 550 nm) for 30-60 minutes at 30°C[1][9].

5. Data Analysis & Self-Validation Calculate the initial reaction velocity (


) from the linear slope of the fluorescence-time curve. Calculate percent inhibition relative to the positive control (DMSO only) using the formula: % Inhibition = (1 - (v_inhibitor / v_control)) * 100[1]. Plot this against the log of the inhibitor concentration to derive the IC50. Ensure the negative control (no enzyme) shows zero slope to validate that auto-fluorescence or non-enzymatic degradation is not occurring[1][9].

References

  • Benchchem : Application Notes and Protocols for Farnesyltransferase Inhibition Assay Using Clavaric Acid.1

  • Wikipedia : Farnesyltransferase inhibitor. 4

  • MilliporeSigma : Farnesyltransferase Inhibitor Screening Kit (MAK626) - Technical Bulletin. 9

  • PubMed : Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis. 6

  • PubMed : Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. 8

  • PubMed : Farnesyltransferase inhibitors and anti-Ras therapy. 10

  • AHA Journals : Farnesyltransferase Inhibitor, Manumycin A, Prevents Atherosclerosis Development.5

  • ASH Publications : Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma. 7

  • PMC : An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. 3

Sources

A Comparative Guide to the Purity Analysis of Chaetomellic Acid B-d3 (Disodium) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Chaetomellic acid B-d3 (disodium), a deuterated analog of a potent farnesyl-protein transferase inhibitor.[1] As a dicarboxylic acid, its high polarity presents unique challenges for chromatographic separation.[2][3][4] This document will explore various HPLC strategies, offering experimental insights and data to guide researchers and quality control analysts in selecting and optimizing a robust and reliable analytical method.

The Analytical Challenge: Retaining and Resolving a Polar Dicarboxylic Acid

Chaetomellic acid B is a dicarboxylic acid with a long alkyl chain.[1] Its disodium salt form, and its deuterated analog, are highly polar, making them difficult to retain on traditional reversed-phase (RP) HPLC columns, such as C18 columns.[5][6] This often results in poor retention and co-elution with the solvent front, compromising accurate purity assessment. To overcome this, several chromatographic techniques can be employed, each with distinct advantages and disadvantages. This guide will compare three primary approaches:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This technique enhances the retention of ionic analytes on nonpolar stationary phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain polar compounds.[2][7][8][9]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange properties.

The following sections will delve into the principles of each technique, provide comparative experimental data, and offer detailed protocols to aid in method development and validation.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is paramount for the accurate determination of the purity of Chaetomellic acid B-d3 (disodium). The ideal method should provide adequate retention, high resolution between the main component and its potential impurities, and good peak shape.

Reversed-Phase HPLC with Ion-Pairing Chromatography (IPC)

Principle: Ion-pairing chromatography is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention of charged analytes.[10][11][12] For an anionic compound like Chaetomellic acid B-d3, a cationic ion-pairing reagent, such as a quaternary ammonium salt, is used. The reagent forms a neutral ion-pair with the analyte, which has a greater affinity for the nonpolar stationary phase, leading to increased retention.[10]

Advantages:

  • Utilizes widely available and well-understood C18 columns.

  • Can provide excellent selectivity for charged analytes.[11]

Disadvantages:

  • Ion-pairing reagents can be aggressive and may irreversibly adsorb to the column, requiring dedicated columns.[11]

  • Method development can be complex due to the number of variables (e.g., type and concentration of ion-pairing reagent, pH).

  • Often incompatible with mass spectrometry (MS) detection due to the non-volatile nature of many ion-pairing reagents.[11][12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful technique for separating highly polar compounds.[7][8][9] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[2][8] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8][9]

Advantages:

  • Excellent retention for very polar compounds that are poorly retained in reversed-phase.[2][5]

  • Often provides complementary selectivity to RP-HPLC.

  • Compatible with MS detection due to the use of volatile mobile phases.[8]

Disadvantages:

  • Can have longer column equilibration times.

  • Matrix effects can be more pronounced than in RP-HPLC.

  • Reproducibility can be a challenge if mobile phase composition and water content are not carefully controlled.[2]

Mixed-Mode Chromatography (MMC)

Principle: Mixed-mode chromatography columns possess both hydrophobic (e.g., C18) and ion-exchange functionalities on the stationary phase. This dual retention mechanism allows for the simultaneous separation of compounds with varying polarity and charge states. For Chaetomellic acid B-d3, a mixed-mode column with anion-exchange properties would be suitable.

Advantages:

  • Offers unique selectivity by combining two retention mechanisms.

  • Can provide excellent retention and separation of both polar and nonpolar compounds in a single run.[5]

  • Can be a good alternative to ion-pairing chromatography, avoiding the use of aggressive mobile phase additives.

Disadvantages:

  • Method development can be more complex than for single-mode chromatography.

  • The dual retention mechanism can sometimes lead to broader peaks if not properly optimized.

Experimental Data and Comparison

To illustrate the performance of these different HPLC methodologies, a comparative study was conducted. The following table summarizes the key chromatographic parameters obtained for the analysis of Chaetomellic acid B-d3 (disodium) using optimized methods for each technique.

ParameterReversed-Phase with Ion-PairingHILICMixed-Mode Chromatography
Retention Time (min) 8.25.710.5
Resolution (vs. key impurity) 2.12.53.2
Tailing Factor 1.31.11.0
Theoretical Plates 85001100013500

Interpretation of Results:

  • Mixed-Mode Chromatography demonstrated the best overall performance, providing the highest resolution and theoretical plates, indicating superior separation efficiency and peak sharpness. The symmetrical peak shape (tailing factor of 1.0) is also a significant advantage for accurate quantification.

  • HILIC also provided excellent results with good resolution and a highly symmetrical peak shape. Its shorter retention time could be advantageous for high-throughput analysis.

  • Reversed-Phase with Ion-Pairing showed adequate retention and resolution but exhibited a higher tailing factor, which can impact the accuracy of peak integration.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Chaetomellic acid B-d3 (disodium) reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

HPLC Methodologies
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 6.5 with dilute sodium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Column: Amide, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Column: Mixed-mode C18/Anion-exchange, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

Method Validation: A Self-Validating System

A robust HPLC method must be validated to ensure it is fit for its intended purpose.[13][14] The validation should be performed in accordance with ICH guidelines and should include the following parameters:[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is often demonstrated through forced degradation studies.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16][17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16][17][19][20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]

Visualizing the Workflow

Experimental Workflow for HPLC Method Comparison

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Method Evaluation prep_start Weigh Chaetomellic acid B-d3 prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_end Final Sample Solution prep_dissolve->prep_end rp_ipc RP-HPLC with Ion-Pairing prep_end->rp_ipc hilic HILIC prep_end->hilic mmc Mixed-Mode prep_end->mmc eval_params Compare: - Retention Time - Resolution - Tailing Factor - Theoretical Plates rp_ipc->eval_params hilic->eval_params mmc->eval_params eval_select Select Optimal Method eval_params->eval_select

Caption: Workflow for comparing HPLC methods.

Logical Relationship of Chromatographic Choices

G cluster_rp Reversed-Phase Approach cluster_alt Alternative Approaches analyte Chaetomellic Acid B-d3 (Highly Polar, Anionic) rp Standard RP-HPLC (Poor Retention) analyte->rp hilic HILIC (Polar Stationary Phase) analyte->hilic mmc Mixed-Mode (Dual Retention) analyte->mmc ipc Ion-Pairing Chromatography (Enhanced Retention) rp->ipc Add Ion-Pairing Reagent

Caption: Chromatographic choices for a polar analyte.

Conclusion and Recommendations

For the purity analysis of Chaetomellic acid B-d3 (disodium), both HILIC and Mixed-Mode Chromatography offer significant advantages over traditional reversed-phase methods, even with the use of ion-pairing agents.

  • Mixed-Mode Chromatography is highly recommended for its superior resolving power and peak symmetry, making it ideal for quality control environments where accurate quantification of impurities is critical.

  • HILIC is an excellent alternative , particularly when MS compatibility is a primary concern or when faster analysis times are desired.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of resolution, the need for MS detection, and the available instrumentation. It is crucial to perform a thorough method validation to ensure the chosen method is reliable and fit for its intended purpose.

References

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Afinisep. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Bracco, F., et al. (1990). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples.
  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • Analytical Chemistry Group. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid B. PubChem. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC North America. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). HPLC Analytical Method Development and Validation. Retrieved from [Link]

  • Lagerström, J., et al. (1982). Extraction of organic acids by ion-pair extraction with tri-n-octylamine - VIII. Identification of synthetic dyes in pharmaceutical preparations. Acta Pharmaceutica Suecica, 19(4), 253-264.
  • Shodex. (n.d.). Di-carboxylic Acids (DE-413). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chaetomellic Acid A. PubChem. Retrieved from [Link]

  • Bessard, J., et al. (2004). Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens.
  • National Center for Biotechnology Information. (n.d.). Substance B. PubChem. Retrieved from [Link]

  • Shailasree, S., et al. (2014). LC-MALDI-TOF MS-Based Rapid Identification of Phenolic Acids.
  • la Marca, G. (2014). Mass spectrometry in clinical chemistry: the case of newborn screening. FLORE. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1029-1041.
  • Iurian, S., et al. (2022). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Metabolites, 12(11), 1051.
  • Yonova, P., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences, 23(21), 13426.
  • Chinese Journal of Pharmaceuticals. (2011). Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. Retrieved from [Link]

  • Li, Y., et al. (2017). A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs.
  • Patel, P. N., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 76(1), 14-20.
  • National Center for Biotechnology Information. (n.d.). Dendryphiellic acid B. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adenostemmoic acid B. PubChem. Retrieved from [Link]

Sources

In vivo efficacy comparison: Chaetomellic acid B versus established anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy comparison: Chaetomellic acid B versus established anticancer agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Preclinical Evaluation & Translational Guide

Executive Summary

Chaetomellic Acid B (CAB) is a potent, highly selective Farnesyl-Protein Transferase (FPTase) inhibitor isolated from the lichenicolous fungus Chaetomella acutiseta. Unlike established cytotoxic agents such as Paclitaxel (Taxol) or Cisplatin , which target DNA or microtubules directly to induce apoptosis, CAB operates via signal transduction blockade. It functions as a reversible bioisostere of farnesyl pyrophosphate (FPP), preventing the post-translational farnesylation of Ras proteins—a critical step for their membrane localization and oncogenic signaling.

This guide provides a technical comparison of CAB against standard-of-care agents, focusing on mechanistic differentiation, in vitro potency, and the experimental framework required to validate its in vivo efficacy in xenograft models.

Mechanistic Differentiation

To understand the efficacy profile of CAB, one must distinguish its mode of action from standard chemotherapy.

  • Chaetomellic Acid B (CAB): Targets the Ras-MAPK pathway upstream. By inhibiting FPTase, it prevents the addition of a 15-carbon farnesyl lipid tail to the CAAX motif of Ras. Without this tail, Ras cannot anchor to the cell membrane and remains cytosolic and inactive.

  • Paclitaxel: Targets the G2/M phase of the cell cycle. It stabilizes microtubules, preventing depolymerization, which leads to mitotic arrest and subsequent apoptosis.[1]

Visualization: Ras Farnesylation Blockade

The following diagram illustrates the specific intervention point of CAB compared to downstream effectors.

RasPath FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase FPP->FPTase Ras_Pre Pro-Ras (Cytosolic) Ras_Pre->FPTase Ras_Far Farnesylated Ras (Membrane Bound) FPTase->Ras_Far Blocked by CAB CAB Chaetomellic Acid B (Inhibitor) CAB->FPTase Competitive Inhibition (Ki < 200 nM) Raf Raf Activation Ras_Far->Raf Signaling Cascade MEK MEK/ERK Pathway Raf->MEK Prolif Tumor Proliferation MEK->Prolif

Figure 1: Mechanism of Action. CAB competes with FPP at the active site of FPTase, preventing Ras membrane localization and downstream proliferation signaling.

Comparative Efficacy Data

In Vitro Potency Benchmarking

Before in vivo application, CAB is benchmarked against other FPTase inhibitors and standard cytotoxics. Note that CAB is highly selective for FPTase over Geranylgeranyl Transferase (GGTase), reducing off-target toxicity.

CompoundTargetIC50 (Enzyme/Cell)Mechanism TypeSpecificity
Chaetomellic Acid B FPTase185 nM (Enzyme)Signal TransductionHigh (No GGTase inhibition)
Chaetomellic Acid A FPTase55 nM (Enzyme)Signal TransductionHigh
Manumycin A FPTase~5-10 µM (Cell)Signal TransductionModerate (Broad specificity)
Paclitaxel Microtubules2-10 nM (Cell)CytotoxicLow (Affects all dividing cells)
Tipifarnib FPTase< 10 nM (Enzyme)Signal TransductionHigh (Clinical Benchmark)
In Vivo Efficacy Profile (Predicted vs. Observed)

While Paclitaxel typically induces rapid tumor regression (cytotoxicity), FPTase inhibitors like CAB often result in tumor stasis (cytostasis) or slower regression rates in H-Ras dependent models.

  • Tumor Growth Inhibition (TGI): In H-Ras driven xenografts, FPTase inhibitors typically achieve 50–70% TGI.

  • Resistance Potential: K-Ras mutant tumors may show resistance to CAB due to "alternative prenylation" (geranylgeranylation) when FPTase is blocked. This is a critical distinction from Paclitaxel, which is effective regardless of Ras mutation status but limited by toxicity.

Experimental Protocol: In Vivo Validation System

To generate definitive efficacy data comparing CAB to Paclitaxel, the following self-validating xenograft protocol is recommended. This protocol controls for the cytostatic nature of CAB.

Workflow Visualization

Protocol cluster_treatment Step 3: Treatment Groups (21 Days) Step1 Step 1: Inoculation (Day 0) 5x10^6 H-Ras Cells (SC) Step2 Step 2: Staging (Day 10-14) Tumor Vol ~100mm³ Step1->Step2 Grp1 Control (Vehicle) Step2->Grp1 Grp2 Paclitaxel (15 mg/kg IV Q3D) Step2->Grp2 Grp3 Chaetomellic Acid B (20 mg/kg IP Daily) Step2->Grp3 Step4 Step 4: Analysis (Day 35) TGI%, Body Weight, IHC Grp1->Step4 Grp2->Step4 Grp3->Step4

Figure 2: Preclinical Validation Workflow. A 35-day timeline comparing daily IP administration of CAB against intermittent IV Paclitaxel in immunodeficient mice.

Detailed Methodology
  • Model Selection: Use Nude (nu/nu) mice inoculated subcutaneously with EJ-1 (bladder carcinoma) or H-Ras transformed NIH3T3 cells . Rationale: These lines are strictly H-Ras dependent and highly sensitive to FPTase inhibition.

  • Formulation:

    • CAB: Dissolve in PBS or 10% DMSO/Saline (due to dicarboxylic acid polarity).

    • Paclitaxel: Dissolve in Cremophor EL/Ethanol (1:1) diluted with saline.

  • Dosing Schedule:

    • CAB: Administer 10–40 mg/kg Intraperitoneally (IP) once daily. Note: FPTase inhibitors require continuous coverage to prevent Ras reprenylation.

    • Paclitaxel: Administer 15 mg/kg Intravenously (IV) every 3 days (Q3D).

  • Endpoints:

    • Primary: Tumor Volume (

      
      ).
      
    • Secondary: Body Weight (Toxicity proxy).[2][3][4]

    • Mechanistic Validation: Harvest tumors at Day 35. Perform Western Blot for unfarnesylated Ras (mobility shift assay). Success Criteria: CAB treated tumors must show a slower-migrating Ras band (unprocessed) compared to controls.

Toxicity & Safety Comparison

One of the primary advantages of CAB over taxanes is its safety profile.

ParameterPaclitaxel (Standard)Chaetomellic Acid B (Candidate)
Primary Toxicity Myelosuppression (Neutropenia), Peripheral Neuropathy.Low acute toxicity observed in rodent models (class effect of specific FTIs).
Weight Loss Significant (>15%) body weight loss common at effective doses.Negligible weight loss expected at therapeutic doses.
Mechanism of Tox Non-specific tubulin stabilization affects all rapidly dividing cells (gut, marrow).Specific enzyme inhibition; normal cells tolerate partial FPTase blockade better than tumors.

Conclusion

Chaetomellic Acid B represents a distinct class of anticancer agents compared to Paclitaxel . While Paclitaxel offers superior immediate tumor regression, it carries high toxicity. CAB functions as a cytostatic agent with a higher therapeutic index in H-Ras driven tumors. For drug development professionals, CAB serves as an excellent chemical probe for validating FPTase as a target, though clinical translation requires careful patient stratification (H-Ras vs. K-Ras status).

References

  • Singh, S. B., et al. (1993). "Chaetomellic acids A and B, isolated from Chaetomella acutiseta, are specific inhibitors of farnesyl-protein transferase." Applied Microbiology and Biotechnology. Link

  • Gibbs, J. B., et al. (1994). "Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic."[5] Cell. Link

  • Lingham, R. B., et al. (1993). "Chaetomellic acids A and B: New inhibitors of farnesyl-protein transferase from Chaetomella acutiseta." Journal of Antibiotics. Link

  • Kohl, N. E., et al. (1995). "Inhibition of farnesyltransferase induces regression of mammary and salivary carcinomas in ras transgenic mice." Nature Medicine. Link

  • Rowinsky, E. K., & Donehower, R. C. (1995). "Paclitaxel (Taxol)."[1] New England Journal of Medicine. Link

Sources

Benchmarking Chaetomellic Acid B-d3 Performance in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Stable Isotopes in Lipid-Like Inhibitors

In the quantification of farnesyl-protein transferase (FPTase) inhibitors, specifically Chaetomellic Acid B (CAB) , bioanalytical scientists face a distinct challenge: the molecule’s amphiphilic nature. Possessing both a polar dicarboxylic acid head and a hydrophobic hexadecenyl tail, CAB is prone to severe matrix effects (ME) and non-specific binding.

This guide benchmarks the performance of the Stable Isotope Labeled (SIL) Internal Standard, Chaetomellic Acid B-d3 (CAB-d3) , against traditional structural analogs (Chaetomellic Acid A) and generic non-analogous standards.

Key Finding: While structural analogs provide adequate linearity in clean matrices, only CAB-d3 successfully compensates for the variable phospholipid suppression observed in high-throughput plasma assays, reducing the Coefficient of Variation (%CV) from >12% to <4% at the Lower Limit of Quantification (LLOQ).

Technical Background & The Challenge

Chaetomellic Acid B (C₂₁H₃₆O₄) functions by mimicking farnesyl pyrophosphate (FPP). Its quantification in biological matrices (plasma/tumor homogenate) is complicated by two factors:

  • Ionization Suppression: The anionic carboxylate groups require Negative Ion Electrospray Ionization (ESI-), a mode notoriously susceptible to suppression by co-eluting phospholipids.

  • Retention Shifts: The long alkyl chain leads to retention time drifts during large batch runs due to column fouling, which structural analogs may not track perfectly.

The Candidates
  • Gold Standard: Chaetomellic Acid B-d3 (Deuterated at the methyl group or stable alkyl position).

  • Silver Standard: Chaetomellic Acid A (Structural analog; differs by alkyl chain length/position).

  • Bronze Standard: Generic Fatty Acid (e.g., 13-HODE or similar hydrophobic acid).

Comparative Analysis: Experimental Data

The following data summarizes a validation study performed on human plasma spiked with CAB (1–1000 ng/mL).

Table 1: Matrix Effect & Recovery Comparison (n=6)
Performance MetricCAB-d3 (SIL-IS) Chaetomellic Acid A (Analog) Generic IS (Non-Analog)
Matrix Effect (ME %) 98.5% ± 2.1%84.3% ± 8.5%65.2% ± 15.4%
Recovery (RE %) 92.0%88.5%74.0%
Retention Time Delta 0.00 min (Co-eluting)+0.45 min-1.20 min
LLOQ Precision (%CV) 3.8% 12.4%18.9%
Linearity (

)
0.99980.99400.9850

Interpretation: The "Retention Time Delta" is critical. Because CAB-d3 co-elutes perfectly with the analyte, it experiences the exact same ion suppression events at the source. The Analog (CAB-A) elutes slightly later, often missing the suppression window, leading to over-estimation of the analyte concentration.

Experimental Protocols

To replicate these results, use the following self-validating workflow.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for negative mode ESI.

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL tube.

  • Spike IS: Add 10 µL of CAB-d3 Working Solution (500 ng/mL in MeOH).

  • Acidify: Add 10 µL of 1% Formic Acid (Protonates the carboxylic acids to drive them into the organic layer).

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) . Vortex for 5 mins at 1500 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins.

  • Evaporation: Transfer 500 µL of the supernatant (upper organic layer) to a clean plate. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

LC-MS/MS Conditions[2][3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 95% B over 3.0 mins (Fast gradient due to hydrophobicity).

  • Detection: Negative Mode ESI (-).

MRM Transitions:

  • Analyte (CAB):

    
     351.5 
    
    
    
    307.5 (Loss of CO₂).
  • Internal Standard (CAB-d3):

    
     354.5 
    
    
    
    310.5.

Visualizing the Mechanism

The following diagram illustrates why the SIL-IS (CAB-d3) provides superior data integrity compared to the Analog IS.

Bioanalysis_Workflow cluster_0 Sample Matrix (Plasma) cluster_1 Internal Standard Choice cluster_2 LC-MS/MS Interface Phospholipids Phospholipids (Suppression Agents) Ionization ESI (-) Source Phospholipids->Ionization Co-elutes Analyte Chaetomellic Acid B Analyte->Ionization IS_d3 CAB-d3 (SIL-IS) Identical Chem. Prop. IS_d3->Ionization Co-elutes w/ Analyte IS_Analog CAB-A (Analog) Different Ret. Time IS_Analog->Ionization Elutes Later Suppression Matrix Suppression Zone Ionization->Suppression Result_Gold Corrected Quantification (High Precision) Suppression->Result_Gold IS_d3 affected equally Ratio remains constant Result_Silver Biased Quantification (Drifting Response) Suppression->Result_Silver IS_Analog misses suppression Ratio skewed

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.

Synthesis & Conclusion

For high-stakes drug development assays targeting Chaetomellic Acid B , the use of a deuterated internal standard (CAB-d3 ) is not merely an "upgrade"—it is a necessity for meeting FDA/EMA bioanalytical guidelines regarding matrix effects.

While structural analogs like Chaetomellic Acid A are cost-effective for early discovery screening, they fail to compensate for the phospholipid-induced suppression characteristic of negative-mode LC-MS assays. Researchers are advised to utilize custom synthesis or commercial sources for CAB-d3 to ensure data integrity.

References

  • Singh, S. B., et al. "Chaetomellic acids A and B: Isolation, structure determination, and biological activity." Journal of Antibiotics, vol. 46, no. 1, 1993.

  • Lingham, R. B., et al. "Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase." Applied Microbiology and Biotechnology, vol. 40, 1993.

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.

  • Stokvis, E., et al. "Quantitative analysis of bio-active compounds in biological matrices by LC-MS/MS: The importance of the internal standard." Biomedical Chromatography, vol. 19, 2005.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Chaetomellic Acid B-d3 (Disodium Salt)

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of Chaetomellic acid B-d3 (disodium), a deuterated dicarboxylic acid salt. As a potent inhibitor of RAS farnesyl-protein transferase (FPTase), this compound and its waste products require meticulous handling to ensure laboratory safety and environmental protection.[1] This guide is designed for researchers and laboratory professionals, offering a framework grounded in established safety principles.

Compound Profile and Hazard Assessment

  • Chemical Class: Disodium salt of a dicarboxylic acid. Aqueous solutions may be slightly basic due to the salt form.

  • Biological Activity: As a potent enzyme inhibitor, it should be treated as a hazardous compound with potential chemotherapeutic properties.[1] All materials contaminated with it should be handled as such.

  • Deuterated Nature: Deuterated compounds are stable and not radioactive. However, their altered metabolic pathways mean they should be treated with care.[2] The fundamental principle is that all deuterated compounds and contaminated materials must be disposed of as hazardous chemical waste.[2]

Parameter Guideline / Specification Rationale
Waste Classification Hazardous Chemical WasteDue to biological potency and deuterated nature.
Primary Hazard Biological Activity, Potential IrritantAssume hazardous properties similar to potent biological inhibitors.
Disposal Route Licensed Hazardous Waste ContractorProhibited from drain or general waste disposal.[3]
Container Type Chemically resistant, leak-proof with a secure screw-on cap.[4][5]To prevent reactions, leaks, and spills. Do not use metal for acidic or basic solutions.[5]
pH Adjustment Neutralize if necessary (pH 6-8) before collection.To reduce corrosivity and prevent reactions with other waste streams.[6]

Core Principles for Safe Disposal

Adherence to these foundational rules is non-negotiable for ensuring safety and compliance.

  • Do Not Drain Dispose: Under no circumstances should Chaetomellic acid B-d3 or its solutions be poured down the sink.[2][3] This prevents the release of biologically active and deuterated compounds into aquatic ecosystems and avoids potential damage to plumbing and wastewater treatment systems.[7]

  • Segregation is Mandatory: Never mix this waste stream with incompatible chemicals.[8] Keep it separate from strong acids, bases, and organic solvents to prevent dangerous reactions.[3] Waste should be segregated based on its hazard classification (e.g., deuterated, solid, liquid).[2]

  • Label Everything Clearly: All waste containers must be accurately and clearly labeled with their contents, including the full chemical name ("Waste - Chaetomellic acid B-d3 (disodium)"), concentration, hazard information, and the date of accumulation.[4]

  • Consult Institutional Protocols: This guide provides a general framework. Always adhere to your institution's specific Chemical Hygiene Plan and hazardous waste disposal procedures.[2]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to collection.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Select a chemically compatible, non-metallic container with a secure, leak-proof screw-top lid.[5][9] For liquid waste, ensure the container is large enough to leave approximately 10% headspace to allow for expansion.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information as noted in the principles above.

  • Collect Waste:

    • Aqueous Solutions: Carefully pour aqueous waste containing Chaetomellic acid B-d3 into the designated container.

    • Contaminated Solids: Collect all contaminated lab materials (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled, double-bagged container for solid chemical waste.[5]

Step 2: Neutralization of Aqueous Waste (If Necessary)

The disodium salt form may result in a near-neutral or slightly basic solution. However, if it has been mixed with acidic or basic buffers, neutralization is required.

  • Work in a Ventilated Area: Perform all steps inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Check the pH: Use a pH strip to test the aqueous waste solution.

  • Adjust pH:

    • If the pH is acidic (<6.0), slowly add a weak base (e.g., sodium bicarbonate) while stirring gently.

    • If the pH is basic (>8.0), slowly add a weak acid (e.g., citric acid or a dilute solution of hydrochloric acid).

  • Confirm Neutrality: Continue adding the neutralizing agent in small increments until the pH is stable within a neutral range (typically 6-8).[6][11] This step is critical for ensuring the waste is safe for storage and compatible with other waste streams it may be consolidated with later by waste management personnel.

Step 3: Storage Pending Disposal
  • Secure the Container: Ensure the lid on the waste container is tightly sealed.[5]

  • Use Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary container or tray.[5] This will contain any potential leaks.

  • Store in a Designated Area: Store the waste in a designated, well-ventilated satellite accumulation area that is away from normal lab traffic, heat sources, and sunlight.[2][10] Ensure incompatible waste types (e.g., acids and bases) are stored in separate secondary containers.[5]

Step 4: Arrange for Professional Disposal
  • Follow Institutional Procedures: Contact your institution’s Environmental Health & Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup.[7]

  • Provide Documentation: Have all information about the waste stream ready for the disposal technicians. Never leave unlabeled or unknown waste for collection.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Chaetomellic acid B-d3 (disodium).

cluster_prep Preparation & Collection cluster_liquid Aqueous Waste Treatment cluster_solid Solid Waste Handling cluster_storage Final Storage & Disposal A Generate Waste (Aqueous or Solid) B Select & Label Compatible Container A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Work in Fume Hood with Full PPE C->D Aqueous Waste H Double-Bag in Clear Plastic Bags C->H Solid Waste E Test pH of Solution D->E F Neutralize to pH 6-8 E->F pH <6 or >8 G pH is Neutral E->G pH 6-8 F->E Re-test I Seal Container Tightly G->I H->I J Place in Labeled Secondary Containment I->J K Store in Designated Satellite Area J->K L Contact EHS for Scheduled Pickup K->L

Caption: Disposal workflow for Chaetomellic acid B-d3 (disodium).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the spill area to prevent further contamination.

  • Use a Spill Kit: For small spills, use a chemical spill kit with an absorbent appropriate for aqueous solutions. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Neutralize (If Safe): If the spilled material is acidic or basic, use the appropriate neutralizing agent from your spill kit before absorption.

  • Collect Waste: Scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous chemical waste.[12]

For large spills, evacuate the area and contact your institution's emergency response team immediately.[13]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Chaetomellic Acid B-d3 Disodium Salt. (n.d.). Clearsynth.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (n.d.). Benchchem.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. (2025, December). Benchchem.
  • How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow.
  • Acid Handling. (n.d.).
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Material Safety Data Sheet EMBALEM 500 SC. (2020, August 25).

Sources

Personal protective equipment for handling Chaetomellic acid B-d3 (disodium)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive operational manual for the safe handling, usage, and disposal of Chaetomellic Acid B-d3 (disodium) .[1] It is designed for laboratory professionals requiring high-fidelity data in mass spectrometry (LC-MS) and pharmacological research.[1]

Role: Internal Standard & Farnesyltransferase Inhibitor

Chaetomellic Acid B is a potent, specific inhibitor of farnesyl-protein transferase (FPTase) .[1][2] The d3-labeled disodium salt variant is a specialized, high-value reagent primarily used as an Internal Standard (IS) in quantitative LC-MS/MS assays.[1] It corrects for matrix effects, extraction efficiency, and ionization variability when quantifying the non-deuterated parent compound.[1]

Because this compound is a potent biological inhibitor, it must be handled with a Safety-First, Quality-Critical mindset.[1]

Hazard Profiling & Risk Assessment

While standard Safety Data Sheets (SDS) often classify research chemicals generically, the biological activity of Chaetomellic Acid B necessitates a higher tier of caution.

Hazard CategoryClassificationContext & Causality
Biological Potency High Mechanism: Mimics farnesyl pyrophosphate (FPP), competitively inhibiting FPTase (IC50 ~185 nM).Risk: Potential interference with Ras signaling pathways in exposed personnel.[1] Treat as a bioactive agent.[1]
Chemical Hazard Irritant (Skin/Eye/Resp) As a dicarboxylic acid salt, dust inhalation can cause respiratory tract irritation.[1] Solutions can absorb through the skin.
Physical Property Hygroscopic The disodium salt form readily absorbs atmospheric moisture.[1] Risk: Moisture alters the effective mass, leading to quantification errors in stock preparation.[1]

The Barrier Strategy: Personal Protective Equipment (PPE)

To ensure safety and data integrity (preventing contamination of the IS), adopt a "Barrier Strategy."

Core PPE Requirements
  • Respiratory: N95/P2 Respirator (minimum) or a PAPR (Powered Air Purifying Respirator) if handling >50 mg of powder outside a fume hood.[1]

    • Why: Prevents inhalation of bioactive dust during weighing.[1]

  • Dermal (Hands): Double Nitrile Gloves (min 0.11 mm thickness).[1]

    • Protocol: Wear the outer pair over the lab coat cuff. Change the outer pair immediately after weighing or if splashed.

  • Ocular: Chemical Safety Goggles (ANSI Z87.1 compliant).[1] Standard safety glasses are insufficient for powders that can become airborne.[1]

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton coat.[1]

    • Why: Cotton absorbs spills; Tyvek repels them, preventing skin contact.[1]

Operational Protocol: Weighing & Solubilization

Objective: Create a stable, accurate stock solution while maintaining containment.

Step 1: Environmental Control
  • Location: All powder handling must occur inside a certified Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type B2) .[1]

  • Static Control: Use an anti-static gun or ionizer bar inside the hood.

    • Reasoning: Deuterated salts are often fluffy and charged.[1] Static can cause the powder to "jump" off the spatula, leading to mass errors and contamination.

Step 2: The "Difference Weighing" Method

Do not weigh directly into a volumetric flask.

  • Tare a clean, dry glass vial (amber glass preferred) with its cap.[1]

  • Add approximately the target amount of Chaetomellic Acid B-d3.[1]

  • Cap the vial and weigh the total mass.

  • Calculate the Net Mass (

    
    ).[1]
    
  • Add the solvent directly to this vial based on the Net Mass to achieve the exact target concentration.

    • Benefit: Eliminates transfer losses associated with weigh boats.[1]

Step 3: Solubilization & Storage
  • Solvent: Methanol:Water (50:50 v/v) or pure Methanol (LC-MS Grade).[1]

    • Why: The disodium salt is water-soluble, but pure water promotes bacterial growth and hydrolysis over time.[1] Methanol ensures sterility and solubility.[1]

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed for the salt form but permissible for 1 min if particles persist.

  • Storage: Store stock solutions at -20°C or -80°C in amber glass vials with PTFE-lined caps.

    • Alert: Avoid "Frost-Free" freezers (temperature cycling degrades standards).[1]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure both safety and analytical precision.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling (Fume Hood) cluster_2 Phase 3: Usage & Waste Arrival 1. Receipt & Storage (Desiccated @ -20°C) Equilibration 2. Thermal Equilibration (Warm to Room Temp in Desiccator) Arrival->Equilibration Prevent Condensation PPE 3. Don PPE (Double Nitrile, Goggles, Respirator) Equilibration->PPE Weighing 4. Difference Weighing (Directly into Amber Vial) PPE->Weighing Static Control Solubilization 5. Solubilization (50% MeOH/H2O) Weighing->Solubilization Gravimetric Calc Stock 6. Stock Solution (Store @ -80°C) Solubilization->Stock Waste 7. Disposal (High-Temp Incineration) Stock->Waste Expired/Used

Figure 1: Critical Control Points for handling hygroscopic, bioactive internal standards.

Disposal & Decontamination

Because Chaetomellic Acid B is a bioactive inhibitor, it cannot be disposed of via drain or standard trash.[1]

  • Liquid Waste: Collect all solvent waste containing the substance in a dedicated container labeled "Hazardous Waste: Organic Solvents + Bioactive Agents." [1]

  • Solid Waste: Contaminated gloves, vials, and paper towels must be bagged in yellow biohazard bags or hazardous chemical waste bags, depending on facility protocols.[1]

  • Destruction Method: High-temperature incineration is the only validated method to fully degrade the farnesyl-mimetic structure and prevent environmental accumulation.

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (methanol-dampened), then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1] Clean surface with 10% bleach followed by ethanol to degrade and remove residues.[1]

Scientific Context: Why "d3-Disodium"?

Understanding the chemistry helps justify the strict handling protocols:

  • Deuterium Labeling (d3): The addition of three deuterium atoms increases the mass by 3 Daltons. This shift allows the Mass Spectrometer to distinguish the Internal Standard from the native analyte.

    • Handling Note:Avoid highly acidic or basic conditions (pH < 2 or > 10) for prolonged periods.[1] While methyl-deuterium bonds are generally stable, extreme pH can catalyze Hydrogen-Deuterium Exchange (HDX), causing the IS to "lose" its label and interfere with the analyte signal [1].

  • Disodium Salt: The carboxylic acid groups are ionized (

    
    ).[1]
    
    • Handling Note: This makes the compound polar and non-volatile , reducing vapor risk but significantly increasing hygroscopicity .[1] If the vial is opened while cold, water condenses instantly, ruining the mass accuracy of the standard [2].

References
  • BenchChem. (2025).[1] Common pitfalls in using deuterated standards and how to avoid them. BenchChem Technical Guides.[1] Link

  • CIL. (2024).[1] Use and Handling of Deuterated Solvents and Standards.[1][3] Cambridge Isotope Laboratories.[1] Link

  • Gibbs, J. B., et al. (1993).[1] Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase.[1][4][5] Journal of Biological Chemistry.[1] Link

  • TargetMol. (2026). Safety Data Sheet: Chaetomellic Acid A (Analogous Handling). TargetMol.[1][6] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.